molecular formula C15H24O B192323 Santalol CAS No. 11031-45-1

Santalol

Cat. No.: B192323
CAS No.: 11031-45-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-PIDYCISJSA-N
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Description

(2R, 6S, 7S, 10Z)-beta-Santala-3(15), 10-dien-12-ol, also known as santalol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (2R, 6S, 7S, 10Z)-beta-Santala-3(15), 10-dien-12-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2R, 6S, 7S, 10Z)-beta-santala-3(15), 10-dien-12-ol is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

11031-45-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1

InChI Key

OJYKYCDSGQGTRJ-PIDYCISJSA-N

Isomeric SMILES

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

density

0.965-0.975

Other CAS No.

77-42-9
11031-45-1

physical_description

Liquid
Almost colourless, viscous liquid;  Very rich, warm-woody, sweet, tenacious odour.

Pictograms

Irritant

solubility

Insoluble in water;  soluble in oils;  poorly soluble in propylene glycol and glycerin.
Miscible at room temperature (in ethanol)

Synonyms

santalol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Bioactive Properties of (Z)-α-Santalol and (Z)-β-Santalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core bioactive properties of (Z)-α-santalol and (Z)-β-santalol, the primary constituents of sandalwood oil. The information is tailored for researchers, scientists, and drug development professionals, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Properties

(Z)-α-santalol has demonstrated significant potential as an anticancer agent against various cancer cell lines, including breast, prostate, and skin cancer.[1] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of (Z)-α-santalol and sandalwood essential oil (which contains both α- and β-santalol) on various cancer cell lines.

Compound/OilCell LineCancer TypeIC50 ValueIncubation TimeReference
Sandalwood Essential OilMCF-7Breast Adenocarcinoma8.03 µg/mL24 hours[3]
Sandalwood Essential OilMCF-10A (non-tumorigenic)Breast Epithelial12.3 µg/mL24 hours[3]

Note: Data for purified (Z)-β-santalol's direct cytotoxic IC50 values on cancer cell lines is limited in the reviewed literature.

Signaling Pathways in Anticancer Activity

(Z)-α-santalol modulates several key signaling pathways to exert its anticancer effects. These include the induction of apoptosis through caspase activation and the inhibition of cell survival pathways.

anticancer_pathway santalol (Z)-α-santalol caspase8 Caspase-8 This compound->caspase8 activates caspase9 Caspase-9 This compound->caspase9 activates akt Akt This compound->akt inhibits survivin Survivin This compound->survivin downregulates wnt Wnt Signaling This compound->wnt inhibits caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis parp->apoptosis akt->survivin activates betacatenin β-catenin proliferation Cell Proliferation betacatenin->proliferation wnt->betacatenin stabilizes

Anticancer signaling pathways of (Z)-α-santalol.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cancer cells treated with santalols using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cancer cells to the desired confluency and treat with various concentrations of (Z)-α-santalol or (Z)-β-santalol for the desired time. Include a vehicle control.

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Anti-inflammatory Properties

Both (Z)-α-santalol and (Z)-β-santalol exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of (Z)-α-santalol and (Z)-β-santalol on the production of various inflammatory mediators.

CompoundInflammatory MediatorCell TypeInhibitionConcentrationReference
(Z)-α-santalolIL-6Human Dermal Fibroblasts & KeratinocytesEquivalent to β-santalolProportional to sandalwood oil concentration
(Z)-β-santalolIL-6Human Dermal Fibroblasts & KeratinocytesEquivalent to α-santalolProportional to sandalwood oil concentration
(Z)-α-santalolCXCL5Human Dermal Fibroblasts & KeratinocytesEquivalent to β-santalolProportional to sandalwood oil concentration
(Z)-β-santalolCXCL5Human Dermal Fibroblasts & KeratinocytesEquivalent to α-santalolProportional to sandalwood oil concentration
(Z)-α-santalolMCP-1Human Dermal Fibroblasts & KeratinocytesEquivalent to β-santalolProportional to sandalwood oil concentration
(Z)-β-santalolMCP-1Human Dermal Fibroblasts & KeratinocytesEquivalent to α-santalolProportional to sandalwood oil concentration
(Z)-α-santalolIL-8Human Dermal Fibroblasts & KeratinocytesEquivalent to β-santalolProportional to sandalwood oil concentration
(Z)-β-santalolIL-8Human Dermal Fibroblasts & KeratinocytesEquivalent to α-santalolProportional to sandalwood oil concentration
(Z)-α-santalolProstaglandin E2Human Dermal Fibroblasts & KeratinocytesSuppressed productionNot specified
(Z)-β-santalolProstaglandin E2Human Dermal Fibroblasts & KeratinocytesSuppressed productionNot specified
(Z)-α-santalolThromboxane B2Human Dermal Fibroblasts & KeratinocytesSuppressed productionNot specified
(Z)-β-santalolThromboxane B2Human Dermal Fibroblasts & KeratinocytesSuppressed productionNot specified
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of santalols are partly mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

anti_inflammatory_pathway This compound (Z)-α-santalol & (Z)-β-santalol cox Cyclooxygenase (COX) This compound->cox inhibits cytokines Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) This compound->cytokines inhibits production lps Lipopolysaccharide (LPS) cells Skin Cells lps->cells stimulates cells->cox cells->cytokines prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins converts Arachidonic Acid to arachidonic_acid Arachidonic Acid inflammation Inflammation prostaglandins->inflammation cytokines->inflammation

Anti-inflammatory signaling pathways of santalols.
Experimental Protocol: Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines like IL-6 and TNF-α in cell culture supernatants.

Materials:

  • Human IL-6 or TNF-α ELISA Kit

  • Cell culture supernatants from treated and untreated cells

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells and treat with inflammatory stimuli (e.g., LPS) in the presence or absence of (Z)-α-santalol or (Z)-β-santalol.

    • Collect cell culture supernatants and centrifuge to remove debris. Samples can be used immediately or stored at -80°C.

  • ELISA Assay:

    • Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit protocol (typically 1.5-2.5 hours) at room temperature.

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.

    • Wash the wells again.

    • Add 100 µL of streptavidin-HRP solution and incubate.

    • Wash the wells.

    • Add 100 µL of TMB substrate solution and incubate in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Neuroprotective Properties

(Z)-α-santalol and (Z)-β-santalol have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases.

Quantitative Data: Neuroprotective and Antioxidant Activity

The following table summarizes the neuroprotective and antioxidant effects of (Z)-α-santalol and (Z)-β-santalol.

CompoundBioactivityModel SystemEffectConcentrationReference
(Z)-α-santalolAntioxidant (DPPH scavenging)In vitroIC50: 42.34 ± 0.71 µMN/A
(Z)-β-santalolAntioxidant (DPPH scavenging)In vitroIC50: 34.87 ± 0.97 µMN/A
(Z)-α-santalolLifespan extensionC. elegans10.31% increase in mean lifespan32 µM
(Z)-β-santalolLifespan extensionC. elegans12.56% increase in mean lifespan16 µM
(Z)-α-santalolProtection against 6-OHDA toxicityC. elegansReduced intracellular ROSNot specified
(Z)-β-santalolProtection against 6-OHDA toxicityC. elegansReduced intracellular ROSNot specified
(Z)-α-santalolInhibition of α-synuclein aggregationIn vitroInhibited aggregationNot specified
Signaling Pathways in Neuroprotection

The neuroprotective effects of santalols are associated with the activation of the SKN-1/Nrf2 signaling pathway, a key regulator of antioxidant responses.

neuroprotective_pathway This compound (Z)-α-santalol & (Z)-β-santalol skn1_nrf2 SKN-1/Nrf2 This compound->skn1_nrf2 activates oxidative_stress Oxidative Stress This compound->oxidative_stress reduces antioxidant_genes Antioxidant Response Element (ARE) Genes skn1_nrf2->antioxidant_genes activates transcription of stress_resistance Stress Resistance antioxidant_genes->stress_resistance neuroprotection Neuroprotection stress_resistance->neuroprotection oxidative_stress->neuroprotection counteracts

Neuroprotective signaling pathway of santalols.
Experimental Protocol: Western Blot for Survivin

This protocol details the detection of the anti-apoptotic protein survivin in cancer cells treated with santalols.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against survivin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with (Z)-α-santalol or (Z)-β-santalol.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing proteins.

    • Determine protein concentration using a protein assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify survivin expression levels, normalizing to a loading control like GAPDH or β-actin.

References

Neurotherapeutic Activities of Santalol Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary sesquiterpene alcohol found in sandalwood oil (Santalum album), has garnered significant interest for its neurotherapeutic potential. Comprising two main isomers, α-santalol and β-santalol, this natural compound has been traditionally used in aromatherapy for its calming and sedative effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound's activities within the central nervous system (CNS) following inhalation. It summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the proposed signaling pathways.

Core Neurotherapeutic Effects

Inhalation of this compound has been demonstrated to exert a range of effects on the CNS, including anxiolytic, sedative, and cognitive-modulating properties. The primary active constituents responsible for these effects are α-santalol and β-santalol.[1] These compounds readily cross the blood-brain barrier following inhalation and absorption through the respiratory mucosa.[2][3]

Anxiolytic and Sedative Activities

Animal studies have shown that inhalation of sandalwood oil, rich in this compound, exhibits significant anxiolytic-like activity, particularly under stress conditions.[4] This is further supported by evidence of reduced locomotor activity in mice following this compound administration.[5] Human studies have reported subjective feelings of calmness and relaxation following this compound inhalation.

Effects on Sleep

This compound inhalation has been shown to improve sleep quality. In sleep-disturbed rats, inhalation of this compound led to a significant decrease in total waking time and an increase in total non-rapid eye movement (NREM) sleep time. This suggests a potential therapeutic application for sleep maintenance insomnia.

Cognitive and Physiological Arousal

The effects of this compound on cognition and arousal appear to be complex. While some studies report sedative effects, others indicate that inhalation of sandalwood oil and α-santalol can lead to physiological arousal, as evidenced by elevated pulse rate and skin conductance. Paradoxically, this physiological arousal can be accompanied by self-rated increases in attentiveness and improved mood. Electroencephalography (EEG) studies have observed an increase in beta and gamma band activation in the prefrontal cortex, which are typically associated with heightened cognitive processing and alertness.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound inhalation.

Table 1: Pharmacokinetic Data
CompoundAdministration RouteDoseAnimal ModelBrain ConcentrationReference
(+)-α-santalolIntraperitoneal (i.p.)0.03 mL/kgMice2.6 µg/g tissue
Table 2: Effects on Sleep Parameters in Rodents
CompoundConcentration (Inhaled)Animal ModelChange in Total Waking TimeChange in NREM Sleep TimeReference
This compound5 x 10-2 ppmSleep-disturbed ratsSignificant decreaseSignificant increase
Table 3: Receptor Binding Affinity of α-Santalol
ReceptorBinding ActionIC50 / KiReference
Dopamine (B1211576) D2Antagonist75 µM (IC50)
Serotonin (B10506) 5-HT2AAntagonist180 µM (IC50)
Cannabinoid CB2Ligand (Agonist)10.49 µM (Ki)
Table 4: Human Physiological and Subjective Effects
CompoundAdministrationPhysiological EffectsSubjective EffectsReference
Sandalwood OilInhalationElevated pulse rate, skin conductance, and systolic blood pressure-
α-SantalolInhalation-Higher ratings of attentiveness and mood
Sandalwood OilsInhalationReduced systolic blood pressure and salivary cortisol levels during stress recovery-

Experimental Protocols

This section details the methodologies employed in key studies investigating the neurotherapeutic activities of this compound.

Animal Models
  • Apparatus: A plus-shaped maze with two open arms (e.g., 35 x 6 cm) and two enclosed arms (e.g., 35 x 6 x 15 cm), elevated above the floor (e.g., 60 cm).

  • Procedure:

    • Mice are individually placed in an inhalation chamber for a specified duration (e.g., 15-30 minutes) with cotton plugs containing a set volume of sandalwood oil (e.g., 1 mL).

    • Following inhalation, the mouse is placed in the center of the EPM, facing an open arm.

    • The animal's movement is recorded for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

  • Animal Model: Sleep-disturbed rats.

  • Procedure:

    • Rats are exposed to a continuous inhalation of this compound at a specific concentration (e.g., 5 x 10-2 ppm).

    • Electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep stages.

  • Parameters Measured:

    • Total waking time.

    • Total non-rapid eye movement (NREM) sleep time.

    • Total rapid eye movement (REM) sleep time.

  • Interpretation: Changes in the duration of different sleep stages indicate the effect of this compound on sleep architecture.

Human Studies
  • Participants: Healthy volunteers.

  • Procedure:

    • Participants inhale sandalwood oil or α-santalol for a specified period.

    • Physiological parameters are continuously monitored.

    • Subjective ratings of arousal and mood are collected using visual analog scales (VAS).

  • Parameters Measured:

    • Physiological: Blood oxygen saturation, respiration rate, eye-blink rate, pulse rate, skin conductance, skin temperature, surface electromyogram, and blood pressure.

    • Subjective: Alertness, attentiveness, calmness, mood, relaxation, and vigor.

  • Interpretation: Correlation between physiological changes and subjective ratings provides insights into the psychophysiological effects of this compound.

  • Procedure:

    • EEG electrodes are placed on the scalp of participants.

    • Participants are exposed to the aroma of sandalwood oil.

    • EEG activity is recorded before, during, and after inhalation.

  • Parameters Measured:

    • Changes in the power of different EEG frequency bands (e.g., alpha, beta, gamma) in specific brain regions (e.g., prefrontal cortex).

  • Interpretation: Alterations in brainwave patterns provide objective evidence of this compound's impact on cortical activity and cognitive states.

Signaling Pathways and Mechanisms of Action

The neurotherapeutic effects of this compound are believed to be mediated through its interaction with several key signaling pathways in the brain.

Olfactory Pathway and Limbic System Activation

Upon inhalation, odorant molecules of this compound bind to olfactory receptors in the nasal cavity. This triggers a signaling cascade that transmits information to the olfactory bulb and subsequently to various regions of the brain, including the limbic system (amygdala, hippocampus, and hypothalamus), which is critically involved in emotion, memory, and autonomic regulation.

Olfactory_Pathway This compound This compound Inhalation OlfactoryReceptors Olfactory Receptors (Nasal Cavity) This compound->OlfactoryReceptors OlfactoryBulb Olfactory Bulb OlfactoryReceptors->OlfactoryBulb LimbicSystem Limbic System (Amygdala, Hippocampus, Hypothalamus) OlfactoryBulb->LimbicSystem NeurotherapeuticEffects Anxiolytic, Sedative, Cognitive Effects LimbicSystem->NeurotherapeuticEffects

Diagram 1: Olfactory Pathway of this compound.
Modulation of Neurotransmitter Systems

This compound has been shown to interact with key neurotransmitter systems, including the dopaminergic and serotonergic pathways. α-santalol acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism may contribute to its anxiolytic and sedative effects, as these receptors are involved in regulating mood, anxiety, and arousal. Additionally, α- and β-santalol have been found to significantly increase the levels of dopamine and serotonin metabolites in the brain, suggesting an influence on neurotransmitter turnover.

Neurotransmitter_Modulation This compound α-Santalol D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Dopamine Dopamine Signaling D2R->Dopamine Serotonin Serotonin Signaling HT2AR->Serotonin AnxiolyticSedative Anxiolytic & Sedative Effects Dopamine->AnxiolyticSedative Serotonin->AnxiolyticSedative

Diagram 2: this compound's Modulation of Dopamine and Serotonin Receptors.
Cannabinoid Receptor 2 (CB2) Agonism

Recent studies have identified α- and β-santalol as agonists of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells but are also found in the CNS, where they are implicated in neuroinflammation and neuroprotection. Activation of CB2 receptors can modulate neurotransmitter release and has been associated with anxiolytic and antidepressant effects. This novel mechanism provides a new avenue for understanding this compound's neurotherapeutic properties.

CB2_Agonism This compound α- & β-Santalol CB2R Cannabinoid Receptor 2 (CB2) This compound->CB2R Agonism Neuroinflammation ↓ Neuroinflammation CB2R->Neuroinflammation Neuroprotection ↑ Neuroprotection CB2R->Neuroprotection AnxiolyticEffects Anxiolytic Effects Neuroinflammation->AnxiolyticEffects Neuroprotection->AnxiolyticEffects

Diagram 3: this compound as a Cannabinoid Receptor 2 (CB2) Agonist.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, delivered via inhalation, possesses significant neurotherapeutic activities. Its anxiolytic, sedative, and cognitive-modulating effects are supported by a growing body of preclinical and clinical research. The multifaceted mechanism of action, involving the modulation of key neurotransmitter systems and interaction with the endocannabinoid system, makes this compound a compelling candidate for further drug development.

Future research should focus on:

  • Conducting large-scale, placebo-controlled clinical trials to definitively establish the efficacy of inhaled this compound for anxiety disorders, sleep disturbances, and cognitive enhancement.

  • Elucidating the precise molecular interactions of this compound with its target receptors and downstream signaling pathways.

  • Investigating the long-term safety and potential for tolerance or dependence with chronic use.

  • Optimizing delivery methods to ensure consistent and targeted dosing for therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound as a novel neurotherapeutic agent.

References

The Blueprint for Sandalwood Fragrance: A Technical Guide to Santalene and Santalol Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The alluring and persistent fragrance of sandalwood oil, a prized ingredient in perfumes, cosmetics, and traditional medicine, is primarily attributed to the sesquiterpenoids α-santalol and β-santalol. The slow growth of the host tree, Santalum album, and its overexploitation have necessitated the development of sustainable alternatives for the production of these valuable compounds. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has emerged as a promising platform for the heterologous biosynthesis of santalene and santalol. This technical guide provides an in-depth exploration of the biosynthetic pathways, metabolic engineering strategies, and detailed experimental protocols for the microbial production of these sought-after fragrance molecules.

The Core Biosynthetic Pathway: From Sugar to this compound

The biosynthesis of santalene and its subsequent conversion to this compound originates from the central carbon metabolism of the microbial host. The key precursor for all sesquiterpenoids is farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in E. coli. The core pathway can be delineated into two primary stages: the synthesis of santalenes from FPP and the subsequent hydroxylation of santalenes to produce santalols.

Stage 1: The Cyclization of FPP to Santalenes

The commitment step in santalene biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme santalene synthase (SS) . Different isoforms of this enzyme, sourced from various plants, exhibit different product specificities, yielding a mixture of α-santalene, β-santalene, and epi-β-santalene.[1]

Stage 2: The Hydroxylation of Santalenes to Santalols

The final and often rate-limiting step is the hydroxylation of the santalene backbone to produce the corresponding santalols. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) in conjunction with a cytochrome P450 reductase (CPR) .[2] The choice of CYP and CPR partners is crucial for achieving high conversion efficiency and the desired stereoisomer of this compound.[3]

Diagram of the Santalene and this compound Biosynthetic Pathway

Biosynthesis_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_santalene Santalene & this compound Synthesis cluster_competing Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ERG10, ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP ERG12, ERG8, ERG19 DMAPP DMAPP IPP->DMAPP IDI1 FPP Farnesyl Diphosphate (FPP) IPP->FPP ERG20 (FPPS) DMAPP->FPP Santalenes α-, β-, epi-β-Santalene FPP->Santalenes Santalene Synthase (SS) Squalene (B77637) Squalene FPP->Squalene ERG9 Santalols (Z)-α-, (Z)-β-Santalol Santalenes->Santalols CYP + CPR Ergosterol Ergosterol Squalene->Ergosterol

Caption: Generalized biosynthetic pathway for santalene and this compound in engineered yeast.

Metabolic Engineering Strategies for Enhanced Production

Achieving economically viable titers of santalene and this compound in microbial hosts necessitates extensive metabolic engineering. The primary strategies focus on increasing the precursor (FPP) pool, efficiently converting FPP to the desired products, and minimizing the flux towards competing pathways.

Enhancing the Precursor Supply
  • Overexpression of MVA Pathway Genes: In S. cerevisiae, key enzymes of the MVA pathway are often overexpressed to boost FPP production. A truncated version of HMG-CoA reductase (tHMG1) is a common target for overexpression as it catalyzes a rate-limiting step.[4]

  • Introduction of a Heterologous MVA Pathway in E. coli: E. coli naturally utilizes the MEP pathway for isoprenoid biosynthesis. Introducing a heterologous MVA pathway from yeast or other organisms can significantly enhance the FPP pool.[5]

Optimizing the Santalene and this compound Synthesis Steps
  • Codon Optimization and Enzyme Screening: The genes encoding santalene synthase and the CYP-CPR system are often codon-optimized for expression in the chosen microbial host. Screening different enzyme variants is also crucial to identify those with the highest activity and desired product specificity.

  • Fusion Proteins and Scaffolding: Creating fusion proteins of CYP and CPR or using protein scaffolds can improve the efficiency of the hydroxylation step by bringing the enzymes into close proximity.

Downregulating Competing Pathways
  • Repression of Squalene Synthase (ERG9): The enzyme squalene synthase, encoded by the ERG9 gene in yeast, diverts FPP towards the synthesis of ergosterol, a major component of the yeast cell membrane. Downregulating ERG9 expression, for instance, by replacing its native promoter with a weaker one, is a critical strategy to redirect FPP towards santalene production.

Quantitative Data on Santalene and this compound Production

The following tables summarize the reported production titers of santalene and this compound in various engineered microbial strains and fermentation conditions.

Table 1: Santalene Production in Engineered Microorganisms

Host OrganismKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
S. cerevisiaeOverexpression of MVA pathway genes, ERG9 downregulationShake Flask13.9
S. cerevisiaeRQ-controlled fed-batch5-L Fermenter163
S. cerevisiaeOptimized MVA and acetyl-CoA pathways, ERG9 knockdownFed-batch704.2 (total santalenes and santalols)
E. coliRBS optimization of synthetic operon, tnaA deletionShake Flask599
Yarrowia lipolyticaCodon-optimized santalene synthase, MVA pathway overexpressionFed-batch27.92

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

Key Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
Integration of P450-CPR redox systemShake Flask24.6
Downregulation of ERG9, optimized P450-CPR chimeraShake Flask68.8
Linking biosynthesis to GAL regulatory systemFed-batch1300

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the construction and evaluation of santalene and this compound-producing microbial strains.

Protocol 1: Construction of an α-Santalene Producing S. cerevisiae Strain

This protocol outlines the general steps for genetically modifying S. cerevisiae to produce α-santalene.

Diagram of the Yeast Engineering Workflow

Yeast_Engineering_Workflow cluster_cassette 1. Gene Cassette Construction cluster_transformation 2. Yeast Transformation cluster_verification 3. Strain Verification Gene_Synthesis Synthesize codon-optimized α-santalene synthase gene Vector_Construction Assemble expression cassette (promoter-gene-terminator) into yeast integration vector Gene_Synthesis->Vector_Construction Transformation Transform expression cassette into S. cerevisiae using Lithium Acetate/PEG method Vector_Construction->Transformation Selection Select transformants on appropriate drop-out medium Transformation->Selection Colony_PCR Verify integration by colony PCR Selection->Colony_PCR Sequencing Confirm sequence by Sanger sequencing Colony_PCR->Sequencing

Caption: A generalized workflow for constructing an α-santalene producing S. cerevisiae strain.

Methodologies:

  • Gene Cassette Construction:

    • Synthesize the codon-optimized α-santalene synthase gene (e.g., from Clausena lansium).

    • Assemble the expression cassette, consisting of a strong constitutive promoter (e.g., PTEF1), the santalene synthase gene, and a terminator (e.g., tCYC1), into a yeast integration vector using methods like Gibson Assembly or Golden Gate cloning.

    • For downregulation of ERG9, synthesize a cassette containing a weaker, glucose-repressible promoter (e.g., PHXT1) flanked by homologous regions to the native ERG9 promoter locus.

  • Yeast Transformation (Lithium Acetate/PEG Method):

    • Prepare competent S. cerevisiae cells.

    • Co-transform the linearized expression cassette and, if applicable, the ERG9 promoter replacement cassette into the yeast cells. For targeted integration, a CRISPR/Cas9 system can be employed to create a double-strand break at the desired genomic locus.

    • Plate the transformed cells on selective synthetic complete (SC) drop-out medium.

  • Strain Verification:

    • Perform colony PCR on the resulting transformants to verify the correct integration of the expression cassette(s).

    • Confirm the sequence of the integrated DNA by Sanger sequencing.

Protocol 2: Fed-Batch Fermentation for High-Yield Production

This protocol describes a fed-batch fermentation process to achieve high cell density and maximize product yield. An in-situ dodecane (B42187) overlay is used to capture the volatile product and mitigate potential toxicity.

Media Composition:

  • Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, supplemented with appropriate buffers and trace metal solutions.

  • Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.

Fermentation Parameters:

  • Bioreactor: 5-L stirred-tank bioreactor.

  • Initial Volume: 2.5 L of batch medium.

  • Temperature: 30°C.

  • pH: Maintained at 5.0.

  • Dissolved Oxygen (DO): Maintained above 30% by controlling agitation and aeration rates.

Procedure:

  • Inoculum Preparation: Inoculate a 500 mL shake flask containing 50 mL of seed medium with a single colony of the engineered yeast strain. Incubate at 30°C with shaking at 250 rpm for 24-36 hours.

  • Bioreactor Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Allow the culture to grow until the initial glucose is nearly depleted, which is indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase: Begin feeding the concentrated glucose and nitrogen solution. The feed rate can be controlled based on the respiratory quotient (RQ) to maintain it around 1.1, which helps to prevent ethanol (B145695) formation.

  • Product Capture: Add a 10% (v/v) dodecane overlay to the culture to capture the produced santalene.

  • Cultivation Duration: Continue the fed-batch cultivation for 96-120 hours, periodically collecting samples for analysis.

Protocol 3: Extraction and Quantification of Santalene and this compound

This protocol details the extraction of santalene and this compound from the fermentation broth and the dodecane overlay, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Procedure:

  • Collect a sample from the bioreactor.

  • Allow the organic (dodecane) and aqueous phases to separate.

  • Pipette a known volume of the dodecane layer into a clean vial.

  • For analysis of products in the aqueous phase, extract a known volume of the culture broth twice with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3-20 °C/min to 220-250 °C.

    • Final hold: Hold at the final temperature for 3-20 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-450.

  • Quantification: Use a pure santalene or this compound standard to generate a calibration curve for accurate quantification.

Conclusion and Future Outlook

The microbial production of santalene and this compound represents a significant advancement in the sustainable manufacturing of high-value fragrance compounds. Through a combination of sophisticated metabolic engineering strategies and optimized fermentation processes, researchers have achieved impressive production titers in both Saccharomyces cerevisiae and Escherichia coli. The detailed protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future efforts will likely focus on further enhancing product yields, improving the efficiency of the P450-catalyzed hydroxylation step, and scaling up the fermentation process for industrial-scale production. The continued exploration of novel enzymes and the application of systems biology approaches will undoubtedly pave the way for even more efficient and cost-effective microbial cell factories for the on-demand synthesis of sandalwood fragrance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Alpha- and Beta-Santalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-santalol and beta-santalol (B49924) are the two primary sesquiterpene alcohols that constitute the fragrant and medicinally valuable sandalwood oil, derived from the heartwood of trees belonging to the Santalum genus. These isomers are the main contributors to the characteristic woody, sweet, and persistent aroma of sandalwood and are responsible for many of its reported biological activities. Alpha-santalol is typically the more abundant of the two.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and synthesis, and the known biological activities and associated signaling pathways of both alpha- and beta-santalol, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Alpha-santalol and beta-santalol are isomers with the same chemical formula, C₁₅H₂₄O, but differ in their carbon skeletons.[1][2] Alpha-santalol possesses a tricyclic structure, while beta-santalol has a bicyclic framework. These structural differences, though subtle, lead to variations in their physical and biological properties.

Chemical Structure of Alpha- and Beta-Santalol:

  • Alpha-Santalol: (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0²,⁶]hept-3-yl)-2-methylpent-2-en-1-ol[1]

  • Beta-Santalol: (Z)-2-methyl-5-((1R,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol

A detailed comparison of their physicochemical properties is presented in the table below.

Propertyα-Santalolβ-Santalol
Molecular Formula C₁₅H₂₄O[1]C₁₅H₂₄O
Molar Mass 220.35 g/mol 220.35 g/mol
Appearance Colorless to slightly yellow, viscous liquidColorless to slightly yellow, viscous liquid
Odor Sweet, woody, characteristic of sandalwoodSweet, woody, characteristic of sandalwood
Boiling Point 302.00 °C @ 760.00 mm HgNot available
Density 0.965 to 0.975 g/cm³ @ 25.00 °C0.965 to 0.975 g/cm³ @ 25.00 °C
Refractive Index 1.498 to 1.509 @ 20.00 °C1.498 to 1.509 @ 20.00 °C
Solubility Soluble in ethanol (B145695), diethyl ether, chloroform, acetone. Practically insoluble in water.Soluble in ethanol and oils. Insoluble in water.
CAS Number 115-71-977-42-9

Experimental Protocols

Isolation and Purification of Alpha- and Beta-Santalol from Sandalwood Oil

The primary method for obtaining sandalwood oil from the heartwood of Santalum album is steam distillation. The resulting essential oil is a complex mixture from which alpha- and beta-santalol can be isolated and purified using chromatographic techniques.

1. Steam Distillation of Sandalwood Heartwood:

  • Preparation: The heartwood of the sandalwood tree is ground into a fine powder to increase the surface area for efficient oil extraction.

  • Apparatus: A steam distillation apparatus is set up, which includes a steam generator, a distillation flask containing the sandalwood powder, a condenser, and a collection vessel.

  • Process: Steam is passed through the powdered sandalwood. The volatile components, including alpha- and beta-santalol, are vaporized and carried with the steam. The steam and oil vapor mixture is then cooled in the condenser, leading to the condensation of both water and the essential oil. The oil, being less dense than water, separates and can be collected. The distillation is typically carried out for an extended period, often 24 hours or more, to maximize the yield. The temperature inside the distillation still is maintained between 93°C and 98°C.

2. Purification by Fractional Distillation and Column Chromatography:

  • Fractional Distillation: The crude sandalwood oil can be subjected to fractional distillation under reduced pressure to separate components based on their boiling points. This method can enrich the fractions with either alpha- or beta-santalol.

  • Column Chromatography: For higher purity, column chromatography is employed.

    • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase. For enhanced separation of the isomers, silica gel impregnated with silver nitrate (B79036) can be utilized.

    • Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute the compounds from the column.

    • Elution: The less polar compounds will elute first. The fractions are collected and analyzed (e.g., by Gas Chromatography-Mass Spectrometry - GC-MS) to identify those containing pure alpha- and beta-santalol.

G General Workflow for Isolation of Santalols sandalwood Sandalwood Heartwood powder Grinding sandalwood->powder distillation Steam Distillation powder->distillation crude_oil Crude Sandalwood Oil distillation->crude_oil fractional_distillation Fractional Distillation crude_oil->fractional_distillation enriched_fractions Enriched Santalol Fractions fractional_distillation->enriched_fractions column_chromatography Column Chromatography enriched_fractions->column_chromatography pure_santalols Pure α- and β-Santalol column_chromatography->pure_santalols G α-Santalol's Effect on Wnt/β-catenin Pathway alpha_this compound α-Santalol wnt_pathway Wnt Signaling Pathway alpha_this compound->wnt_pathway Inhibits beta_catenin_nucleus β-catenin (Nucleus) alpha_this compound->beta_catenin_nucleus Blocks Translocation beta_catenin_cytosol β-catenin (Cytosol) wnt_pathway->beta_catenin_cytosol Stabilizes beta_catenin_cytosol->beta_catenin_nucleus Translocation cell_migration Cell Migration beta_catenin_nucleus->cell_migration Promotes beta_catenin_nucleus->cell_migration

References

An In-depth Technical Guide on the Natural Sources and Distribution of Santalol in Santalum Species

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, a sesquiterpene alcohol, is the principal bioactive and aromatic constituent of sandalwood oil, a highly valued essential oil extracted from the heartwood of trees belonging to the Santalum genus. The oil is a complex mixture of sesquiterpenoids, but its characteristic fragrance and many of its therapeutic properties are attributed to its two main isomers, (Z)-α-santalol and (Z)-β-santalol.[1][2] These compounds constitute a significant percentage of the oil, with the total this compound content in high-quality Indian sandalwood (Santalum album) oil often exceeding 70-90%.[3][4] Due to its anti-inflammatory, antiseptic, and potential anticancer properties, this compound is a molecule of significant interest in drug development and pharmacology. This guide provides a technical overview of the natural sources of this compound, its biosynthesis, and its quantitative distribution across various Santalum species.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs within the heartwood of Santalum trees. The pathway begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[5]

Key steps in the pathway include:

  • Formation of Santalenes: The enzyme santalene synthase catalyzes the cyclization of FPP to form a mixture of sesquiterpene olefins, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene.

  • Hydroxylation by Cytochrome P450s: A specific family of cytochrome P450 monooxygenases, namely the CYP76F and CYP736A subfamilies, are responsible for the hydroxylation of the santalene precursors. These enzymes stereo-selectively hydroxylate the terminal allylic methyl groups of the santalenes to produce the corresponding santalols. Specifically, SaCYP736A167 has been identified as the enzyme that produces the key (Z)-isomers of α- and β-santalol that are characteristic of authentic sandalwood oil.

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of α- and β-santalol.

Santalol_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Santalene_Synthase Santalene Synthase FPP->Santalene_Synthase Santalenes α-Santalene β-Santalene Santalene_Synthase->Santalenes CYP450 Cytochrome P450 (e.g., SaCYP736A167) Santalenes->CYP450 Hydroxylation Santalols (Z)-α-Santalol (Z)-β-Santalol CYP450->Santalols

Caption: Simplified biosynthetic pathway of (Z)-α- and (Z)-β-santalol.

Natural Sources and Distribution of this compound

The concentration and relative ratio of α- and β-santalol vary significantly among different Santalum species and even within populations of the same species, influenced by factors such as geography, age of the tree, and genetics.

Santalum album , or Indian sandalwood, is historically the most prized species due to its high oil and this compound content. The international standard for high-quality S. album oil specifies an α-santalol content of 41–55% and a β-santalol content of 16–24%. Studies on S. album populations have shown α-santalol content ranging from 33.55% to 55% and β-santalol from 16% to 27%.

Santalum spicatum , or Australian sandalwood, is another commercially important species. Its oil composition differs from S. album, generally having a lower total this compound content. Typical compositions show α-santalol ranging from 5.5% to 27.3% and β-santalol from 2.1% to 10.5%.

Santalum austrocaledonicum , from New Caledonia and Vanuatu, is also utilized for its essential oil. Its oil is characterized by a high α-santalol content, typically between 34.5% and 50%, and a β-santalol content of 11.0% to 21.0%.

The table below summarizes the quantitative distribution of α- and β-santalol in the heartwood oil of these key Santalum species.

SpeciesGeographical Originα-Santalol (%)β-Santalol (%)Total this compound (%) (Approx.)Reference(s)
Santalum album India45.17 - 5518.3 - 27~63 - 82
Santalum album India (15-year-old trees)33.55 - 35.3217.16 - 18.96~51 - 54
Santalum album International Standard41 - 5516 - 24~57 - 79
Santalum spicatum Australia20 - 2520 - 30~40 - 55
Santalum spicatum Australia (Plantation)5.5 - 27.32.1 - 10.5~8 - 38
Santalum spicatum Australia (Natural Stand)3.1 - 8.01.3 - 3.0~4 - 11
S. austrocaledonicum New Caledonia39.0 - 50.015.0 - 21.0~54 - 71
S. austrocaledonicum Vanuatu / New Caledonia34.5 - 40.411.0 - 16.2~46 - 57

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from Santalum heartwood are critical for quality control and research. The primary methods involve extraction followed by chromatographic analysis.

Extraction Methodologies
  • Steam Distillation: This is the traditional and most common commercial method for extracting sandalwood oil. It involves passing steam through powdered heartwood, which vaporizes the volatile compounds. The vapor is then condensed and the essential oil is separated from the water.

  • Solvent Extraction: This method uses organic solvents like hexane, ethanol, or chloroform (B151607) to extract the oil from the heartwood. The solvent is later removed by evaporation, typically using a rotary evaporator, to yield the essential oil.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂ as a solvent. It is known for its ability to extract compounds with high purity without the use of organic solvents.

Analytical Protocols for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of sandalwood oil.

A typical GC-MS protocol involves:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., diethyl ether or hexane) to a concentration of approximately 1.0% (v/v).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: A temperature gradient is applied to the oven to separate the components. A typical program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 3°C/min), and then holds at the final temperature.

    • Injector: The sample is injected in split mode (e.g., 1:50 or 1:90) at a temperature of around 220°C.

  • MS Detection:

    • Ionization: Electron Impact (EI) ionization is typically used at 70 eV.

    • Mass Range: The detector scans a mass range of approximately 50-900 m/z.

  • Quantification: The identification of α- and β-santalol is confirmed by comparing their mass spectra and retention indices with those of known standards and library data (e.g., NIST). Quantification is performed by calculating the relative peak area percentage of each compound in the total ion chromatogram.

The workflow for the analysis of this compound is depicted in the diagram below.

Santalol_Analysis_Workflow Sample Santalum Heartwood Sample Extraction Extraction (e.g., Steam Distillation, Solvent Extraction) Sample->Extraction Oil Crude Sandalwood Oil Extraction->Oil Dilution Dilution in Solvent Oil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Identification & Quantification) Data->Analysis Result α- and β-Santalol Content (%) Analysis->Result

Caption: General experimental workflow for this compound quantification.

Conclusion

The natural production of this compound is confined to the Santalum genus, with significant variations in yield and composition among species. Santalum album remains the benchmark for high-quality sandalwood oil due to its consistently high concentrations of (Z)-α- and (Z)-β-santalol. The elucidation of the this compound biosynthetic pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce these valuable compounds sustainably. For drug development and quality control, robust analytical methods, primarily GC-MS, are essential for the accurate quantification of this compound isomers. This technical guide provides a foundational understanding of the sources, biosynthesis, and analytical methodologies related to this compound, which is crucial for ongoing research and development in the pharmaceutical and fragrance industries.

References

Olfactory Receptor Binding Affinity of Santalol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santalol, the primary constituent of sandalwood oil, is a bicyclic sesquiterpenoid alcohol that exists as two major isomers, α-santalol and β-santalol, each with its own pair of enantiomers ((+)- and (-)-). These molecules are renowned for their characteristic woody and warm fragrance, a quality mediated by their interaction with specific olfactory receptors (ORs) in the nasal epithelium. This technical guide provides a comprehensive overview of the current understanding of the binding affinities of this compound enantiomers to their identified human olfactory receptors. It details the experimental methodologies employed to characterize these interactions, summarizes the available quantitative data, and elucidates the downstream signaling pathways activated upon receptor binding. This information is critical for researchers in the fields of olfaction, fragrance development, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting olfactory receptors.

Introduction

The perception of odor begins with the binding of volatile molecules to olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons. The interaction between an odorant and an OR is highly specific and is determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. This compound enantiomers, with their distinct stereochemistry, provide a compelling case study in the chiral recognition capabilities of the olfactory system. Understanding the nuances of these interactions at a molecular level is fundamental to deciphering the olfactory code and for the rational design of new fragrance compounds. This guide focuses on the binding characteristics of this compound enantiomers with two key human olfactory receptors: OR1G1 and OR2AT4.

Identified Olfactory Receptors for this compound and its Analogs

Current research has identified two primary human olfactory receptors that respond to this compound or its synthetic analogs:

  • OR1G1: This receptor has been identified as a target for β-santalol.

  • OR2AT4: This receptor is activated by the synthetic sandalwood odorant, Sandalore.

While β-santalol is described as a strong agonist for OR1G1, and Sandalore for OR2AT4, detailed quantitative binding affinity data for all this compound enantiomers remains an active area of research.[1]

Quantitative Binding Affinity Data

A comprehensive search of the current scientific literature reveals a qualitative understanding of the interaction between this compound and its analogs with specific olfactory receptors. However, precise quantitative binding affinity values, such as the half-maximal effective concentration (EC50) or the inhibition constant (Ki), for the individual enantiomers of α- and β-santalol are not yet widely published. The available information is summarized below.

LigandOlfactory ReceptorBinding Affinity/ActivitySource
β-SantalolOR1G1Strong agonist[1]
SandaloreOR2AT4Agonist[1][2]

Further research is required to populate this table with specific EC50 or Ki values for each this compound enantiomer.

Experimental Protocols

The characterization of ligand-olfactory receptor interactions relies on a variety of in vitro functional assays. These assays typically involve the heterologous expression of the target OR in a host cell line that does not endogenously express interfering receptors. The response of these cells to the application of a ligand is then measured, providing an indication of receptor activation. The two primary methods employed in the study of this compound and its analogs are calcium imaging and luciferase reporter gene assays.

Calcium Imaging for OR2AT4 Activation by Sandalore

Calcium imaging is a widely used technique to measure the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the activation of many GPCRs, including olfactory receptors.

Principle: The activation of OR2AT4 by Sandalore initiates a G protein-mediated signaling cascade that leads to the opening of ion channels and the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium levels. This change in [Ca2+]i is visualized using a calcium-sensitive fluorescent indicator.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells or Human Keratinocytes (HaCaT) are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently transfected with a plasmid vector containing the coding sequence for the human OR2AT4 receptor. Co-transfection with a G protein alpha subunit, such as Gαolf, may be necessary to enhance the signal.

  • Loading with Calcium Indicator:

    • Transfected cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane.

    • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Ligand Application and Data Acquisition:

    • The cells are washed to remove excess dye and placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • A baseline fluorescence reading is established.

    • Sandalore, dissolved in a suitable solvent (e.g., DMSO) and diluted in the assay buffer, is applied to the cells.

    • Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is plotted against time to visualize the calcium transient.

    • To determine the dose-response relationship, cells are stimulated with a range of Sandalore concentrations, and the peak fluorescence change is measured for each concentration.

    • The resulting data is fitted to a sigmoidal curve to calculate the EC50 value, which represents the concentration of Sandalore that elicits a half-maximal response.

Luciferase Reporter Gene Assay for OR1G1 Activation by β-Santalol

The luciferase reporter gene assay is another common method for studying GPCR activation. It is particularly useful for receptors that signal through the cyclic AMP (cAMP) pathway.

Principle: The binding of an agonist, such as β-santalol, to OR1G1 activates a G protein (typically Gs/olf), which in turn stimulates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels then activate a cAMP-responsive element (CRE) located upstream of a reporter gene, in this case, luciferase. The expression of luciferase results in the production of light upon the addition of its substrate, luciferin, and this light output is proportional to the level of receptor activation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured as described previously.

    • Cells are co-transfected with three plasmids:

      • An expression vector for the human OR1G1 receptor.

      • A reporter plasmid containing the luciferase gene under the control of a CRE promoter.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

    • Co-transfection with Receptor Transporting Protein 1 (RTP1) may be required to ensure proper trafficking of the OR to the cell surface.

  • Ligand Stimulation:

    • After an incubation period to allow for protein expression, the transfected cells are stimulated with various concentrations of β-santalol.

  • Lysis and Luminescence Measurement:

    • Following stimulation, the cells are lysed to release the expressed luciferase enzymes.

    • A dual-luciferase assay reagent is added, which contains the substrates for both firefly and Renilla luciferase.

    • The luminescence from each reporter is measured sequentially using a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The normalized luminescence is plotted against the concentration of β-santalol.

    • The data is then fitted to a dose-response curve to determine the EC50 value.

Signaling Pathways

The activation of olfactory receptors by this compound enantiomers initiates a cascade of intracellular events that ultimately leads to the perception of smell. The canonical olfactory signaling pathway is initiated by the activation of a G protein, which then modulates the activity of downstream effector enzymes.

OR2AT4 Signaling Pathway

Upon activation by Sandalore, OR2AT4 is known to couple to a G protein, likely Gαs/olf, which stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). Furthermore, OR2AT4 activation has been shown to induce an increase in intracellular calcium, as well as the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[3]

OR2AT4_Signaling_Pathway Sandalore Sandalore OR2AT4 OR2AT4 Sandalore->OR2AT4 G_protein G Protein (Gαs/olf) OR2AT4->G_protein activates MAPK_pathway MAPK Pathway OR2AT4->MAPK_pathway AC Adenylyl Cyclase G_protein->AC stimulates Ca_channel Ion Channels G_protein->Ca_channel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Ca_increase Intracellular Ca²⁺ Increase Ca_channel->Ca_increase Ca_increase->Cellular_Response Erk1_2 Erk1/2 Phosphorylation MAPK_pathway->Erk1_2 p38_MAPK p38 MAPK Phosphorylation MAPK_pathway->p38_MAPK Erk1_2->Cellular_Response p38_MAPK->Cellular_Response

OR2AT4 Signaling Pathway
OR1G1 Signaling Pathway

While β-santalol is a known strong agonist for OR1G1, the specific downstream signaling cascade has not been as extensively characterized as that of OR2AT4. However, it is presumed to follow the canonical olfactory signaling pathway, where agonist binding leads to the activation of Gαolf, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cAMP.

OR1G1_Signaling_Pathway beta_this compound β-Santalol OR1G1 OR1G1 beta_this compound->OR1G1 G_protein G Protein (Gαolf) OR1G1->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel opens Ca_influx Ca²⁺ Influx CNG_channel->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Canonical OR1G1 Signaling Pathway

Experimental Workflow

The process of identifying and characterizing the interaction between a this compound enantiomer and an olfactory receptor follows a systematic workflow.

Experimental_Workflow cluster_0 Receptor Identification & Cloning cluster_1 Heterologous Expression cluster_2 Functional Assay cluster_3 Data Analysis OR_Identification Identify Candidate ORs (e.g., from databases) Cloning Clone OR cDNA into Expression Vector OR_Identification->Cloning Transfection Transfect Cells with OR Expression Vector Cloning->Transfection Cell_Culture Culture Host Cells (e.g., HEK293) Cell_Culture->Transfection Stimulation Stimulate Transfected Cells Transfection->Stimulation Ligand_Prep Prepare this compound Enantiomer Solutions Ligand_Prep->Stimulation Data_Acquisition Measure Receptor Activity (Calcium Imaging or Luciferase Assay) Stimulation->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Olfactory Receptor Deorphanization Workflow

Conclusion and Future Directions

The study of the interaction between this compound enantiomers and their cognate olfactory receptors provides valuable insights into the molecular mechanisms of odor perception. While significant progress has been made in identifying the receptors involved, a critical gap remains in the quantitative characterization of these interactions. Future research should focus on determining the specific binding affinities (EC50 or Ki values) of all four this compound enantiomers with OR1G1 and other potential sandalwood-responsive receptors. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling and site-directed mutagenesis, will be instrumental in elucidating the precise molecular determinants of chiral recognition within the binding pockets of these receptors. A deeper understanding of these interactions will not only advance our knowledge of the sense of smell but also pave the way for the development of novel and more potent fragrance ingredients and potential therapeutic agents targeting the olfactory system.

References

Methodological & Application

Application Notes and Protocols for Santalol Extraction from Sandalwood Heartwood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of santalol, the primary bioactive and aromatic compound in sandalwood, from the heartwood of Santalum album and other species. The document outlines various methodologies, including traditional and modern techniques, with a focus on yield, purity, and experimental parameters.

Introduction

Sandalwood oil, highly valued in the fragrance, cosmetics, and pharmaceutical industries, is primarily composed of the sesquiterpene alcohols α-santalol and β-santalol.[1][2][3] These compounds are responsible for the characteristic sweet, woody aroma and possess numerous medicinal properties, including anti-inflammatory, antiseptic, and calming effects.[4][5] The International Organization for Standardization (ISO 3518:2002) specifies that high-quality S. album oil should contain 41–55% α-santalol and 16–24% β-santalol. The extraction method significantly impacts the final yield and chemical composition of the oil. This document details several key extraction techniques.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on the desired yield, purity of this compound, cost, and environmental impact. Below is a summary of quantitative data from various studies to facilitate comparison.

Extraction MethodRaw MaterialSolventYield of Oil (wt%)α-Santalol (%)β-Santalol (%)Reference
Steam Distillation S. album heartwood powderWater1.15 - 2.8854.65 - 55.1422.58 - 25.72
S. spicatum heartwood powderWater1.1541.2916.55
Pilot Plant S. albumWater1.6054.7429.58
Hydrodistillation S. album chips (pre-soaked)Water1.5656.7327.10
S. album powderWater1.8640.1912.40
S. album heartwood (Odisha)Water3.272.5 (total santalols)
S. album heartwood (Karnataka)Water5.175.9 (total santalols)
Solvent Extraction S. album powderToluene0.37 (absolute)39.7119.76
S. album powderBenzene3.01 (absolute)30.8112.18
S. album powderDiethyl ether2.58 (absolute)48.8223.37
S. album powderEthyl alcohol3.70 (absolute)54.5529.01
Supercritical CO₂ Extraction S. albumLiquid CO₂3.7654.5028.00
Depleted S. album chipsSupercritical CO₂ with alcohol co-solvent---
Microwave Air-Hydrodistillation S. album powderWater1.32--

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below.

Steam Distillation using a Clevenger Apparatus

This is a traditional and widely used method for extracting essential oils.

Protocol:

  • Material Preparation: Weigh a specific amount of sandalwood heartwood powder (e.g., 187 g) and place it into a round-bottom flask. Add distilled water to the flask, ensuring the powder is fully submerged.

  • Apparatus Setup: Assemble the Clevenger apparatus with the flask, a heating mantle, and a condenser. Ensure all joints are properly sealed.

  • Distillation: Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and oil vapor mixture is cooled in the condenser, turning back into a liquid.

  • Separation: The condensed liquid collects in the Clevenger's graduated tube, where the oil, being less dense than water, separates and floats on top.

  • Collection: The process is continued for a set duration (e.g., 16.5 hours). The separated oil is then collected.

  • Drying: Any residual moisture in the collected oil is removed using an anhydrous drying agent like sodium sulfate.

Steam_Distillation_Workflow A Sandalwood Heartwood Powder B Mixing with Water in Flask A->B C Heating and Steam Generation B->C D Vaporization of Volatiles C->D E Condensation D->E F Separation of Oil and Water E->F G Collection of Essential Oil F->G H Drying with Anhydrous Na2SO4 G->H I Pure this compound-rich Oil H->I

Steam Distillation Workflow
Solvent Extraction using a Soxhlet Apparatus

This method is effective for extracting a broader range of compounds, including less volatile ones.

Protocol:

  • Material Preparation: Place a known quantity of sandalwood heartwood powder (e.g., 20 g) into a thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is then fitted to a flask containing the solvent (e.g., 95% ethanol, hexane, or toluene) and a condenser.

  • Extraction: Heat the solvent. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, immersing the sandalwood powder and dissolving the desired compounds.

  • Siphoning: Once the solvent level in the extractor reaches the top of the siphon arm, the entire solution is siphoned back into the flask.

  • Cycling: This process repeats automatically, allowing for a thorough extraction. The duration can vary (e.g., 5.15 hours with toluene).

  • Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concrete.

  • Absolute Production: The concrete can be further processed to obtain the absolute.

Solvent_Extraction_Workflow A Sandalwood Heartwood Powder in Thimble B Soxhlet Apparatus with Solvent A->B C Heating and Solvent Vaporization B->C D Condensation and Soaking of Powder C->D E Siphoning of Extract into Flask D->E F Repeated Extraction Cycles E->F G Solvent Removal (Rotary Evaporation) F->G H Sandalwood Concrete/Absolute G->H

Solvent Extraction Workflow
Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent. It offers high selectivity and produces extracts with minimal solvent residue.

Protocol:

  • Material Preparation: Finely ground sandalwood heartwood is placed into an extraction vessel.

  • System Pressurization and Heating: Carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the pressure (e.g., 90-200 bar) and temperature (e.g., 28-50°C).

  • Extraction: The supercritical CO₂ flows through the sandalwood powder, dissolving the this compound and other lipophilic compounds. A co-solvent like a primary or secondary alcohol can be used to enhance extraction efficiency.

  • Separation: The resulting solution is then depressurized in a separator. This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.

  • Collection: The sandalwood extract is collected from the separator. The CO₂ can be recycled for further extractions.

SFE_Workflow A Ground Sandalwood Heartwood B Extraction Vessel A->B D Extraction of Lipophilic Compounds B->D C Pressurized & Heated Supercritical CO2 C->B E Depressurization in Separator D->E F CO2 returns to Gas Phase E->F G Collection of Sandalwood Extract E->G H Recycled CO2 F->H H->C

Supercritical Fluid Extraction Workflow

Post-Extraction Purification

After the initial extraction, the crude sandalwood oil often requires further purification to meet quality standards and remove impurities. Common purification techniques include:

  • Vacuum Distillation: Lowers the boiling points of components, minimizing thermal degradation.

  • Molecular Distillation: A form of short-path vacuum distillation that allows for precise separation of fractions under very low pressure.

  • Fractional Distillation: Separates compounds with close boiling points, such as α-santalol and β-santalol.

  • Chromatography: Techniques like flash chromatography can be used to isolate high-purity fractions.

Analytical Quantification of this compound

The quantification of α- and β-santalol in the extracted oil is crucial for quality control. The most common analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying the volatile components of essential oils.

  • High-Performance Thin-Layer Chromatography (HPTLC): A viable alternative for routine analysis and quantification of sesquiterpenoids.

  • Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive technique that can be used for both qualitative and quantitative assessment of sandalwood oil purity.

Conclusion

The selection of an appropriate extraction method for this compound from sandalwood heartwood is a critical step that influences the final product's quality and yield. While traditional methods like steam distillation remain prevalent, modern techniques such as supercritical CO₂ extraction offer advantages in terms of efficiency, selectivity, and environmental safety. Post-extraction purification and rigorous analytical testing are essential to ensure the final product meets the required standards for research, drug development, and commercial applications.

References

Application Note: Quantification of α-Santalol and β-Santalol in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Santalol and β-santalol are the two primary sesquiterpenoid alcohols that constitute the fragrant and commercially valuable essential oil of sandalwood (Santalum album L.). These isomers are key to the oil's characteristic aroma and are also investigated for various medicinal properties, including anti-inflammatory and anti-cancer activities.[1] Accurate quantification of α- and β-santalol is crucial for the quality control of sandalwood oil in the perfumery, cosmetics, and pharmaceutical industries, as well as for research purposes.[2][3] This application note provides a detailed protocol for the quantification of α-santalol and β-santalol in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Gas chromatography (GC) separates the volatile components of a sample based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, allowing for its identification and quantification. For the quantification of α- and β-santalol, a calibration curve is constructed using analytical standards to correlate the peak area in the chromatogram to the concentration of the analyte.

Experimental Protocol

Materials and Reagents
  • Solvents: n-hexane (analytical grade), diethyl ether (analytical grade)[1][4], dichloromethane.

  • Analytical Standards: α-santalol and β-santalol analytical standards (≥80% purity or higher).

  • Samples: Essential oil samples to be analyzed.

  • Equipment:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Volumetric flasks, pipettes, and syringes.

    • Vortex mixer.

    • 0.22 µm syringe filters (PVDF or equivalent).

    • Autosampler vials with inserts.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of α-santalol and β-santalol analytical standards and dissolve them in n-hexane in separate volumetric flasks to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with n-hexane to achieve a concentration range that brackets the expected concentration of the analytes in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (Optional but Recommended): To improve accuracy and precision, an internal standard (e.g., a compound with similar chemical properties but not present in the sample) can be added to all standard and sample solutions at a constant concentration.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the essential oil sample into a volumetric flask.

  • Dissolve the sample in n-hexane to a final volume that results in the santalol concentrations falling within the range of the calibration curve. A typical dilution is 1.0% (v/v) with diethyl ether or another suitable solvent.

  • For solid samples like heartwood powder, extraction with a suitable solvent such as n-hexane via sonication is required. For instance, 200 mg of fine powder can be extracted with 2 mL of n-hexane by sonicating for 60 minutes.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph
ColumnNon-polar TR-5MS or DB-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injection Volume1 µL
Injection ModeSplit (e.g., 1:50) or Splitless
Injector Temperature220-250 °C
Oven Temperature ProgramInitial temperature 40-50 °C for 1 min, ramp at 3-20 °C/min to 220-250 °C, hold for 3-20 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature180-230 °C
Transfer Line Temperature220-280 °C
Acquisition ModeFull Scan (e.g., m/z 50-900) or Selected Ion Monitoring (SIM) for higher sensitivity
Data Analysis and Quantification
  • Identification: Identify the peaks corresponding to α-santalol and β-santalol in the sample chromatograms by comparing their retention times and mass spectra with those of the analytical standards and published data.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of each this compound isomer from the standard solutions against their respective concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of α-santalol and β-santalol in the prepared samples by interpolating their peak areas into the calibration curve.

  • Calculation: Calculate the final concentration of each isomer in the original essential oil sample, taking into account the initial sample weight and dilution factor. The results are typically expressed as a percentage (%) or in mg/g.

Quantitative Data Summary

The following table summarizes the typical quantitative data for α-santalol and β-santalol found in sandalwood oil from various studies.

Source/Sample Type α-Santalol (%) β-Santalol (%) Reference
Commercial Sandalwood Oil~46~20
15-Year-Old Sandalwood Heartwood Oil33.55 - 35.3217.16 - 18.96
Commercial Sandalwood Oil (GC-MS Analysis)47.518.7
Suggested Specification for S. album oil≥ 43≥ 18
Sandalwood Oil from various provenances32.38 - 78.295.45 - 37.83

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (Stock & Working Solutions) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->GCMS_Analysis Peak_Integration Peak Identification & Integration GCMS_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of α- & β-Santalol Peak_Integration->Quantification Calibration->Quantification Final_Report Final Report (% or mg/g) Quantification->Final_Report

References

A Comparative Analysis of Steam Distillation and Supercritical Fluid Extraction for Santalol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Sandalwood oil, highly valued for its characteristic woody and sweet aroma, is a cornerstone of the fragrance, cosmetic, and pharmaceutical industries. The primary active and aromatic constituents of this essential oil are the sesquiterpene alcohols, α-santalol and β-santalol. The concentration and ratio of these isomers are critical determinants of the oil's quality and market value. This document provides a detailed comparison of two primary extraction methods for obtaining santalol-rich oil from sandalwood (Santalum album): traditional steam distillation and modern supercritical fluid extraction (SFE) using carbon dioxide (CO₂). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the extraction of this compound.

Methodology Comparison

Steam distillation is a classic method that utilizes the volatility of essential oils to separate them from the raw plant material. In contrast, supercritical fluid extraction is a more recent "green" technology that employs a solvent in its supercritical state to dissolve and extract the desired compounds.

Steam Distillation

This technique involves passing steam through powdered sandalwood heartwood.[1] The heat from the steam vaporizes the volatile this compound compounds, which are then carried with the steam into a condenser. Upon cooling, the steam and vaporized oils condense back into a liquid, and the essential oil, being immiscible with water, is separated from the hydrosol.[1] The process is lengthy, often requiring 14 to 36 hours to complete, but is known for producing high-quality oil.[2]

Supercritical Fluid Extraction (SFE)

SFE utilizes a solvent, most commonly carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] In this supercritical state, CO₂ acts as a solvent with high diffusivity and low viscosity, allowing it to efficiently penetrate the solid matrix of the sandalwood and dissolve the this compound.[4] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. After extraction, the pressure is released, and the CO₂ returns to its gaseous state, leaving behind a pure, solvent-free extract.

Quantitative Data Summary

The choice of extraction method significantly impacts the yield and composition of the resulting sandalwood oil. The following tables summarize quantitative data from various studies comparing steam distillation and supercritical fluid extraction.

Table 1: Comparison of Oil Yield and this compound Content

Extraction MethodOil Yield (wt%)Total this compound Content (%)α-Santalol (%)β-Santalol (%)Extraction Time (hours)Reference
Steam Distillation1.15 - 2.88Not Specified--20 - 24
Steam Distillation1.608454.7429.5810
Steam Distillation3.6---24
Subcritical CO₂ Extraction3.83 (g/L)8351.3027.941
Subcritical CO₂ Extraction4.11-51.3027.941

Table 2: Detailed Composition of this compound and Santalenes from a Comparative Study

CompoundSteam Distillation (%)Subcritical CO₂ Extraction (First Hour) (%)
α-Santalol42.2251.30
β-Santalol23.2627.94
α-Santalene0.850.55
β-Santalene1.701.30

Experimental Protocols

The following are detailed protocols for the extraction of this compound from sandalwood using steam distillation and supercritical fluid extraction.

Protocol 1: Steam Distillation using a Clevenger Apparatus

1. Material Preparation:

  • Obtain heartwood from a mature Santalum album tree.
  • Grind the heartwood into a fine powder (e.g., 40 mm particle size) to increase the surface area for extraction.
  • For optimal results, the powder can be soaked in water for 12-18 hours prior to distillation.

2. Apparatus Setup:

  • Assemble a Clevenger-type steam distillation unit.
  • Place the pre-soaked sandalwood powder into the distillation flask.
  • Fill the flask with distilled water until the powder is fully submerged.

3. Distillation Process:

  • Heat the flask to generate steam. The temperature should be controlled to maintain a steady distillation rate, typically around 93°C-98°C.
  • The steam will pass through the sandalwood powder, carrying the volatile oils.
  • The steam and oil vapor mixture will rise into the condenser, where it will cool and liquefy.
  • The condensed liquid (hydrosol and essential oil) will collect in the separator of the Clevenger apparatus.

4. Oil Collection and Post-Processing:

  • Continue the distillation for a prolonged period, typically ranging from 24 to 48 hours, to ensure maximum oil recovery.
  • Once the distillation is complete, allow the apparatus to cool.
  • Carefully collect the separated essential oil from the top layer in the separator.
  • The collected oil can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
  • Store the purified sandalwood oil in a sealed, dark glass vial at a cool temperature.

Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂

1. Material Preparation:

  • Prepare finely ground sandalwood heartwood powder as described in the steam distillation protocol. A smaller particle size (e.g., 0.25 mm) can lead to higher extraction yields.
  • Dry the powder to a low moisture content.

2. SFE System Setup:

  • Use a laboratory or pilot-scale SFE system.
  • Pack the ground sandalwood powder into the extraction vessel.

3. Extraction Parameters:

  • Supercritical Fluid: High-purity carbon dioxide (CO₂).
  • Pressure: Operate the system at a pressure between 150 and 200 bar.
  • Temperature: Maintain the extraction temperature between 28°C and 60°C.
  • CO₂ Flow Rate: Set a consistent flow rate for the supercritical CO₂.
  • Extraction Time: The majority of the oil is typically extracted within the first 1-4 hours.

4. Fractionation and Collection:

  • The extracted oil is separated from the supercritical CO₂ in one or more separators by reducing the pressure and/or changing the temperature.
  • This allows for the collection of different fractions of the extract if desired.
  • The CO₂ is then re-pressurized and recycled back to the extraction vessel.

5. Post-Extraction:

  • After the extraction is complete, depressurize the system safely.
  • Collect the sandalwood oil extract from the separators. The extract is solvent-free as the CO₂ evaporates at atmospheric pressure.
  • Store the extract in a sealed, dark glass vial in a cool place.

Visualizations

The following diagrams illustrate the experimental workflows and a comparison of the two extraction methods.

SteamDistillationWorkflow cluster_prep Material Preparation cluster_distillation Distillation Process cluster_collection Product Collection Sandalwood Sandalwood Heartwood Grinding Grinding Sandalwood->Grinding Soaking Soaking (Optional) Grinding->Soaking DistillationFlask Distillation Flask with Clevenger Soaking->DistillationFlask Condensation Condensation DistillationFlask->Condensation Heating Heating Heating->DistillationFlask Separation Oil-Water Separation Condensation->Separation SandalwoodOil Sandalwood Oil Separation->SandalwoodOil Drying Drying SandalwoodOil->Drying Storage Storage Drying->Storage

Caption: Workflow for this compound Extraction via Steam Distillation.

SFE_Workflow cluster_prep Material Preparation cluster_extraction Extraction Process cluster_separation Separation & Collection Sandalwood Sandalwood Heartwood Grinding Grinding Sandalwood->Grinding Drying_prep Drying Grinding->Drying_prep Extractor Extraction Vessel Drying_prep->Extractor CO2_Source CO2 Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor Separator Separator Extractor->Separator SandalwoodExtract Sandalwood Extract Separator->SandalwoodExtract CO2_Recycle CO2 Recycle Separator->CO2_Recycle CO2_Recycle->Pump ComparisonDiagram cluster_steam Steam Distillation cluster_sfe Supercritical Fluid Extraction (SFE) SD_Adv Advantages: - High-quality oil - Well-established method - No organic solvents SD_Disadv Disadvantages: - Long extraction time - High energy consumption - Potential for thermal degradation SFE_Adv Advantages: - Shorter extraction time - Higher yield - Tunable selectivity - No solvent residue SFE_Disadv Disadvantages: - High initial equipment cost - Requires high pressure Comparison Extraction of this compound Comparison->SD_Adv Comparison->SFE_Adv

References

Application Notes and Protocols for Evaluating Santalol's Anti-inflammatory Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Santalol, the primary sesquiterpene alcohol found in sandalwood oil (Santalum album), is recognized for a variety of pharmacological properties, including significant anti-inflammatory activities.[1][2] Its potential as a therapeutic agent for inflammatory conditions necessitates robust and reproducible in vitro evaluation. These application notes provide detailed protocols for key assays designed to characterize and quantify the anti-inflammatory efficacy of α- and β-santalol. The described methods are tailored for researchers in drug discovery and cell biology, focusing on the compound's effects on inflammatory mediators and signaling pathways.

Application Note 1: Quantifying the Inhibition of Pro-inflammatory Mediators

A primary mechanism of anti-inflammatory action involves the suppression of pro-inflammatory mediators at the cellular level. The following protocols detail methods to assess this compound's ability to inhibit the production of key molecules like cytokines, nitric oxide (NO), and prostaglandins (B1171923) in response to an inflammatory stimulus, typically lipopolysaccharide (LPS).

Protocol 1.1: Measurement of Cytokine and Chemokine Production in Macrophages

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (α-santalol, β-santalol, or a mixture) dissolved in Dimethyl Sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Discard the old medium. Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO, final concentration <0.1%) for 2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve. The percentage of inhibition is determined by comparing the this compound-treated groups to the LPS-only treated group.[3][4]

Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • All materials from Protocol 1.1

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

Procedure:

  • Follow steps 1-4 from Protocol 1.1.

  • Supernatant Collection: Collect 50 µL of culture supernatant from each well.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each sample and standard in a new 96-well plate. Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples from the standard curve.[3]

Protocol 1.3: Measurement of Prostaglandin E2 (PGE₂) Production

This assay quantifies the production of PGE₂, a key mediator of inflammation synthesized via the cyclooxygenase (COX) pathway.

Materials:

  • Co-culture of human dermal fibroblasts and keratinocytes or RAW 264.7 cells

  • All relevant materials from Protocol 1.1

  • PGE₂ EIA Kit (competitive immunoassay)

Procedure:

  • Follow steps 1-5 from Protocol 1.1, using the appropriate cell type. Studies have shown this compound suppresses PGE₂ production in co-cultures of skin cells.

  • PGE₂ EIA: Perform the competitive EIA for PGE₂ according to the manufacturer's protocol. This involves competition between PGE₂ in the sample and a fixed amount of enzyme-labeled PGE₂ for binding to a limited number of antibody sites.

  • Data Analysis: Measure absorbance and calculate the PGE₂ concentration. The amount of color produced is inversely proportional to the amount of PGE₂ in the sample.

Data Summary: this compound's Effect on Pro-inflammatory Mediators
AssayCell LineStimulantThis compound EffectKey FindingCitation(s)
Cytokine/Chemokine Production Human Dermal Fibroblasts & KeratinocytesLPSSuppression α- and β-santalol suppressed the release of 20 out of 26 stimulated cytokines/chemokines.
Cytokine Production (ELISA) RAW 264.7 MacrophagesLPSReduction Sandalwood oil reduced the production of IL-1β, IL-6, and TNF-α.
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLPSReduction Sandalwood oil reduced NO production without cytotoxicity.
Prostaglandin E₂ (PGE₂) Production Human Dermal Fibroblasts & KeratinocytesLPSSuppression Purified α- and β-santalol suppressed LPS-induced PGE₂ production.
Thromboxane B₂ Production Human Dermal Fibroblasts & KeratinocytesLPSSuppression Purified α- and β-santalol suppressed LPS-induced Thromboxane B₂ production.

Application Note 2: Elucidating Mechanisms of Anti-inflammatory Action

To understand how this compound exerts its effects, it is crucial to investigate its impact on key inflammatory signaling pathways and enzymes. The following protocols focus on the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assay

This cell-free enzymatic assay directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 purified enzymes (ovine or human recombinant)

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Arachidonic acid (substrate)

  • This compound

  • Positive controls (e.g., Celecoxib for COX-2, Diclofenac for COX-1/2)

  • 96-well plate and microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit instructions.

  • Incubation: In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and either this compound at various concentrations or the appropriate control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantification: The product (prostaglandin) is typically quantified using an ELISA-based method provided within the kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Protocol 2.2: Analysis of the NF-κB Signaling Pathway

This application uses Western blotting and immunofluorescence to determine if this compound inhibits the activation of NF-κB, a critical transcription factor for inflammatory genes.

Materials:

  • RAW 264.7 cells and associated culture reagents

  • This compound and LPS

  • Reagents for protein extraction (RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Reagents for immunofluorescence (paraformaldehyde, Triton X-100, BSA)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure (Western Blot for IκBα Phosphorylation):

  • Seed RAW 264.7 cells and treat with this compound followed by a short LPS stimulation (e.g., 30-60 minutes).

  • Lyse the cells, quantify protein concentration, and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence substrate. A decrease in the phospho-IκBα/total IκBα ratio indicates inhibition.

Procedure (Immunofluorescence for p65 Nuclear Translocation):

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound and LPS as described above.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

  • Incubate with anti-p65 primary antibody, followed by a fluorescently-labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides and visualize using a fluorescence microscope. In activated cells, p65 will translocate from the cytoplasm to the nucleus. This compound's inhibitory effect is observed as a retention of p65 in the cytoplasm.

Protocol 2.3: Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure this compound's ability to reduce intracellular ROS levels.

Materials:

  • HaCaT keratinocytes or RAW 264.7 macrophages

  • DCFH-DA probe

  • Oxidative stress inducer (e.g., H₂O₂, cigarette smoke extract, or blue light exposure)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Load cells with 10 µM DCFH-DA for 30 minutes. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Wash cells with PBS to remove excess probe.

  • Induce oxidative stress with H₂O₂ (e.g., 50 µM) or another stressor.

  • Immediately measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time.

  • Data Analysis: Compare the fluorescence levels in this compound-treated cells to the vehicle control. A reduction in fluorescence indicates ROS scavenging activity.

Data Summary: this compound's Mechanistic Effects
AssayTargetCell Line / SystemThis compound EffectKey FindingCitation(s)
COX Inhibition COX EnzymesSkin Cell Co-culturesInhibition This compound mimics ibuprofen, suggesting it acts by inhibiting cyclooxygenases.
NF-κB Pathway IκBα PhosphorylationRAW 264.7 CellsInhibition Sandalwood oil inhibited the phosphorylation of IκBα.
NF-κB Pathway p65 Nuclear TranslocationRAW 264.7 CellsInhibition Sandalwood oil inhibited the translocation of NF-κB into the nucleus.
ROS Scavenging Intracellular ROSHaCaT CellsReduction Sandalwood oil significantly decreased ROS levels induced by blue light and cigarette smoke.
ROS Scavenging Intracellular ROSHuman Skin FibroblastsReduction This compound protected against H₂O₂-induced oxidative stress by decreasing protein carbonyl levels.

Visualizations

G cluster_setup Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation A Seed Cells (e.g., RAW 264.7, HaCaT) B Pre-treatment with This compound or Vehicle A->B C Inflammatory Stimulation (e.g., LPS, H₂O₂) B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA / Griess Assay (Cytokines, NO) D->F G Western Blot / IF (Signaling Proteins) E->G H ROS Assay (DCF Fluorescence) E->H I Quantify Inhibition (IC₅₀) F->I J Assess Pathway Modulation G->J H->I

Caption: General workflow for in vitro screening of this compound's anti-inflammatory effects.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->Block Degradation NFkB_p65 p65 DNA DNA NFkB_p65->DNA Translocation NFkB_p50 p50 NFkB_p50->DNA Translocation Cytoplasm Cytoplasm Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the LPS-induced NF-κB inflammatory signaling pathway.

References

Protocol for α-Santalol Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

α-Santalol, a primary constituent of sandalwood oil, has garnered significant interest within the research community for its potential therapeutic applications. Preclinical studies in murine models have demonstrated its efficacy in cancer chemoprevention, particularly in prostate and skin cancer, as well as its modulatory effects on the central nervous system and metabolic pathways. These application notes provide a comprehensive overview of the established protocols for the administration of α-santalol in in vivo mouse models, intended for researchers, scientists, and professionals in drug development.

The protocols detailed below cover various administration routes, including intraperitoneal, oral gavage, and topical application. The selection of a specific protocol should be guided by the experimental objectives, the target organ or system, and the physicochemical properties of the α-santalol formulation. The provided data on dosages and corresponding biological effects are collated from multiple studies to aid in experimental design.

Furthermore, this document elucidates the known mechanism of action of α-santalol, focusing on its interaction with the Wnt/β-catenin signaling pathway, a critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer. A visual representation of this pathway and a general experimental workflow are provided to enhance understanding and facilitate experimental planning.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo mouse studies involving α-santalol administration.

Table 1: Summary of α-Santalol Administration Protocols and Efficacy in Mouse Models

Application Area Mouse Model Administration Route Dosage Vehicle Frequency & Duration Observed Effects
Prostate Cancer ChemopreventionTransgenic Adenocarcinoma of the Mouse Prostate (TRAMP)Intraperitoneal100 mg/kg body weightSaline SolutionNot specifiedDecreased incidence of prostate tumors.[1][2]
Skin Cancer ChemopreventionCD-1 and SENCAR miceTopical1.25%, 2.5%, and 5% (w/v)AcetoneDuring promotion phaseReduced tumor incidence and multiplicity.[3][4]
Anti-hyperglycemic & AntioxidantAlloxan-induced diabetic Swiss albino miceIntraperitoneal100 mg/kg body weightNot specifiedDaily for one weekModulation of blood glucose and antioxidant parameters.[5]
Central Nervous System EffectsddY miceIntraperitoneal25 mg/kg, 50 mg/kgNot specifiedSingle doseDecreased spontaneous activity.
Central Nervous System EffectsddY miceOral (Intragastric)50 mg/kg, 100 mg/kg, 200 mg/kgNot specifiedSingle doseSignificant antinociceptive activities.
Central Nervous System EffectsICR miceIntraperitoneal0.03 mL/kgNot specifiedSingle doseDecrease in locomotor activity.

Experimental Protocols

Preparation of α-Santalol for In Vivo Administration

Materials:

  • α-Santalol (high purity)

  • Vehicle (select based on administration route):

    • For Intraperitoneal/Oral Gavage: Sterile saline (0.9% NaCl) with a solubilizing agent such as DMSO (≤5% final concentration) or an oil-based vehicle (e.g., corn oil, sesame oil).

    • For Topical Administration: Acetone

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of α-santalol.

  • In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.

  • If using a co-solvent like DMSO, first dissolve the α-santalol in the minimal required volume of DMSO.

  • Add the dissolved α-santalol to the bulk vehicle (e.g., saline or oil) and vortex vigorously to ensure a homogenous suspension or solution.

  • For poorly soluble formulations, sonication may be used to aid in dissolution.

  • Prepare fresh on the day of administration.

Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared α-santalol solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol (B145695) wipes

  • Appropriate animal restraint device

Procedure:

  • Restrain the mouse manually or using a restraint device, ensuring the abdomen is accessible.

  • Position the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

  • Disinfect the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle with the bevel up.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

  • Slowly inject the α-santalol solution. The maximum recommended injection volume for a mouse is 10 mL/kg.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Oral Gavage Protocol

Materials:

  • Prepared α-santalol solution

  • Sterile syringes

  • Flexible or rigid gavage needles (18-20 gauge for adult mice)

  • Appropriate animal restraint device

Procedure:

  • Gently restrain the mouse, holding it in an upright position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle accordingly.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.

  • Once the needle is in the esophagus, advance it to the pre-measured mark.

  • Slowly administer the α-santalol solution. The maximum recommended gavage volume for a mouse is 10 mL/kg.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Ub Ubiquitination BetaCatenin->Ub BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocates Proteasome Proteasomal Degradation Ub->Proteasome Santalol α-Santalol This compound->DestructionComplex Inhibits TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: α-Santalol inhibits the Wnt/β-catenin signaling pathway.

G start Start prep Prepare α-Santalol Formulation start->prep admin Administer to Mouse Model prep->admin observe Observation & Data Collection (e.g., tumor size, behavior) admin->observe tissue Tissue/Organ Harvesting observe->tissue analysis Molecular & Histological Analysis (e.g., Western Blot, IHC) tissue->analysis end End analysis->end

References

Application Notes & Protocols: Techniques for Isolating α-Santalol and β-Santalol from Sandalwood Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sandalwood oil, primarily derived from the heartwood of Santalum album, is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries.[1][2] Its characteristic woody and warm aroma, along with its therapeutic properties, is largely attributed to the presence of sesquiterpene alcohols, specifically (Z)-α-santalol and (Z)-β-santalol.[3][4][5] According to ISO 3518:2002 standards, high-quality S. album oil should contain 41–55% α-santalol and 16–24% β-santalol. The effective isolation and purification of these isomers are critical for research, quality control, and the development of new therapeutic agents. This document provides detailed protocols and comparative data for the principal techniques used to isolate α-santalol and β-santalol from sandalwood oil.

Part 1: Extraction of Crude Sandalwood Oil

The initial step involves extracting the crude essential oil from the sandalwood heartwood. The choice of extraction method significantly impacts both the yield and the chemical profile of the oil.

1.1. Steam Distillation

Steam distillation is a traditional and widely used method for extracting sandalwood oil. It involves passing steam through the powdered heartwood to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Steam Distillation using a Clevenger Apparatus

  • Preparation: Weigh 150-200 g of powdered S. album heartwood.

  • Apparatus Setup: Place the powdered wood into a round-bottom flask and add a sufficient volume of distilled water to suspend the material. Assemble the Clevenger apparatus according to the manufacturer's instructions.

  • Distillation: Heat the flask to boil the water. The steam will pass through the sandalwood powder, carrying the volatile oil.

  • Condensation & Collection: The steam-oil mixture condenses in the Clevenger's condenser. As the oil is less dense than water, it forms a layer on top. The apparatus is designed to recycle the condensed water back into the distillation flask.

  • Duration: Continue the distillation for a period of 20-24 hours to ensure maximum oil extraction.

  • Isolation: After distillation, carefully collect the oil layer from the Clevenger arm.

  • Drying: Add anhydrous sodium sulfate (B86663) to the collected oil to remove any residual moisture. Filter the dried oil to remove the sodium sulfate.

  • Storage: Store the purified oil in a sealed, dark glass vial at 4°C.

1.2. Supercritical Fluid Extraction (SFE)

SFE, particularly with subcritical or supercritical CO₂, is a modern technique that offers high efficiency and purity. It uses carbon dioxide at a specific temperature and pressure to act as a solvent, gently extracting the essential oil without the thermal degradation associated with distillation.

Experimental Protocol: Subcritical CO₂ Extraction

  • Preparation: Load the extraction vessel with a known quantity of powdered sandalwood heartwood.

  • Parameter Setting: Set the extraction parameters. A common condition is a pressure of 200 bars and a temperature of 28°C.

  • Extraction: Introduce CO₂ into the vessel at a constant flow rate (e.g., 5 kg/h ). The subcritical CO₂ permeates the wood matrix and dissolves the essential oil.

  • Fractional Collection: The CO₂-oil mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the oil to precipitate. Collect the oil at timed intervals (e.g., every hour for 4 hours) to analyze the fractionation of components over time.

  • Analysis: Analyze the composition of the oil collected at each interval using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Storage: Combine the desired fractions and store them in a sealed, dark glass vial at 4°C.

Data Presentation: Comparison of Extraction Methods

Extraction MethodRaw MaterialYield (%)α-Santalol (%)β-Santalol (%)Reference
Steam Distillation (Trial 1)S. album heartwood1.1555.1422.58
Steam Distillation (Trial 2)S. album heartwood2.8854.6525.72
Subcritical CO₂ (1st hour)S. album powder4.1151.3027.94
Subcritical CO₂ (2nd hour)S. album powder1.2154.5028.16
Hydro Distillation (Alkaline)S. album powder2.6841.9019.89
Solvent Extraction (Benzene)Steam distilled powder2.07 (concrete)42.2223.26

Visualization: General Workflow for Santalol Isolation

G cluster_extraction Crude Oil Extraction cluster_purification Purification & Isolation Sandalwood Sandalwood Heartwood Powder Extraction Extraction (e.g., Steam Distillation, SFE) Sandalwood->Extraction CrudeOil Crude Sandalwood Oil Extraction->CrudeOil Purification Purification/ Fractionation CrudeOil->Purification Alpha α-Santalol (>96% Purity) Purification->Alpha Beta β-Santalol Purification->Beta

Caption: General workflow from sandalwood heartwood to isolated this compound isomers.

Part 2: Purification and Isolation of α-Santalol and β-Santalol

Once the crude oil is obtained, chromatographic techniques are employed to separate the this compound isomers from other sesquiterpenes and achieve high purity.

2.1. Medium Pressure Liquid Chromatography (MPLC)

A highly effective method for the preparative separation of α- and β-santalol involves using a silver nitrate-impregnated silica (B1680970) gel as the stationary phase. The silver ions interact differently with the double bonds of the isomers, enabling their separation.

Experimental Protocol: MPLC Separation

  • Stationary Phase Preparation: Prepare the stationary phase by impregnating silica gel with a silver nitrate (B79036) (AgNO₃) solution. Pack the MPLC column with the prepared material.

  • Sample Preparation: Dissolve a known amount of crude sandalwood oil in the initial mobile phase.

  • Chromatographic Separation:

    • Mobile Phase: Use a gradient of solvents. For instance, start with hexane (B92381) to elute less polar compounds like santalenes.

    • Elution of Santalols: Switch the mobile phase to dichloromethane (B109758) (DCM) to elute the this compound fraction. Further separation can be achieved using DCM-methanol mixtures.

  • Fraction Collection: Collect the eluting fractions in separate vials.

  • Analysis and Purity Assessment: Analyze the collected fractions using GC-MS to identify those containing α-santalol and β-santalol. Pool the respective pure fractions. This method can yield (Z)-α-santalol with a purity exceeding 96%.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified isomers.

2.2. Flash Chromatography

Flash chromatography is a rapid purification technique that can be used for pre-purification or smaller-scale isolation.

Experimental Protocol: Automated Flash Chromatography

  • Cartridge and Solvents:

    • Stationary Phase: Use a pre-packed silica gel or C18 cartridge (e.g., Reveleris® Silica 12g).

    • Mobile Phase: A binary solvent system such as Hexane (Solvent A) and Ethyl Acetate (Solvent B) is effective.

  • Method Setup:

    • Gradient: Program a linear gradient (e.g., starting with 100% Hexane and increasing the percentage of Ethyl Acetate over time).

    • Flow Rate: Set a suitable flow rate (e.g., 15 mL/min).

    • Detection: Use a combination of UV detection (e.g., at 220 nm and 254 nm) and an Evaporative Light Scattering Detector (ELSD), as santalols have poor UV absorbance.

  • Injection and Run: Inject the sandalwood oil sample dissolved in a minimal amount of the initial mobile phase.

  • Fraction Collection: The automated system collects fractions based on detector signals corresponding to the separated peaks of α- and β-santalol.

  • Post-Run Analysis: Confirm the purity of the collected fractions using GC-MS.

Data Presentation: Purity of Isolated Santalols

TechniqueStationary PhasePurity of (Z)-α-SantalolPurity of (Z)-β-SantalolNoteReference
MPLCAgNO₃-impregnated Silica>96%82.4%β-santalol co-eluted with its epi-isomer

Visualization: MPLC Separation Workflow

G cluster_elution Elution & Fractionation cluster_products CrudeOil Crude Sandalwood Oil in Hexane Column MPLC Column (AgNO₃-Silica Gel) CrudeOil->Column ElutionHexane Mobile Phase: Hexane Column->ElutionHexane ElutionDCM Mobile Phase: Dichloromethane Column->ElutionDCM FractionCollector Fraction Collector ElutionHexane->FractionCollector Elutes Santalenes ElutionDCM->FractionCollector Elutes Santalols Alpha Purified α-Santalol FractionCollector->Alpha Beta Purified β-Santalol FractionCollector->Beta

Caption: Workflow for the separation of santalols using MPLC.

The isolation of α-santalol and β-santalol from sandalwood oil is a multi-step process beginning with an efficient extraction of crude oil, followed by a high-resolution purification technique. While steam distillation remains a standard extraction method, subcritical CO₂ extraction offers a superior yield and quality by avoiding thermal stress. For purification, MPLC with a silver nitrate-impregnated stationary phase provides excellent separation and high purity of α-santalol, making it a preferred method for obtaining research-grade material. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the effective isolation of these important bioactive compounds.

References

Application Notes and Protocols for Metabolic Engineering of Yeast to Increase Santalol Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic engineering of Saccharomyces cerevisiae to enhance the production of santalol, a valuable sesquiterpenoid component of sandalwood oil. The strategies outlined focus on increasing the metabolic flux towards this compound by manipulating precursor pathways, introducing heterologous enzymes, and reducing competing metabolic pathways.

Metabolic Engineering Strategies

The biosynthesis of this compound in yeast begins with the central metabolite acetyl-CoA, which is converted to farnesyl pyrophosphate (FPP) through the mevalonate (B85504) (MVA) pathway. FPP is then converted to santalene by santalene synthase (SS), and finally to this compound by a cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR). The following strategies have been employed to optimize this pathway for increased this compound production.

Enhancing the Precursor (FPP) Supply

A critical step in improving this compound yield is to increase the intracellular pool of the precursor FPP. This is achieved by overexpressing key enzymes in the MVA pathway.

  • Overexpression of MVA Pathway Genes: Several genes in the MVA pathway are targeted for overexpression to boost FPP production. These include:

    • tHMG1: encodes a truncated version of HMG-CoA reductase, a key rate-limiting enzyme in the MVA pathway.

    • ERG8: encodes phosphomevalonate kinase.

    • ERG10: encodes acetoacetyl-CoA thiolase.

    • ERG12: encodes mevalonate kinase.

    • ERG13: encodes HMG-CoA synthase.

    • ERG19: encodes mevalonate diphosphate (B83284) decarboxylase.

    • ERG20: encodes farnesyl pyrophosphate synthase.

    • IDI1: encodes isopentenyl diphosphate isomerase.

  • Transcription Factor Engineering: Overexpression of transcription factors that upregulate the MVA pathway, such as UPC2-1, can also increase FPP supply.

Heterologous Expression of this compound Biosynthesis Genes

The core of this compound production in yeast involves the introduction of genes from sandalwood (Santalum album) and other plant species.

  • Santalene Synthase (SS): The gene encoding santalene synthase converts FPP to a mixture of santalenes. Different synthases can produce varying ratios of α-, β-, and epi-β-santalene.

    • SaSS from Santalum album.

    • SanSyn from Clausena lansium.[1][2]

  • Cytochrome P450 (CYP) and Cytochrome P450 Reductase (CPR): A CYP enzyme, in conjunction with a CPR, hydroxylates santalene to form this compound.

    • SaCYP736A167 from S. album is a key enzyme that converts santalenes to (Z)-α-santalol and (Z)-β-santalol.[3]

    • Optimized or chimeric CPRs, such as a fusion of S. album CYP736A167 with a truncated CPR from Arabidopsis thaliana (46tATR1), have shown improved activity.[4]

Downregulation of Competing Pathways

To channel more FPP towards this compound production, it is crucial to minimize its diversion into competing metabolic pathways, primarily the sterol biosynthesis pathway.

  • Repression of Squalene (B77637) Synthase (ERG9): The ERG9 gene encodes squalene synthase, which catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. Downregulating ERG9 expression is a highly effective strategy to increase FPP availability for this compound synthesis. This can be achieved by replacing the native ERG9 promoter with a weaker or regulated promoter, such as the HXT1 promoter.[1] A 5.9-fold increase in santalene titer has been reported through ERG9 suppression.

  • Deletion of Farnesol-Producing Phosphatases: The genes LPP1 and DPP1, which encode phosphatases that convert FPP to farnesol, can be deleted to prevent the formation of this byproduct.

Subcellular Engineering

Targeting the biosynthetic pathway enzymes to specific subcellular compartments can increase local concentrations of intermediates and improve overall pathway efficiency.

  • Peroxisomal Targeting: Directing the MVA pathway and this compound biosynthesis enzymes to peroxisomes has been shown to significantly increase this compound titers. This strategy can lead to gram-scale production of total santalenes and santalols in shake flasks.

Fermentation Process Optimization

The fermentation strategy plays a vital role in achieving high cell densities and product titers.

  • Fed-Batch Fermentation: A fed-batch strategy, where a concentrated carbon source is fed to the culture, is often employed to achieve high yields of this compound. This method allows for better control of cell growth and product formation, and can lead to titers of up to 1.3 g/L of santalols.

Data Presentation

The following tables summarize the quantitative data on this compound and its precursor santalene production in engineered S. cerevisiae using various metabolic engineering strategies.

Table 1: Santalene and this compound Production in Engineered S. cerevisiae

Strain BackgroundKey Genetic ModificationsFermentation ScaleSantalene Titer (mg/L)This compound Titer (mg/L)Reference
BY4742Integrated santalene biosynthesis cassettesShake Flask94.6-
BY4742Integrated santalene biosynthesis, integrated P450-CPR systemShake Flask-24.6
BY4742Integrated santalene biosynthesis, integrated P450-CPR, ERG9 downregulationShake Flask164.768.8
Engineered S. cerevisiaeOverexpression of GAL4 and PGM2, ERG9 downregulation, expression of SaSS and CYP/CPR5-L Fed-Batch-1300
Engineered S. cerevisiaeOverexpression of GAL4 and PGM2, ERG9 downregulation, expression of SanSyn and CYP/CPR5-L Fed-Batch-1200 (Z-α-santalol)
Engineered S. cerevisiaePeroxisomal targeting of MVA pathway and this compound biosynthesis enzymesShake Flask-900 (total santalene and this compound)
Engineered S. cerevisiaePeroxisomal targeting and surface display of P450Fed-Batch-10400

Experimental Protocols

This section provides detailed protocols for key experiments in the metabolic engineering of yeast for this compound production.

Protocol for Yeast Transformation (Lithium Acetate (B1210297)/PEG Method)

This protocol is for the introduction of plasmid DNA into S. cerevisiae.

Materials:

  • Yeast strain to be transformed

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Selective medium (e.g., SC-Ura for plasmids with URA3 marker)

  • Plasmid DNA (100-500 ng)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)

  • Transformation buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PEG solution (40% w/v PEG 3350 in transformation buffer)

  • Sterile water

Procedure:

  • Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of transformation buffer.

  • In a microfuge tube, mix 100 µL of the yeast cell suspension with 100-500 ng of plasmid DNA and 10 µL of single-stranded carrier DNA.

  • Add 600 µL of PEG solution and vortex to mix thoroughly.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Centrifuge at 8000 x g for 1 minute, remove the supernatant.

  • Resuspend the cell pellet in 100 µL of sterile water.

  • Plate the entire cell suspension onto a selective agar (B569324) plate.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol for Promoter Replacement of ERG9

This protocol describes the replacement of the native ERG9 promoter with the HXT1 promoter using a CRISPR-Cas9 system.

Materials:

  • Yeast strain expressing Cas9.

  • gRNA expression plasmid targeting the ERG9 promoter.

  • Donor DNA fragment containing the HXT1 promoter flanked by homology arms to the ERG9 locus.

  • Selective media.

Procedure:

  • Design a gRNA to target a site in the native promoter of the ERG9 gene.

  • Clone the gRNA sequence into a yeast gRNA expression vector.

  • Synthesize or PCR amplify the donor DNA. The donor DNA should consist of the HXT1 promoter sequence flanked by ~50 bp homology arms corresponding to the regions upstream and downstream of the gRNA target site in the ERG9 promoter.

  • Co-transform the yeast strain with the gRNA plasmid and the donor DNA fragment using the protocol described in 3.1.

  • Select for transformants on appropriate selective media.

  • Screen colonies by colony PCR to verify the correct integration of the HXT1 promoter at the ERG9 locus. Use primers that flank the integration site.

  • Sequence the PCR product to confirm the correct insertion and orientation of the promoter.

Protocol for this compound Extraction and Quantification

This protocol is for the extraction of this compound from yeast cultures and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Yeast culture (e.g., 10 mL)

  • Organic solvent (e.g., dodecane, ethyl acetate)

  • Internal standard (e.g., caryophyllene)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC-MS system

Procedure:

  • Add an organic solvent overlay to the yeast culture at the beginning of the fermentation (e.g., 10% v/v dodecane) to capture the produced this compound.

  • After fermentation, harvest the culture and the organic layer.

  • Separate the organic layer from the aqueous phase by centrifugation.

  • To extract any remaining this compound from the cell pellet, resuspend the cells in a known volume of water, and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Combine the organic overlay and the ethyl acetate extract.

  • Add a known concentration of an internal standard to the combined organic phase.

  • Wash the organic phase with a saturated NaCl solution to remove any water-soluble impurities.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Analyze the sample by GC-MS.

  • Identify the this compound peaks based on their retention time and mass spectrum compared to an authentic standard.

  • Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard and using a standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this document.

Santalol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (tHMG1, ERG8, ERG10, ERG12, ERG13, ERG19, IDI1 overexpressed) AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP ERG20 Santalene Santalenes (α, β, epi-β) FPP->Santalene Santalene Synthase (SS) (e.g., SaSS, SanSyn) Sterols Sterols FPP->Sterols ERG9 (downregulated) Farnesol Farnesol FPP->Farnesol LPP1, DPP1 (deleted) This compound (Z)-Santalols (α, β) Santalene->this compound CYP736A167 / CPR

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Experimental_Workflow Start Start: Wild-type Yeast Strain MVA_Overexpression Overexpress MVA Pathway Genes Start->MVA_Overexpression SS_Expression Integrate Santalene Synthase (SS) Cassette MVA_Overexpression->SS_Expression CYP_CPR_Expression Integrate CYP/CPR Expression Cassette SS_Expression->CYP_CPR_Expression ERG9_Repression Replace ERG9 Promoter with HXT1 Promoter CYP_CPR_Expression->ERG9_Repression Strain_Optimization Further Strain Optimization (e.g., byproduct gene deletion, subcellular engineering) ERG9_Repression->Strain_Optimization Fermentation Fed-Batch Fermentation Strain_Optimization->Fermentation Analysis This compound Extraction and GC-MS Analysis Fermentation->Analysis

Caption: A typical experimental workflow for constructing a this compound-producing yeast strain.

Caption: Logical relationship of metabolic engineering strategies for high this compound yield.

References

Application Notes and Protocols for the Solvent Extraction of Santalol Using a Soxhlet Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of santalol from sandalwood (Santalum album) using the Soxhlet extraction method. This document is intended to guide researchers in the efficient isolation of this valuable sesquiterpene alcohol for applications in pharmaceuticals, aromatherapy, and cosmetics.

Introduction

This compound, the primary constituent of sandalwood oil, is a bicyclic sesquiterpenoid alcohol existing as two isomers, α-santalol and β-santalol.[1][2] These compounds are largely responsible for the characteristic fragrance and therapeutic properties of sandalwood oil, including its anti-inflammatory, antiseptic, and potential anti-cancer activities.[1][3] Soxhlet extraction is a classic and robust laboratory technique for the continuous solid-liquid extraction of compounds from a solid matrix. It offers an efficient method for extracting this compound by repeatedly washing the sandalwood material with a fresh portion of heated solvent, thereby enabling a high yield of the desired compounds.

Principle of Soxhlet Extraction

The Soxhlet apparatus facilitates a continuous extraction process where the powdered solid material is placed in a thimble made of a porous material. The solvent is heated in a flask, and its vapor travels up a distillation arm, condenses in a condenser, and drips down into the thimble containing the solid. Once the thimble is full, the solvent, now enriched with the extracted compound, is siphoned back into the flask. This cycle repeats, allowing for a thorough extraction of the target compound from the solid matrix.

Experimental Protocols

Materials and Apparatus

Materials:

  • Dried and powdered heartwood of Sandalwood (Santalum album)

  • Solvents: 95% Ethanol, n-Hexane, Toluene (analytical grade)

  • Anhydrous sodium sulfate

  • Cellulose (B213188) extraction thimbles

  • Glass wool

Apparatus:

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber with siphon tube, and condenser)

  • Heating mantle

  • Rotary evaporator

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Protocol for Soxhlet Extraction of this compound

This protocol is a generalized procedure based on common laboratory practices for natural product extraction.

  • Sample Preparation:

    • Grind the dried heartwood of Santalum album into a fine powder to increase the surface area for extraction.[4]

    • Accurately weigh approximately 20 g of the powdered sandalwood.

    • Place the weighed powder into a cellulose extraction thimble. A small plug of glass wool can be placed on top of the powder to prevent it from entering the siphon tube.

  • Apparatus Setup:

    • Place the thimble containing the sandalwood powder into the main chamber of the Soxhlet extractor.

    • Add 250 mL of the chosen solvent (e.g., 95% ethanol, hexane, or toluene) to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

    • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser. Secure all joints with clamps.

    • Place the flask in a heating mantle and connect the condenser to a cold water supply.

  • Extraction Process:

    • Turn on the heating mantle and heat the solvent to its boiling point to initiate reflux.

    • Allow the extraction to proceed for a specified duration. The extraction time can vary depending on the solvent used (e.g., 17 hours for toluene, 20 hours for 95% ethanol, and 27 hours for hexane).

    • The process is complete when the solvent in the siphon arm runs clear, indicating that the extraction is exhaustive.

  • Solvent Recovery and Oil Isolation:

    • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

    • Dismantle the apparatus and remove the thimble.

    • The extract in the round-bottom flask contains the sandalwood oil dissolved in the solvent.

    • Remove the solvent using a rotary evaporator to obtain the crude sandalwood oil.

  • Post-Extraction Processing:

    • To remove any residual water, the extracted oil can be treated with anhydrous sodium sulfate.

    • The final yield of the sandalwood oil should be weighed and recorded.

  • Analysis of this compound Content:

    • The chemical composition of the extracted oil, specifically the content of α-santalol and β-santalol, can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Comparison of Solvents for Soxhlet Extraction of Sandalwood Oil
SolventExtraction Time (hours)Major Constituents IdentifiedReference
95% Ethanol20α-santalol, (Z)-α-trans-bergamotol, epi-β-santalol, β-santalol, cis-lanceol
n-Hexane27α-santalol, (Z)-α-trans-bergamotol, epi-β-santalol, β-santalol, trans-β-santalol, cis-lanceol
Toluene17(Z)-α-trans-bergamotol, α-santalene, β-santalol, α-curcumene, cis-farnesol, terethis compound, α-santalol, cis-lanceol, epi-β-santalol
Table 2: Yield and this compound Content from Various Extraction Methods
Extraction MethodSolvent/ConditionsOil Yield (%)α-santalol (%)β-santalol (%)Reference
Soxhlet ExtractionToluene-39.7119.76
Soxhlet Extraction95% Ethanol-55.1422.58
Steam Distillation-1.60--
HydrodistillationAlkaline treated2.68--
Subcritical CO2 Extraction200 bar, 28°C4.1151.30 - 54.5026.18 - 28.16

Note: Direct yield percentages for Soxhlet extraction were not consistently provided in the searched literature in a comparable format to other methods.

Visualizations

Experimental Workflow for Soxhlet Extraction of this compound

Soxhlet_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_isolation Isolation and Analysis prep1 Grind Sandalwood Heartwood prep2 Weigh Powdered Sample prep1->prep2 prep3 Load into Thimble prep2->prep3 ext1 Assemble Apparatus prep3->ext1 Place Thimble in Extractor ext2 Heat Solvent to Reflux ext1->ext2 ext3 Continuous Extraction Cycles ext2->ext3 ext4 Cool and Dismantle ext3->ext4 iso1 Solvent Removal (Rotary Evaporator) ext4->iso1 Transfer Extract iso2 Dry with Anhydrous Na2SO4 iso1->iso2 iso3 Weigh Crude this compound Oil iso2->iso3 ana1 GC-MS Analysis iso3->ana1

Caption: Workflow for this compound extraction using a Soxhlet apparatus.

Logical Relationship of Extraction Parameters

Extraction_Parameters cluster_inputs Input Parameters cluster_outputs Output Metrics param1 Solvent Type out1 Oil Yield param1->out1 out2 This compound Purity (α and β isomers) param1->out2 param2 Extraction Time param2->out1 param2->out2 param3 Particle Size param3->out1 param3->out2

Caption: Key parameters influencing this compound extraction outcomes.

References

Application Notes and Protocols for the Purification of Santalol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary sesquiterpene alcohol constituent of sandalwood oil, is a highly valued compound in the fragrance, cosmetic, and pharmaceutical industries. Comprising two major isomers, α-santalol and β-santalol, it is responsible for the characteristic woody and sweet aroma of sandalwood and possesses various reported biological activities. The purification of this compound from crude sandalwood oil is a critical step to obtain a high-purity product for research and commercial applications. Flash column chromatography offers a rapid and efficient method for this purification.

These application notes provide a detailed protocol for the purification of this compound from sandalwood oil using flash column chromatography. The described methodology is intended to be a comprehensive guide for researchers, covering sample preparation, chromatographic conditions, fraction collection, and post-purification analysis.

Experimental Protocols

Materials and Equipment
  • Crude Sandalwood Oil: Obtained from steam distillation or solvent extraction of Santalum album heartwood.

  • Flash Chromatography System: An automated system such as the Reveleris® iES or X2 Flash Chromatography System, or a manual setup with a glass column, pump, and fraction collector.

  • Flash Column: Pre-packed silica (B1680970) gel cartridges or glass columns packed with silica gel (particle size 40-63 µm). Silver nitrate-impregnated silica gel can be used for enhanced separation of isomers.[1]

  • Solvents: HPLC-grade n-hexane, ethyl acetate, and dichloromethane.

  • Detectors: Evaporative Light Scattering Detector (ELSD) and/or a UV detector.

  • Sample Loading: Liquid injection port or solid loader.

  • Post-purification Analysis: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Glassware and General Lab Equipment: Beakers, flasks, pipettes, rotary evaporator.

Method Development and Optimization

Before proceeding with preparative flash chromatography, it is crucial to develop and optimize the separation method using Thin-Layer Chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of crude sandalwood oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Spot the dissolved sample onto a silica gel TLC plate.

    • Develop the TLC plate using various mobile phase systems with increasing polarity (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the separated spots under a UV lamp (if applicable) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • The optimal mobile phase system for flash chromatography is one that provides good separation between the this compound isomers and other components in the crude oil.

Flash Column Chromatography Protocol

This protocol outlines the steps for purifying this compound using a flash chromatography system.

Step 1: Column Preparation and Equilibration

  • Select a silica gel column of an appropriate size based on the amount of crude sample to be purified.

  • If using a manual setup, pack the column with a slurry of silica gel in the initial mobile phase solvent.

  • Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through it until a stable baseline is achieved on the detector.

Step 2: Sample Preparation and Loading

There are two primary methods for sample loading: liquid loading and dry loading.

  • Liquid Loading:

    • Dissolve the crude sandalwood oil in a minimal amount of the initial mobile phase solvent (e.g., hexane).

    • Ensure the sample is fully dissolved to prevent precipitation on the column.

    • Inject the dissolved sample onto the column through the injection port.

  • Dry Loading (for samples with poor solubility in the initial mobile phase):

    • Dissolve the crude sandalwood oil in a suitable volatile solvent.

    • Add a small amount of silica gel to the solution to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

    • Load the dry sample onto the column using a solid loader or by carefully adding it to the top of the packed column bed.

Step 3: Elution and Fraction Collection

  • Begin the elution process using a gradient of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate.

  • Collect fractions as the compounds elute from the column. The fraction size can be determined based on the volume of the column and the separation achieved.

  • Monitor the elution profile using the ELSD and/or UV detector to identify the peaks corresponding to α-santalol and β-santalol.

Step 4: Post-Chromatography Analysis

  • TLC Analysis of Fractions:

    • Spot a small aliquot of each collected fraction onto a TLC plate.

    • Develop the TLC plate using the optimized mobile phase.

    • Identify the fractions containing the purified this compound isomers by comparing their Rf values to a this compound standard.

  • Pooling and Solvent Evaporation:

    • Combine the fractions that contain the pure this compound isomers.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation by GC-MS:

    • Analyze the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identify the isomeric composition (α- and β-santalol).[2][3][4][5]

Data Presentation

The following tables summarize the typical experimental parameters and expected outcomes for the purification of this compound using flash column chromatography.

Table 1: Flash Chromatography Experimental Parameters

ParameterDescription
Stationary Phase Silica Gel (40-63 µm) or Silver Nitrate-Impregnated Silica Gel
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Detection Evaporative Light Scattering Detector (ELSD), UV (210-220 nm)
Flow Rate Dependent on column size (e.g., 15-30 mL/min for a 12-25g column)
Sample Loading Liquid or Dry Loading

Table 2: Example Gradient Elution Protocol

Time (minutes)% Mobile Phase B (Ethyl Acetate)
00
50
207
20.110
3010
30.130
4230

This is an example gradient and should be optimized based on the specific crude oil composition and column used.

Table 3: Quantitative Data Summary

ParameterTypical Value/RangeNotes
Purity of (Z)-α-santalol >96%Achievable with silver nitrate-impregnated silica gel.
This compound Content in Crude Oil α-santalol: 41-55%, β-santalol: 16-24%Varies depending on the source and extraction method.
Recovery Yield Not explicitly stated in the provided search resultsDependent on the efficiency of the chromatographic separation and handling.
Loading Capacity Dependent on column size and separation difficultyTypically in the range of 1-10% of the silica gel weight for complex mixtures.
Processing Time ~45-60 minutes per runBased on typical gradient elution protocols.

Mandatory Visualization

Santalol_Purification_Workflow CrudeOil Crude Sandalwood Oil SamplePrep Sample Preparation CrudeOil->SamplePrep LiquidLoading Liquid Loading (Dissolve in Hexane) SamplePrep->LiquidLoading Soluble DryLoading Dry Loading (Adsorb on Silica) SamplePrep->DryLoading Poorly Soluble FlashChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) LiquidLoading->FlashChrom DryLoading->FlashChrom FractionCollection Fraction Collection FlashChrom->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions SolventEvap Solvent Evaporation Pooling->SolventEvap Purifiedthis compound Purified this compound (α- and β-isomers) SolventEvap->Purifiedthis compound GCMS_Analysis GC-MS Analysis (Purity & Identity Confirmation) Purifiedthis compound->GCMS_Analysis

Caption: Workflow for the purification of this compound using flash column chromatography.

References

Application Notes and Protocols: In Vivo Chemopreventive Studies of Alpha-Santalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo chemopreventive effects of alpha-santalol (B229018), a primary constituent of sandalwood oil. The following sections detail the quantitative outcomes of various studies, provide in-depth experimental protocols for replicating key research, and illustrate the molecular pathways influenced by alpha-santalol.

Data Presentation: Quantitative Summary of Alpha-Santalol's Chemopreventive Efficacy

The following tables summarize the significant quantitative findings from in vivo studies investigating the chemopreventive properties of alpha-santalol across different cancer models.

Table 1: Chemopreventive Effects of Alpha-Santalol on Skin Carcinogenesis

Animal ModelCarcinogen/InducerTreatment DetailsKey FindingsReference
CD-1 and SENCAR MiceDMBA/TPATopical application of α-santalol during promotion phaseDelayed papilloma development by 2 weeks; Significantly decreased papilloma incidence and multiplicity (P < 0.05).[1] 5% α-santalol showed maximum effect compared to 1.25% and 2.5%.[2][3][1][2]
SKH-1 Hairless MiceUVB RadiationTopical application of 5% α-santalolSignificantly delayed skin tumor development for 25 weeks and reduced tumor multiplicity (p < 0.05). A 2.5% concentration was identified as the minimum effective dose.
CD-1 MiceDMBA/TPATopical application of 1.25% and 2.5% α-santalolBoth concentrations significantly decreased TPA-induced Ornithine Decarboxylase (ODC) activity and [3H]thymidine incorporation in DNA.

Table 2: Chemopreventive Effects of Alpha-Santalol on Prostate Cancer

Animal ModelTreatment DetailsKey FindingsReference
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) MiceIntraperitoneal administration of 100 mg/kg body weight α-santalolReduced incidence of visible prostate tumors (11% in treated group vs. >50% in control). Average wet weight of urogenital tract was 74.28% lower, and prostate gland was 52.9% lower than control mice. Area of normal tissue was 53% in treated mice compared to 12% in controls.
PC-3 Tumor Xenograft ModelNot specifiedInhibited angiogenesis and growth of prostate tumors.

Table 3: Chemopreventive Effects of Alpha-Santalol on Breast Cancer

Animal ModelCarcinogenTreatment DetailsKey FindingsReference
Female RatsChemical Carcinogenesis ModelTransdermal delivery of α-santalolReduced tumor incidence and multiplicity; Significantly reduced tumor size.

Experimental Protocols

Detailed methodologies for key in vivo chemoprevention experiments are provided below. These protocols are synthesized from multiple studies to offer a comprehensive guide.

Protocol 1: Skin Carcinogenesis Chemoprevention Study in Mice (DMBA/TPA Model)

Objective: To evaluate the chemopreventive effect of alpha-santalol on chemically-induced skin papillomas.

Materials:

  • Female CD-1 or SENCAR mice (6-7 weeks old)

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Alpha-santalol (5% w/v in acetone)

  • Acetone (vehicle)

  • Pipettes and sterile application tools

  • Animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for one week prior to the experiment.

  • Hair Removal: Gently shave the dorsal skin of each mouse. Only mice in the resting phase of the hair cycle should be used.

  • Initiation: Initiate skin carcinogenesis by a single topical application of DMBA (in acetone) to the shaved dorsal skin.

  • Promotion and Treatment: One week after initiation, begin the promotion phase.

    • Control Group: Apply the vehicle (acetone) topically to the shaved area. Following this, apply TPA (in acetone) twice weekly.

    • Treatment Group: Apply alpha-santalol (5% in acetone) topically to the shaved area. Following this, apply TPA (in acetone) twice weekly.

  • Observation: Monitor the mice weekly for the appearance of skin papillomas for a period of 20 weeks.

  • Data Collection: Record the number of papillomas per mouse (tumor multiplicity) and the percentage of mice with papillomas (tumor incidence).

  • Biochemical Analysis (Optional): At the end of the study, euthanize the mice and collect skin tissue to measure biomarkers such as Ornithine Decarboxylase (ODC) activity and DNA synthesis via [3H]thymidine incorporation.

Protocol 2: Prostate Cancer Chemoprevention Study in TRAMP Mice

Objective: To assess the in vivo efficacy of alpha-santalol in a transgenic mouse model of prostate cancer.

Materials:

  • Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice

  • Alpha-santalol (100 mg/kg body weight)

  • Saline solution (vehicle)

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Surgical tools for tissue collection

  • Equipment for immunohistochemistry (e.g., for Ki-67 staining), TUNEL assay, and Western blotting.

Procedure:

  • Animal Grouping: Divide TRAMP mice into a control group and a treatment group.

  • Treatment Administration:

    • Control Group: Administer saline solution via intraperitoneal injection.

    • Treatment Group: Administer alpha-santalol (100 mg/kg body weight) via intraperitoneal injection.

  • Monitoring: Record the body weight of the mice weekly to monitor for any signs of toxicity.

  • Study Duration: Continue treatment for a predefined period (e.g., 20 weeks).

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the urogenital tract and prostate gland. Record the wet weights of these organs.

  • Histopathological and Molecular Analysis:

    • Fix a portion of the prostate tissue in formalin for histopathological examination to determine the area of normal versus cancerous tissue.

    • Use sections of the prostate for immunohistochemical analysis of cell proliferation markers (e.g., Ki-67) and for TUNEL assays to detect apoptotic cells.

    • Homogenize remaining prostate/tumor tissue for Western blot analysis to determine the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., survivin, XIAP, PCNA, cyclin D, CDC2).

Protocol 3: Breast Cancer Chemoprevention Study in Rats (Chemical Carcinogenesis Model)

Objective: To evaluate the efficacy of transdermally delivered alpha-santalol in preventing chemically-induced breast cancer.

Materials:

  • Female Sprague-Dawley rats

  • A chemical carcinogen for breast cancer induction (e.g., N-methyl-N-nitrosourea or DMBA)

  • Alpha-santalol formulation for transdermal application (e.g., microemulsion)

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Carcinogen Administration: Induce mammary carcinogenesis according to established protocols for the chosen chemical carcinogen.

  • Treatment Application:

    • Control Group: Apply the vehicle formulation to the entire breast area (skin and nipple).

    • Treatment Group: Apply the alpha-santalol formulation transdermally to the entire breast area.

  • Tumor Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors.

  • Data Collection: Once tumors appear, measure their dimensions with calipers to calculate tumor size. Record the number of tumors per rat (tumor multiplicity) and the percentage of rats with tumors (tumor incidence).

  • Study Termination: Continue the study for a predetermined duration, after which the animals are euthanized, and mammary tumors are excised for further analysis.

  • Biodistribution (Optional): In a separate cohort of animals, the concentration of alpha-santalol in the mammary gland and blood can be measured following transdermal application to assess local delivery and systemic absorption.

Signaling Pathways and Mechanisms of Action

Alpha-santalol exerts its chemopreventive effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Apoptosis Induction

Alpha-santalol induces programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. In skin cancer models, it activates caspase-3 and caspase-8. In prostate cancer cells, alpha-santalol-induced apoptosis is associated with the activation of caspase-3 and PARP cleavage, and is attenuated by inhibitors of caspase-8 and caspase-9. The process also involves the release of cytochrome c from the mitochondria.

G alpha_santalol α-Santalol caspase8 Caspase-8 Activation alpha_this compound->caspase8 cytochrome_c Cytochrome c Release alpha_this compound->cytochrome_c caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 cytochrome_c->caspase9 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis extrinsic Extrinsic Pathway intrinsic Intrinsic Pathway

Caption: Alpha-santalol induced apoptosis pathway.

Cell Cycle Arrest

Alpha-santalol has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including skin, prostate, and breast cancer. This is achieved by altering the expression of multiple cell cycle regulatory proteins. For instance, in prostate cancer models, a decrease in cyclin D and CDC2 levels was observed. In skin cancer cells, it can upregulate p21, a cell cycle inhibitor.

G alpha_this compound α-Santalol cyclinD_cdc2 Cyclin D / CDC2 alpha_this compound->cyclinD_cdc2 p21 p21 alpha_this compound->p21 G2_M_transition G2/M Transition cyclinD_cdc2->G2_M_transition p21->G2_M_transition cell_cycle_arrest G2/M Phase Arrest G2_M_transition->cell_cycle_arrest

Caption: Mechanism of alpha-santalol induced G2/M cell cycle arrest.

Inhibition of Angiogenesis

In the context of prostate cancer, alpha-santalol has been demonstrated to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. This effect is mediated by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathway, including Akt, mTOR, and P70S6K.

G alpha_this compound α-Santalol vegfr2 VEGFR2 alpha_this compound->vegfr2 akt Akt vegfr2->akt mtor mTOR akt->mtor p70s6k P70S6K mtor->p70s6k angiogenesis Angiogenesis p70s6k->angiogenesis

Caption: Alpha-santalol's anti-angiogenic signaling pathway inhibition.

Wnt/β-catenin Pathway Inhibition

In breast cancer cells, alpha-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin pathway. It affects the localization of β-catenin from the cytosol to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and migration, such as cyclin D1 and c-myc.

G alpha_this compound α-Santalol wnt_signaling Wnt Signaling alpha_this compound->wnt_signaling beta_catenin_localization β-catenin Nuclear Localization wnt_signaling->beta_catenin_localization gene_transcription Target Gene Transcription (e.g., Cyclin D1, c-myc) beta_catenin_localization->gene_transcription cell_migration Cell Migration gene_transcription->cell_migration

Caption: Inhibition of Wnt/β-catenin pathway by alpha-santalol.

Experimental Workflow Diagram

The general workflow for in vivo chemoprevention studies of alpha-santalol follows a structured approach from animal model selection to data analysis.

G animal_model Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization animal_model->acclimatization grouping Grouping (Control vs. Treatment) acclimatization->grouping carcinogen Carcinogen Induction (e.g., DMBA, TPA, UVB) grouping->carcinogen treatment α-Santalol Administration (Topical or Systemic) carcinogen->treatment monitoring Monitoring (Tumor Incidence, Size, Body Weight) treatment->monitoring termination Study Termination & Tissue Collection monitoring->termination analysis Data Analysis (Histopathology, Molecular Assays) termination->analysis conclusion Conclusion analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Santalol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of santalol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by chromatography?

The primary challenges in separating this compound isomers stem from their close structural similarity. The main isomers of interest are (Z)-α-santalol and (Z)-β-santalol, which are geometric isomers. Further complexity is introduced by the presence of their respective epi-isomers and enantiomers, which often co-elute with the main isomers under standard chromatographic conditions.[1][2][3] Achieving baseline separation requires highly selective chromatographic systems.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

Several chromatographic techniques can be employed, each with its own advantages:

  • Medium-Pressure Liquid Chromatography (MPLC): Particularly effective for preparative scale separation, especially when using a silver nitrate-impregnated silica (B1680970) gel stationary phase.[1][2]

  • Gas Chromatography (GC): A powerful technique for analytical scale separation, especially when coupled with a mass spectrometer (GC-MS) for identification. Chiral GC with specialized columns is necessary for enantiomeric separation.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separations, though achieving baseline separation of all isomers can be challenging without specialized columns.

  • Supercritical Fluid Chromatography (SFC): A promising alternative for chiral separations, offering high efficiency, shorter run times, and milder conditions compared to GC, which is beneficial for volatile and thermally sensitive compounds.

Q3: What is the purpose of using silver nitrate-impregnated silica gel?

Silver nitrate-impregnated silica gel is used as a stationary phase in liquid chromatography to enhance the separation of unsaturated compounds like this compound isomers. The silver ions interact with the double bonds in the this compound molecules, leading to differential retention and enabling the separation of isomers that are otherwise difficult to resolve. This technique is particularly useful for separating α- and β-santalol.

Q4: How can the chiral isomers of this compound be separated?

The separation of chiral isomers (enantiomers) requires a chiral environment. This is typically achieved using:

  • Chiral Gas Chromatography (GC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based chiral columns are often effective for this purpose.

  • Supercritical Fluid Chromatography (SFC): SFC with chiral stationary phases is also a highly effective technique for enantioselective separation and purification.

Troubleshooting Guide

Problem 1: Poor resolution between (Z)-α-santalol and (Z)-β-santalol peaks in liquid chromatography.

  • Possible Cause: Inadequate selectivity of the stationary phase.

    • Solution: For preparative separations, utilize a silver nitrate-impregnated silica gel column. For analytical separations, consider columns with different selectivities.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Optimize the mobile phase. For silver nitrate (B79036) columns, hexane (B92381) and dichloromethane (B109758) have been used effectively for the separation of santalenes and santalols, respectively. For other columns, a systematic optimization of solvent ratios is recommended.

  • Possible Cause: High flow rate.

    • Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.

Problem 2: Co-elution of epi-β-santalol with (Z)-β-santalol.

  • Observation: Even with methods that separate α- and β-santalol, the β-santalol peak may not be pure.

  • Explanation: The epi-isomer of β-santalol is often inseparable from (Z)-β-santalol using certain methods, including silver nitrate MPLC.

  • Recommendation: For applications requiring high purity of (Z)-β-santalol, more advanced or orthogonal separation techniques may be necessary. Chiral GC or SFC could potentially resolve these isomers.

Problem 3: Inability to separate all four this compound and four farnesol (B120207) isomers in a single GC run.

  • Observation: With conventional non-polar GC columns, some farnesol isomers co-elute, while on polar columns, (E,E)-farnesol can overlap with Z-trans-α-bergamotol.

  • Solution: The use of ionic liquid stationary phases in GC has been shown to provide baseline separation of all eight isomers in a single run. Alternatively, multidimensional GC methods (GCxGC or MDGC) can be employed.

Quantitative Data

Table 1: Purity of this compound Isomers Achieved by MPLC with Silver Nitrate-Impregnated Silica Gel

CompoundPurity AchievedReference
(Z)-α-santalol>96%
(Z)-β-santalolObtained with inseparable epi-isomer

Table 2: Typical Composition of this compound Isomers in Sandalwood Oil (Santalum album)

IsomerConcentration RangeReference
(Z)-α-santalol41% - 55%
(Z)-β-santalol16% - 24%

Experimental Protocols

Protocol 1: Preparative Separation of (Z)-α- and (Z)-β-Santalol using MPLC

This protocol is based on the methodology described by Daramwar et al. (2012).

  • Stationary Phase Preparation: Prepare a silver nitrate-impregnated silica gel stationary phase.

  • Column Packing: Pack a medium pressure liquid chromatography (MPLC) column with the prepared stationary phase.

  • Sample Preparation: Dissolve the sandalwood oil extract in a minimal amount of the initial mobile phase.

  • Chromatographic Separation:

    • Mobile Phase: Dichloromethane.

    • Detection: Monitor the elution profile using a suitable detector (e.g., refractive index detector).

  • Fraction Collection: Collect fractions corresponding to the separated (Z)-α-santalol and (Z)-β-santalol peaks.

  • Purity Analysis: Analyze the collected fractions by GC-MS to determine the purity of the isolated isomers.

Protocol 2: Chiral Separation of this compound Isomers by Gas Chromatography (GC)

This is a general protocol based on established principles for chiral GC.

  • Column Selection: Choose a chiral capillary column, for example, a derivatized β-cyclodextrin-based column.

  • Instrumentation: Use a high-resolution gas chromatograph equipped with electronic pressure control, coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane).

  • GC Conditions (starting point for optimization):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 2 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 250 °C (for FID) or as per MS requirements.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

Visualizations

Experimental_Workflow General Workflow for this compound Isomer Separation raw_material Sandalwood Heartwood extraction Extraction (e.g., Steam Distillation, Solvent Extraction) raw_material->extraction crude_oil Crude Sandalwood Oil extraction->crude_oil preparative_chrom Preparative Chromatography (e.g., MPLC with AgNO3-Silica) crude_oil->preparative_chrom alpha_fraction α-Santalol Fraction preparative_chrom->alpha_fraction beta_fraction β-Santalol Fraction (with epi-isomer) preparative_chrom->beta_fraction purity_analysis1 Purity Analysis (GC-MS) alpha_fraction->purity_analysis1 beta_fraction->purity_analysis1 chiral_separation Chiral Separation (Chiral GC or SFC) beta_fraction->chiral_separation enantiomers Separated Enantiomers chiral_separation->enantiomers purity_analysis2 Purity & Enantiomeric Excess Analysis enantiomers->purity_analysis2

Caption: General workflow for the extraction, separation, and analysis of this compound isomers.

Troubleshooting_Resolution Troubleshooting Poor Peak Resolution start Problem: Poor Resolution check_column Is the column appropriate? start->check_column change_column Action: Use a more selective column (e.g., AgNO3-Silica for LC, Chiral for GC) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes end Resolution Improved change_column->end optimize_mp Action: Adjust solvent composition and/or gradient check_mobile_phase->optimize_mp No check_flow_rate Is the flow rate too high? check_mobile_phase->check_flow_rate Yes optimize_mp->end reduce_flow Action: Decrease the flow rate check_flow_rate->reduce_flow Yes check_flow_rate->end No reduce_flow->end

Caption: A decision tree for troubleshooting poor chromatographic resolution of this compound isomers.

References

Technical Support Center: Optimizing P450/CPR Redox Systems for High Santalol Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of P450/CPR redox systems for the production of santalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific issues you may encounter.

1. Low or No this compound Production, but Santalene is Detected

  • Question: My engineered yeast strain produces santalenes, but the conversion to santalols is very low or absent. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common issue that typically points to a bottleneck at the P450-catalyzed oxidation step. Here are the likely causes and recommended troubleshooting steps:

    • Insufficient P450 or CPR Expression/Activity: The levels of functional cytochrome P450 (CYP) and its redox partner, cytochrome P450 reductase (CPR), may be too low.

      • Troubleshooting:

        • Verify Expression: Confirm the expression of both your P450 (e.g., SaCYP736A167) and CPR using methods like Western blotting or proteomics.

        • Optimize Codons: Ensure the codons of your P450 and CPR genes are optimized for your expression host (e.g., Saccharomyces cerevisiae).

        • Promoter Strength: Use strong, well-characterized promoters to drive the expression of both genes.

        • Co-expression Strategy: Experiment with different co-expression strategies. These include expressing the P450 and CPR from separate plasmids, a single bicistronic plasmid, or as a fusion protein.[1][2]

    • Poor P450-CPR Interaction: Efficient electron transfer from CPR to the P450 is crucial for catalytic activity.

      • Troubleshooting:

        • Fusion Proteins: Consider creating a P450-CPR fusion protein (chimera). This has been shown to improve the efficiency of santalene oxidation.[3] When creating a fusion protein, the choice of linker peptide can be critical.[4]

        • Subcellular Localization: Target the P450 and CPR to a specific subcellular compartment, such as the peroxisomal surface, to increase their proximity and interaction.[5]

    • Suboptimal Redox Environment: The intracellular environment may not be conducive to efficient P450 activity.

      • Troubleshooting:

        • Cofactor Availability: Overexpression of CPR can increase the demand for NADPH. Ensure your strain has a sufficient supply of NADPH.

        • Redox Partner Choice: The choice of CPR can significantly impact activity. For instance, a truncated version of a CPR, like 46tATR1, has shown higher activity than other reductases in some studies.

2. High Variability in this compound Titers Between Clones or Experiments

  • Question: I am observing significant batch-to-batch or clone-to-clone variability in my this compound production. What could be the reasons for this inconsistency?

  • Answer: Variability can stem from genetic instability of the engineered strain or inconsistencies in experimental conditions.

    • Genetic Instability:

      • Troubleshooting:

        • Genomic Integration: Integrate your expression cassettes into the yeast chromosome instead of using plasmids. This generally leads to more stable expression. A single-copy integration of an optimized P450-CPR system has been shown to yield santalols.

        • Clone Screening: Screen multiple independent transformants to identify clones with stable and high production.

    • Inconsistent Experimental Conditions:

      • Troubleshooting:

        • Standardize Inoculum: Use a standardized protocol for inoculum preparation, ensuring a consistent cell density and growth phase.

        • Control Fermentation Parameters: Tightly control fermentation parameters such as temperature, pH, aeration, and media composition.

        • Inducer Concentration: If using inducible promoters, ensure the concentration and timing of inducer addition are consistent.

3. Accumulation of Byproducts and Low this compound Purity

  • Question: Besides this compound, I am detecting other related compounds, which complicates downstream processing. How can I improve the specificity of the conversion?

  • Answer: The formation of byproducts can be due to the promiscuity of the santalene synthase, the P450 enzyme, or endogenous yeast enzymes.

    • Santalene Synthase Promiscuity: Some santalene synthases produce a mixture of santalene isomers (e.g., α-, β-, and epi-β-santalene) and other sesquiterpenes like bergamotene.

      • Troubleshooting:

        • Enzyme Selection: Choose a santalene synthase with high specificity for the desired santalene isomer.

        • Protein Engineering: Consider protein engineering of the santalene synthase to improve its product specificity.

    • P450 Promiscuity: The P450 enzyme might oxidize santalene at different positions or further oxidize the desired this compound.

      • Troubleshooting:

        • Enzyme Selection: Different P450s can have different product profiles. Screen different P450 enzymes to find one with higher selectivity.

    • Endogenous Yeast Metabolism: The host organism may modify the santalenes or santalols.

      • Troubleshooting:

        • Gene Knockouts: Identify and knock out endogenous yeast genes responsible for byproduct formation. For example, knocking out genes like OYE2, OYE3, ATF1, and ATF2 has been shown to reduce byproduct formation in some cases.

4. Low Overall Titer of Sesquiterpenoids (Santalenes and Santalols)

  • Question: The total amount of santalenes and santalols produced by my strain is low. How can I increase the overall flux towards sesquiterpenoid biosynthesis?

  • Answer: Low overall titers are often due to a limited supply of the precursor farnesyl pyrophosphate (FPP).

    • Competition for FPP: The native ergosterol (B1671047) biosynthesis pathway in yeast competes for FPP.

      • Troubleshooting:

        • Downregulate ERG9: Downregulate the expression of the ERG9 gene, which encodes squalene (B77637) synthase, the first committed step in ergosterol biosynthesis. This can be achieved by replacing its native promoter with a weaker or regulated promoter (e.g., PHXT1). This strategy has been shown to increase the yields of both santalenes and santalols.

    • Insufficient Precursor Pathway Flux: The mevalonate (B85504) (MVA) pathway, which produces FPP, may not be active enough.

      • Troubleshooting:

        • Overexpress MVA Pathway Genes: Overexpress key genes in the MVA pathway to boost FPP production.

        • Subcellular Engineering: Direct the MVA pathway and sandalwood oil biosynthesis enzymes to a specific compartment like the peroxisome to increase local precursor concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on optimizing this compound production.

Table 1: this compound Titers and Conversion Rates with Different Engineering Strategies

Engineering StrategyHost OrganismThis compound TiterSantalene TiterConversion Rate (%)Reference
P450-CPR chimera integration & ERG9 downregulationS. cerevisiae68.8 mg/L164.7 mg/L~41.8%
Targeting P450 to peroxisomal surfaceS. cerevisiae0.45 g/L-36.2%
Increasing peroxisome numberS. cerevisiae--60.6%
Fed-batch fermentation with peroxisomal displayS. cerevisiae10.4 g/L--
GAL regulatory system control & ERG9 downregulationS. cerevisiae1.3 g/L--

Experimental Protocols

1. Protocol for Co-expression of P450 and CPR in S. cerevisiae

This protocol is a general guideline for the co-expression of a santalene-oxidizing P450 and a CPR in yeast.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the desired P450 (e.g., SaCYP736A167) and CPR (e.g., a truncated Arabidopsis thaliana CPR, 46tATR1), with codon optimization for S. cerevisiae.

  • Vector Construction:

    • Clone the P450 and CPR genes into yeast expression vectors. For stable expression, consider using vectors that facilitate genomic integration.

    • To create a P450-CPR fusion, the genes can be linked by a flexible linker sequence (e.g., a glycine-serine linker) and cloned as a single open reading frame.

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., BY4741) that has been engineered for high santalene production. Use a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

  • Cultivation and Induction:

    • Grow the transformed yeast cells in a selective medium to maintain the plasmids or integrated genes.

    • Inoculate a larger culture in a suitable production medium.

    • If using inducible promoters, add the appropriate inducer at the optimal cell density (e.g., mid-exponential phase).

  • Product Extraction and Analysis:

    • After a suitable fermentation period, harvest the culture.

    • Extract the sesquiterpenoids from the culture using an organic solvent (e.g., hexane (B92381) or dodecane).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify santalenes and santalols.

2. In Vitro P450 Activity Assay

This protocol allows for the in vitro characterization of P450 activity using microsomes isolated from yeast.

  • Microsome Preparation:

    • Grow a 250 mL culture of yeast expressing the P450 and CPR.

    • Harvest the cells and prepare microsomes according to established protocols.

  • Activity Assay:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate (B84403) buffer (pH 7.5)

      • 0.8 mM NADPH

      • 40 µM santalene substrate

      • Microsome preparation

    • Initiate the reaction by adding the microsomes.

    • Incubate at 30°C for 2 hours with shaking.

    • Stop the reaction by adding an equal volume of hexane.

  • Extraction and Analysis:

    • Vortex the mixture and separate the organic phase.

    • Concentrate the organic layer and analyze by GC-MS.

Visualizations

Diagram 1: Simplified this compound Biosynthetic Pathway in Engineered Yeast

Santalol_Biosynthesis Glucose Glucose MVA_Pathway Mevalonate (MVA) Pathway Glucose->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Santalene_Synthase Santalene Synthase (e.g., SaSSy) FPP->Santalene_Synthase Introduction ERG9 ERG9 (Squalene Synthase) FPP->ERG9 Competing Pathway Santalenes Santalenes Santalene_Synthase->Santalenes P450_CPR P450/CPR Redox System (e.g., SaCYP736A167/ATR1) Santalenes->P450_CPR Oxidation Santalols Santalols P450_CPR->Santalols Ergosterol_Pathway Ergosterol Biosynthesis ERG9->Ergosterol_Pathway Inhibition->ERG9 Downregulation Optimization_Workflow Start Start: Low this compound Titer Check_Precursor Step 1: Enhance FPP Supply (e.g., downregulate ERG9) Start->Check_Precursor Check_Expression Step 2: Optimize P450/CPR Expression Check_Precursor->Check_Expression Coexpression_Strategies Co-expression Strategies: - Fusion Protein - Multiple Plasmids - Genomic Integration Check_Expression->Coexpression_Strategies Subcellular_Localization Step 3: Improve Enzyme Proximity (e.g., Peroxisomal Targeting) Check_Expression->Subcellular_Localization Fermentation_Optimization Step 4: Optimize Fermentation (e.g., Fed-batch) Subcellular_Localization->Fermentation_Optimization End High this compound Titer Fermentation_Optimization->End

References

Technical Support Center: Maximizing Santalol Yield from Santalum album

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the extraction of santalol from Santalum album (Indian Sandalwood). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield and quality of sandalwood oil?

A1: The final yield and quality of sandalwood oil, particularly the concentration of α-santalol and β-santalol, are influenced by several critical factors. These include the age and genetic variant of the Santalum album tree, the proportion of heartwood to sapwood, and the geographical origin.[1][2] The extraction method employed and its specific parameters (e.g., temperature, pressure, time) also play a significant role in the final composition.[3]

Q2: What is a realistic oil and this compound yield to expect from Santalum album heartwood?

A2: Oil yield can vary significantly based on the extraction method and the quality of the raw material. Yields can range from 1.6% to 3.6% with hydrodistillation.[2] Advanced methods like subcritical CO2 extraction can achieve higher yields, reaching up to 4.11% in the first hour.[4] The total this compound content (α- and β-santalol) in high-quality oil is expected to be high, with some studies reporting combined levels of 83-84% using methods like subcritical CO2 extraction and steam distillation. The international standard for S. album oil specifies 41–55% α-santalol and 16–24% β-santalol.

Q3: Which extraction method provides the highest this compound yield?

A3: Subcritical and Supercritical Fluid Extraction (SFE) with CO2 generally provides a higher yield of oil and a superior this compound concentration compared to traditional methods. One study reported an oil yield of 4.11% in just one hour with subcritical CO2, which was significantly higher than the 1.86% yield from a 30-hour hydrodistillation. Furthermore, the this compound levels were higher with SC-CO2 (46.1% α-santalol and 20.4% β-santalol) compared to hydrodistillation (35.0% α-santalol and 14.0% β-santalol).

Q4: Can pre-treatment of the sandalwood powder enhance extraction?

A4: Yes, pre-treatment can improve yields. Soaking sandalwood chips in hot water (95°C for 24 hours) before hydrodistillation has been studied. Additionally, enzymatic pre-treatment using cellulase (B1617823) and hemicellulase (B13383388) to break down the wood's cell walls has been shown to increase the yield of essential oil. Another mechanical pre-treatment involves using shock waves (e.g., 15 bar overpressure) to fracture the wood structure, which has been reported to increase extraction rates by 15-40%.

Q5: How does the particle size of the ground heartwood affect extraction?

A5: Grinding sandalwood into a fine powder increases the surface area available for the solvent or steam to interact with, which can significantly improve extraction efficiency and oil recovery. One study noted that pulverizing the wood to a 40 mm size improved oil recovery during hydrodistillation by better exposing the wood's oil-containing vessels. However, excessive pulverization can also lead to the loss of volatile components.

Troubleshooting Guide

Issue 1: Low oil yield from hydrodistillation or steam distillation.

  • Question: My oil yield is consistently below 2% using traditional distillation methods. What are the likely causes and how can I improve it?

  • Answer:

    • Insufficient Extraction Time: Traditional distillation of sandalwood is a lengthy process. Steam distillation may require 24 hours or more, while hydrodistillation can take up to 48 hours to achieve optimal yield. Ensure your extraction time is adequate.

    • Improper Particle Size: If the wood chips are too large, the steam cannot penetrate effectively. Conversely, if the powder is too fine, it may clump together, impeding steam flow. A particle size of around 40 mm has been used effectively.

    • Raw Material Quality: The oil content varies significantly between trees and even within different sections of the same tree. Ensure you are using mature heartwood, which has the highest concentration of oil.

    • Alkaline Treatment: Adding a small amount of alkali (e.g., 0.3% alkaline distilled water) to the hydrodistillation charge can increase oil yield. This method yielded 2.68% oil compared to 1.86% with standard hydrodistillation in one study.

Issue 2: Low this compound concentration in the extracted oil.

  • Question: The total oil yield is acceptable, but GC-MS analysis shows a low percentage of α- and β-santalol. Why is this happening?

  • Answer:

    • Thermal Degradation: High temperatures used in methods like hydrodistillation can potentially degrade heat-sensitive compounds like santalols. Supercritical CO2 extraction operates at lower temperatures (e.g., 28-45°C), which helps preserve these delicate constituents.

    • Extraction Method Choice: Solvent choice in solvent extraction significantly impacts the final composition. Ethanol extraction has been shown to yield high levels of santalols (up to 84% combined), while other solvents may extract more non-santalol compounds.

    • Fractionation during Extraction: In methods like SC-CO2, the composition of the extract can change over time. One study found that the highest concentration of santalols was obtained in the second hour of extraction, not the first. Collecting fractions at different time intervals can help isolate the this compound-rich portion.

Issue 3: Long extraction times are making the process inefficient.

  • Question: How can I reduce the extraction time while maintaining a high yield?

  • Answer:

    • Adopt Advanced Methods: Supercritical CO2 (SC-CO2) extraction is significantly faster than distillation. It can yield over 4% oil in just one hour.

    • Microwave-Assisted Hydrodistillation (MAHD): This technique uses microwave energy to rapidly heat the material, significantly shortening extraction times. MAHD can produce a comparable yield to conventional hydrodistillation in a fraction of the time (e.g., 50 minutes vs. 120 minutes).

    • Continuous Steam Distillation: For larger-scale operations, switching from batch to continuous steam distillation can dramatically increase throughput and reduce processing time from over a week to just two days, while also lowering energy and water consumption.

Data Presentation: Comparison of Extraction Methods

Table 1: Oil Yield and this compound Content by Extraction Method

Extraction MethodOil Yield (%)α-Santalol (%)β-Santalol (%)Total this compound (%)Extraction TimeReference(s)
Subcritical CO2 (SC-CO2)4.11%51.30 - 54.50%27.94 - 28.16%~79-83%1-4 hours
Supercritical CO2 (SC-CO2)1.9%46.1%20.4%66.5%-
Steam Distillation1.60 - 3.6%--~84%10-24 hours
Hydrodistillation1.71 - 1.86%40.19 - 56.73%12.40 - 27.10%~53-84%30-36 hours
Hydrodistillation (Alkaline)2.68%41.90%19.89%61.79%48 hours
Solvent Extraction (Ethanol)3.70%--~84%5 hours
Solvent Extraction (Benzene)3.01%---5 hours
Clevenger Steam Distillation1.15 - 2.88%54.65 - 55.14%22.58 - 25.72%~77-80%20-24 hours
Microwave Air-Hydrodistillation1.32%---50 minutes

Detailed Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction

This protocol is based on parameters reported to yield high-quality this compound.

  • Material Preparation: Pulverize dried Santalum album heartwood to a particle size of approximately 40 mm.

  • Loading: Load the ground sandalwood powder into the extractor vessel of the SFE unit.

  • Set Parameters:

    • Pressure: 120 bar to 200 bar.

    • Temperature: 28°C (subcritical) to 45°C (supercritical).

    • CO2 Flow Rate: Set to a constant rate, for example, 1.5 kg/h .

    • Separator Conditions: Set the separator vessel to a lower pressure and temperature (e.g., 20 bar and 15°C) to allow the CO2 to return to a gaseous state and precipitate the extracted oil.

  • Extraction: Begin pumping CO2 through the vessel. The supercritical fluid will act as a solvent, dissolving the essential oils.

  • Fractionation & Collection: Collect the extracted oil from the separator. For optimal this compound concentration, consider collecting fractions at hourly intervals for the first 4 hours. The oil from each fraction can then be analyzed separately.

  • Depressurization: Once the extraction is complete, safely depressurize the system. The CO2 can be recycled.

Protocol 2: Clevenger Steam Distillation

This protocol is adapted from studies reporting high this compound content.

  • Material Preparation: Obtain 150-200 g of powdered S. album heartwood.

  • Apparatus Setup: Set up a Clevenger apparatus with a large-volume round-bottom flask (e.g., 2-3 L).

  • Loading: Place the sandalwood powder into the flask and add a sufficient volume of deionized water to create a slurry that can be stirred effectively.

  • Distillation: Heat the flask to boiling. The steam will pass through the wood powder, volatilizing the essential oils.

  • Condensation & Collection: The steam-oil mixture travels to the condenser, where it cools and liquefies. In the Clevenger's graduated collection tube, the less dense oil will separate and float on top of the water (hydrosol). The water is automatically recycled back into the boiling flask.

  • Duration: Continue the distillation for a minimum of 20-24 hours to ensure complete extraction.

  • Isolation: After cooling, carefully collect the oil from the top of the graduated tube. Use a solvent like dichloromethane (B109758) to rinse the glassware and collect any residual oil, then carefully evaporate the solvent under reduced pressure.

  • Drying: Use an anhydrous drying agent like sodium sulfate (B86663) to remove any remaining moisture from the collected oil.

Protocol 3: GC-MS Analysis of this compound Content

This is a general protocol for quantifying α- and β-santalol.

  • Sample Preparation: Prepare a diluted solution of the extracted sandalwood oil in a suitable solvent (e.g., chloroform (B151607) or hexane).

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial Oven Temperature: 40°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 3°C/min up to 220°C.

    • Final Hold: Hold at 220°C for 20 minutes.

    • Injector and Detector Temperature: Set to 300°C.

  • Analysis: Inject the sample. Identify the α-santalol and β-santalol peaks based on their retention times and mass spectra by comparing them to known standards and library data (e.g., NIST). The relative percentage of each component is determined by the peak area in the total ion chromatogram.

Visualizations

Extraction_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction Methods raw_material Santalum album Heartwood Chips grinding Grinding / Pulverization raw_material->grinding enzyme Enzymatic Treatment (Cellulase/Hemicellulase) grinding->enzyme Processed Powder soaking Aqueous Soaking grinding->soaking Processed Powder hd Hydro / Steam Distillation grinding->hd Processed Powder sfe Supercritical CO2 Extraction (SFE) grinding->sfe Processed Powder solvent Solvent Extraction (e.g., Ethanol) grinding->solvent Processed Powder mahd Microwave-Assisted Hydrodistillation grinding->mahd Processed Powder enzyme->hd Pre-treated Powder enzyme->sfe Pre-treated Powder enzyme->solvent Pre-treated Powder enzyme->mahd Pre-treated Powder soaking->hd Soaked Powder crude_oil Crude Sandalwood Oil hd->crude_oil sfe->crude_oil solvent->crude_oil mahd->crude_oil analysis GC-MS Analysis (Quantification) crude_oil->analysis Quality Control final_product Purified Oil (High this compound) analysis->final_product Verification

Caption: Workflow for this compound Extraction from Raw Material to Final Product.

Troubleshooting_Yield start_node Start: Low this compound Yield d1 Is total oil yield also low? start_node->d1 decision_node decision_node process_node process_node result_node result_node d2 Using Distillation? d1->d2 No p1 Check Raw Material Quality (Age, Heartwood %). Check Particle Size. d1->p1 Yes d3 Using SFE? d2->d3 No p2 Increase Extraction Time. Consider Alkaline Treatment. d2->p2 Yes p3 Consider Thermal Degradation. Switch to lower temp method (SFE). d2->p3 No (Solvent issue?) p4 Optimize Pressure/Temp. Collect Fractions over time. d3->p4 Yes r1 Yield Improved p1->r1 p2->r1 p3->r1 p4->r1

Caption: Decision Tree for Troubleshooting Low this compound Yield.

SFE_Parameters center This compound Yield & Purity (SFE) pressure Pressure (e.g., 120-200 bar) pressure->center temp Temperature (e.g., 28-45°C) temp->center flow CO2 Flow Rate flow->center time Extraction Time & Fractionation time->center particle Particle Size particle->center

Caption: Key Parameters Influencing Supercritical Fluid Extraction (SFE) of this compound.

References

Minimizing thermal degradation of santalol during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal degradation of α-santalol and β-santalol during the distillation of sandalwood oil.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of santalol degradation during distillation?

A1: The primary cause of this compound degradation is thermal stress.[1][2] Santalols are heat-sensitive sesquiterpene alcohols.[1][2] Traditional distillation methods, such as conventional steam or hydrodistillation, often require prolonged exposure to high temperatures, which can lead to the decomposition of these valuable compounds.[1] The acidity of the distillation water can also contribute to the transformation of thermo-labile components.

Q2: Which distillation methods are recommended for minimizing thermal degradation of this compound?

A2: For minimizing thermal degradation, advanced distillation techniques that operate at lower temperatures are highly recommended. These include:

  • Vacuum Distillation: By reducing the pressure, the boiling points of α-santalol and β-santalol are significantly lowered, which helps to minimize heat-induced degradation.

  • Molecular Distillation: This technique is performed under a high vacuum and allows for very precise control over the separation of fractions at lower temperatures.

  • Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as a solvent, which allows for the extraction of this compound at relatively low temperatures, thereby preventing thermal degradation.

Q3: What are the optimal conditions for this compound distillation to ensure high yield and purity?

A3: The optimal conditions for this compound distillation depend on the chosen method. For vacuum distillation, a pressure of 0.1 mmHg allows for the distillation of this compound at a temperature of 101-103°C. In general, the goal is to use the lowest possible temperature and shortest distillation time to achieve the desired separation. For supercritical CO2 extraction, operating at a subcritical state (e.g., 20°C and 200 bars) has been shown to yield high-quality oil with a high this compound content.

Q4: How can I improve the efficiency of traditional steam distillation for this compound extraction?

A4: While not ideal, the efficiency of traditional steam distillation can be improved. One approach is to use a continuous steam distillation process, which can reduce the extraction time from days to hours and lower energy and water consumption. Additionally, ensuring the sandalwood is finely ground increases the surface area for more efficient oil extraction. However, for preserving the highest quality of this compound, transitioning to a lower-temperature method is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield High distillation temperatures causing thermal degradation.Switch to a lower-temperature distillation method like vacuum or molecular distillation.
Incomplete extraction due to short distillation time.For traditional methods, ensure an adequate distillation time (can be 14-36 hours). For advanced methods, optimize flow rates and pressure.
Poor quality of raw material (low this compound content in the wood).Source high-quality sandalwood heartwood from mature trees.
Discoloration or Off-Odor of Distilled Oil Thermal degradation leading to the formation of undesirable byproducts.Lower the distillation temperature and pressure. Consider using an inert gas atmosphere if possible.
Contamination from the distillation apparatus.Ensure all glassware and equipment are thoroughly cleaned before use.
Incomplete Separation of α-santalol and β-santalol Insufficient resolution of the distillation column.For fractional distillation, use a column with a higher number of theoretical plates.
Fluctuations in temperature or pressure during distillation.Ensure stable operating conditions throughout the distillation process.

Data Presentation

Table 1: Comparison of Different Extraction and Distillation Methods for Sandalwood Oil

MethodKey AdvantagesKey DisadvantagesTypical this compound Content (%)
Steam Distillation Traditional and well-established method.Long duration, high temperatures, potential for thermal degradation.~84% (α- and β-santalol combined)
Hydrodistillation Can produce oil with a pleasant aroma.Lower yield compared to other methods.Varies, can be lower than steam distillation.
Vacuum Distillation Minimizes thermal degradation by lowering boiling points.Requires specialized equipment for maintaining vacuum.High, as degradation is minimized.
Molecular Distillation Precise control under very low pressure, ideal for heat-sensitive compounds.High equipment cost, typically for smaller batches.Very high, excellent for purification.
Supercritical CO2 Extraction Low-temperature process, no solvent residue, high-purity oil.High initial investment for equipment.~83% (α- and β-santalol combined)

Experimental Protocols

Protocol 1: Laboratory Scale Vacuum Distillation of Crude Sandalwood Oil

  • Preparation:

    • Ensure the crude sandalwood oil is free of water and particulate matter.

    • Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease.

    • Attach the receiving flask and connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Distillation:

    • Begin to slowly evacuate the system, ensuring there are no leaks.

    • Once a stable vacuum is achieved (e.g., 0.1 mmHg), gradually heat the distillation flask using a heating mantle with a magnetic stirrer.

    • Monitor the temperature of the vapor. The this compound fraction will begin to distill at approximately 101-103°C under 0.1 mmHg pressure.

    • Collect the this compound fraction in the receiving flask, which should be cooled to ensure efficient condensation.

  • Completion:

    • Once the desired fraction has been collected, remove the heat source and allow the system to cool under vacuum.

    • Slowly and carefully introduce an inert gas (e.g., nitrogen) to bring the system back to atmospheric pressure.

    • Disassemble the apparatus and collect the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion raw_material Crude Sandalwood Oil setup Assemble Vacuum Distillation Apparatus raw_material->setup evacuate Evacuate System (e.g., to 0.1 mmHg) setup->evacuate heat Gradual Heating (to ~101-103°C) evacuate->heat collect Collect this compound Fraction heat->collect cool Cool System Under Vacuum collect->cool pressurize Return to Atmospheric Pressure cool->pressurize product Purified this compound pressurize->product

Caption: Experimental workflow for vacuum distillation of this compound.

degradation_mitigation cluster_causes Causes of Degradation cluster_mitigation Mitigation Strategies high_temp High Temperature degradation This compound Degradation high_temp->degradation long_duration Long Distillation Time long_duration->degradation acidity Acidity of Water acidity->degradation vacuum Vacuum Distillation degradation->vacuum molecular Molecular Distillation degradation->molecular scfe Supercritical CO2 Extraction degradation->scfe optimize Optimize Parameters (Time, Temp) degradation->optimize

Caption: Factors leading to this compound degradation and mitigation strategies.

References

Santalol Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing santalol instability and degradation in solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation in solutions?

A1: this compound, a sesquiterpene alcohol, is susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes of instability are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation byproducts. This process can be accelerated by the presence of light and elevated temperatures.

  • Isomerization: Changes in the molecular structure, particularly around the double bonds, can occur, leading to the formation of this compound isomers with potentially different chemical and biological properties.

  • Temperature: High temperatures can increase the rate of degradation reactions, including oxidation and isomerization.

  • Light: Exposure to UV and visible light can provide the energy to initiate and propagate degradation reactions (photodegradation).

  • pH: Although specific data on the effect of pH is limited in publicly available literature, extreme pH conditions (highly acidic or basic) can potentially catalyze degradation reactions.

Q2: What are the visible signs of this compound degradation in my solution?

A2: While chemical analysis is required for confirmation, you may observe the following changes in your this compound solution, which could indicate degradation:

  • Color Change: A noticeable change in the color of the solution, such as yellowing or browning, can be a sign of degradation.

  • Precipitation: The formation of solid particles or a cloudy appearance may indicate the formation of insoluble degradation products.

  • Odor Change: A shift in the characteristic woody and sweet aroma of this compound can suggest chemical changes have occurred.

Q3: How should I properly store my this compound solutions to minimize degradation?

A3: To ensure the stability of your this compound solutions, it is crucial to follow these storage recommendations:

  • Temperature: Store solutions at a controlled, cool temperature, ideally refrigerated (2-8°C).[1]

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[1]

  • Inert Atmosphere: To prevent oxidation, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[1]

  • Container: Use tightly sealed, non-reactive containers, such as glass, to prevent solvent evaporation and contamination.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: Confirmation of this compound degradation requires analytical testing. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is necessary.[2][3] These methods can separate the parent this compound from its degradation products, allowing for both qualitative identification and quantitative measurement of the degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC/GC) This compound degradation, solvent impurities, or sample contamination.1. Analyze a freshly prepared this compound standard to confirm the retention time of the parent compound.2. Run a blank injection (solvent only) to check for solvent impurities.3. Review sample preparation and handling procedures to rule out contamination.4. If new peaks are confirmed as degradation products, proceed with forced degradation studies to identify them.
Decrease in this compound concentration over time Degradation due to improper storage (exposure to light, oxygen, or high temperature).1. Review storage conditions and ensure they align with the recommendations (cool, dark, inert atmosphere).2. Perform a short-term stability study on a newly prepared solution under ideal conditions to confirm stability.3. If degradation persists, consider the compatibility of this compound with the chosen solvent or other components in the solution.
Change in solution appearance (color, clarity) Formation of degradation products.1. Visually inspect the solution against a freshly prepared standard.2. Analyze the solution using a stability-indicating method to correlate the physical change with chemical degradation.3. Consider filtering the solution if precipitation is observed, and analyze both the filtrate and the precipitate if possible.
Inconsistent experimental results Variable this compound concentration due to ongoing degradation.1. Always use freshly prepared this compound solutions for critical experiments.2. If solutions must be stored, validate the storage conditions to ensure minimal degradation over the storage period.3. Incorporate a quality control check (e.g., HPLC analysis) of the this compound solution before each experiment.

Quantitative Data Summary

While specific quantitative data from forced degradation studies on this compound is not extensively available in the public domain, the following table summarizes the expected qualitative outcomes based on general knowledge of sesquiterpenoid stability and ICH guidelines for forced degradation studies. Researchers should perform their own forced degradation studies to generate quantitative data specific to their formulation and storage conditions.

Stress Condition Typical Reagents and Conditions Expected Degradation Products Anticipated % Degradation
Acidic Hydrolysis 0.1 M HCl at 60°C for 2 hoursIsomerization products, potential rearrangement productsData not available
Basic Hydrolysis 0.1 M NaOH at 60°C for 2 hoursIsomerization products, potential rearrangement productsData not available
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized this compound derivatives (e.g., aldehydes, ketones, epoxides)Data not available
Thermal Degradation 80°C for 48 hoursIsomerization and oxidation productsData not available
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightPhotoxidation and isomerization productsData not available

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution to identify potential degradation products and develop a stability-indicating analytical method.

1. Materials:

  • α-Santalol and/or β-santalol standard
  • Methanol (B129727) (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC or GC-MS system

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.
  • Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.
  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with methanol to a final concentration of approximately 100 µg/mL.
  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and dilute with methanol to a final concentration of approximately 100 µg/mL.
  • Photodegradation: Expose a sealed quartz cuvette containing the stock solution to a photostability chamber (UV and visible light) for a defined period. Prepare a control sample wrapped in aluminum foil and stored under the same conditions. Dilute the exposed and control samples with methanol to a final concentration of approximately 100 µg/mL.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
  • Calculate the percentage of degradation for each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.
  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is often necessary to separate compounds with different polarities.
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile or Methanol
  • Example Gradient Program:
  • 0-5 min: 60% B
  • 5-25 min: 60% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 60% B
  • 35-40 min: 60% B (re-equilibration)

3. Other Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm (or scan for optimal wavelength)

4. Method Validation:

  • Once the method is optimized to achieve good separation of the parent peak from degradation peaks, it must be validated according to ICH guidelines (Q2(R1)). Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Putative_Degradation_Pathway This compound α-Santalol Oxidation Oxidation This compound->Oxidation O₂, Light, Heat Isomerization Isomerization This compound->Isomerization Acid/Base, Heat Oxidized_Products Oxidized Products (e.g., Aldehydes, Ketones) Oxidation->Oxidized_Products Isomers This compound Isomers Isomerization->Isomers

Caption: Putative degradation pathways of α-santalol.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep_Stock->Acid Base Basic Hydrolysis Prep_Stock->Base Oxidation Oxidative Stress Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo Analysis Stability-Indicating Method (HPLC/GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Peak Purity, % Degradation) Analysis->Data

Caption: Workflow for a this compound forced degradation study.

References

Technical Support Center: Optimizing P450 Expression in Santalol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of cytochrome P450 (P450) enzymes in the biosynthesis of santalol.

Troubleshooting Guide

This guide addresses common issues encountered during the heterologous expression of P450 enzymes for this compound production, particularly in yeast (Saccharomyces cerevisiae).

Problem Potential Cause Recommended Solution
Low or no this compound production, but santalene is detected. 1. Inefficient P450 enzyme activity. 2. Poor expression of the P450 enzyme. 3. Insufficient electron transfer from Cytochrome P450 Reductase (CPR). 4. Suboptimal codon usage of the P450 gene for the expression host.1. Confirm P450 and CPR Expression: Use Western blot or proteomics to verify the presence of both enzymes. 2. Optimize P450:CPR Ratio: Vary the expression levels of P450 and its corresponding CPR. Co-expression of a suitable CPR is crucial for P450 activity.[1][2] 3. Construct a P450-CPR Fusion Protein: Linking the P450 and CPR can improve electron transfer efficiency and subsequent catalytic activity.[3][4][5] 4. Codon-Optimize the P450 Gene: Synthesize the gene with codons optimized for your expression host (e.g., S. cerevisiae) to enhance translational efficiency.
Low overall yield of both santalene and this compound. 1. Limited precursor (Farnesyl Diphosphate (B83284) - FPP) availability. 2. Competing metabolic pathways are consuming FPP. 3. Insufficient NADPH cofactor supply.1. Overexpress Upstream Mevalonate (B85504) (MVA) Pathway Genes: Enhance the expression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the FPP pool. 2. Downregulate Competing Pathways: Repress or knockout genes in pathways that divert FPP away from santalene synthesis, such as the squalene (B77637) synthase gene (ERG9). 3. Enhance NADPH Supply: Overexpress genes that increase the intracellular NADPH pool, which is essential for both P450 and tHMG1 activity.
High variability in expression levels between experiments. 1. Inconsistent promoter activity. 2. Plasmid instability.1. Select Appropriate Promoters: Use well-characterized strong constitutive (e.g., PTDH3, PTEF1) or inducible (e.g., PGAL1, PGAL10) promoters to drive the expression of your biosynthetic genes. 2. Genomic Integration: Integrate the expression cassettes into the host genome for more stable and consistent expression compared to plasmid-based systems.
Observed by-products or degradation of this compound. 1. Endogenous host enzymes may be modifying the product.1. Identify and Knockout Genes Responsible for By-product Formation: Analyze the culture for potential by-products and use gene knockout strategies to eliminate their formation. For example, genes like OYE2, OYE3, ATF1, and ATF2 in yeast have been implicated in transforming this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of this compound?

The biosynthesis of this compound from the central metabolic precursor acetyl-CoA involves two main stages. First, the mevalonate (MVA) pathway produces farnesyl diphosphate (FPP). Second, FPP is converted to santalenes by santalene synthase (SSy), which are then hydroxylated by cytochrome P450 monooxygenases (CYPs) to produce santalols. A crucial partner for the P450 enzyme is the cytochrome P450 reductase (CPR), which facilitates electron transfer.

Q2: Which P450 enzymes are known to be effective for this compound production?

Several P450 enzymes from Santalum album have been identified and characterized for their role in this compound biosynthesis. These primarily belong to the CYP76F and CYP736A subfamilies. For instance, enzymes from the CYP76F subfamily can produce a mixture of this compound isomers. The enzyme SaCYP736A167 has been shown to be pivotal in the biosynthesis of the desired (Z)-santalol isomers.

Q3: How can I improve the efficiency of the P450 catalytic step?

Improving the catalytic efficiency of P450 enzymes often involves ensuring a robust partnership with a cytochrome P450 reductase (CPR). Strategies include:

  • Co-expression of a compatible CPR: Supplying a suitable CPR partner is essential for P450 function.

  • Creating P450-CPR fusion proteins: Physically linking the P450 and CPR can significantly enhance electron transfer and, consequently, catalytic activity. This can be achieved by creating a single fusion protein.

  • Subcellular engineering: Targeting the P450 enzyme and its associated pathway to a specific cellular compartment, like the peroxisome, can increase local concentrations of enzymes and substrates, leading to improved titers.

Q4: What is the importance of codon optimization for P450 expression?

Codon usage bias varies between organisms. A gene with codons that are rare in the expression host (e.g., yeast) can lead to inefficient translation and low protein expression. Codon optimization involves synthesizing the gene with codons that are frequently used by the host organism, which can significantly improve protein expression levels.

Q5: How does downregulating the ERG9 gene improve this compound production?

The ERG9 gene encodes squalene synthase, which catalyzes the first committed step in the ergosterol (B1671047) biosynthesis pathway, a major metabolic pathway in yeast. This pathway competes with santalene synthesis for the common precursor FPP. By downregulating or repressing ERG9 expression, more FPP is available to be channeled towards the production of santalene and subsequently this compound.

Experimental Protocols & Methodologies

Protocol 1: Construction of a P450-CPR Fusion Protein
  • Gene Amplification: Amplify the coding sequences of the desired P450 (e.g., SaCYP736A167) and a suitable CPR (e.g., a truncated version of Arabidopsis thaliana CPR, tATR1) using PCR. Design primers to remove the stop codon of the P450 and the start codon and N-terminal membrane anchor of the CPR.

  • Linker Design: Design a flexible peptide linker (e.g., a (Gly-Gly-Gly-Gly-Ser)n linker) to connect the C-terminus of the P450 to the N-terminus of the CPR. This can be incorporated into the PCR primers.

  • Fusion Gene Assembly: Use overlap extension PCR or Gibson assembly to fuse the P450, linker, and CPR fragments into a single open reading frame.

  • Cloning: Clone the fusion gene into a suitable yeast expression vector under the control of a strong promoter (e.g., PTDH3 or PGAL1).

  • Transformation and Expression: Transform the expression vector into S. cerevisiae and induce expression as required by the chosen promoter.

  • Activity Assay: Cultivate the engineered yeast strain, providing the santalene precursor, and analyze the culture supernatant for this compound production using GC-MS.

Protocol 2: Downregulation of ERG9 Expression
  • Promoter Replacement Strategy: Replace the native promoter of the ERG9 gene with a weaker or regulated promoter. For example, the glucose-repressible PHXT1 promoter can be used to downregulate ERG9 expression when glucose is abundant.

  • CRISPR/Cas9-mediated Promoter Replacement:

    • Design a guide RNA (gRNA) to target the promoter region of the ERG9 gene.

    • Construct a donor DNA template containing the desired weaker promoter flanked by homologous regions to the sequences upstream and downstream of the native ERG9 promoter.

    • Co-transform the gRNA expression plasmid and the donor DNA into a Cas9-expressing yeast strain.

    • Select for transformants where homologous recombination has replaced the native promoter.

  • Verification: Verify the promoter replacement by PCR and sequencing. Confirm the reduced expression of ERG9 by qRT-PCR and assess the impact on this compound production.

Visualizations

Santalol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP Santalene_Synthase Santalene Synthase (SSy) FPP->Santalene_Synthase Ergosterol_Pathway Ergosterol Pathway (ERG9) FPP->Ergosterol_Pathway Competing Pathway Santalenes α-, β-, epi-β-Santalene Santalene_Synthase->Santalenes P450 Cytochrome P450 (CYP) Santalenes->P450 Hydroxylation Santalols Santalols P450->Santalols CPR Cytochrome P450 Reductase (CPR) CPR->P450 e- NADP NADP+ CPR->NADP NADPH NADPH NADPH->CPR Squalene Squalene Ergosterol_Pathway->Squalene

Caption: Overview of the this compound biosynthesis pathway.

Troubleshooting_Workflow Start Start: Low this compound Titer Check_Santalene Is Santalene Produced? Start->Check_Santalene Yes_Santalene Yes Check_Santalene->Yes_Santalene Yes No_Santalene No Check_Santalene->No_Santalene No Improve_P450_CPR Optimize P450/CPR Expression & Activity - Check protein levels - Create fusion protein - Codon optimize Yes_Santalene->Improve_P450_CPR Improve_FPP_Supply Increase FPP Precursor Supply - Overexpress MVA pathway genes - Downregulate ERG9 No_Santalene->Improve_FPP_Supply End Increased this compound Production Improve_P450_CPR->End Improve_FPP_Supply->Check_Santalene

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Enhancing Santalol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of santalol extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from sandalwood?

A1: The main methods for this compound extraction can be broadly categorized into traditional and modern techniques. Traditional methods include steam distillation, hydrodistillation, and solvent extraction.[1][2] More recent and advanced methods include supercritical fluid extraction (SFE) with CO2, subcritical CO2 extraction, microwave-assisted hydrodistillation (MAHD), and enzyme-assisted extraction.[3][4]

Q2: What is the typical yield of sandalwood oil and this compound content?

A2: The yield of sandalwood oil and its this compound content vary significantly depending on the extraction method, the species of sandalwood (e.g., Santalum album vs. Santalum spicatum), the age and quality of the heartwood, and the specific parameters of the extraction process.[3] For instance, steam distillation of S. album can yield between 1.15% and 2.88% oil. Subcritical CO2 extraction has been reported to yield up to 4.11% oil in the first hour. The ISO 3518:2002 standard for S. album oil requires 41–55% α-santalol and 16–24% β-santalol.

Q3: How can I improve the yield of this compound in my extractions?

A3: To improve this compound yield, consider the following:

  • Raw Material Quality: Use high-quality, mature sandalwood heartwood, as the oil yield and this compound content are influenced by the tree's age and genetics.

  • Particle Size: Grinding the sandalwood to a uniform, fine powder increases the surface area for more efficient extraction.

  • Pre-treatment: Enzymatic pre-treatment with cellulase (B1617823) and hemicellulase (B13383388) can help break down the wood's cell walls, potentially increasing oil yield.

  • Method Optimization: Modern techniques like supercritical CO2 extraction and microwave-assisted hydrodistillation generally offer higher yields in shorter times compared to traditional methods. Optimizing parameters such as pressure, temperature, and flow rate for these methods is crucial.

  • Solvent Selection: In solvent extraction, the choice of solvent (e.g., ethanol, hexane, toluene) can significantly impact the yield and composition of the extracted oil.

Q4: What are the advantages of supercritical CO2 extraction over traditional methods?

A4: Supercritical CO2 (scCO2) extraction offers several advantages:

  • Higher Yield and Purity: It can produce higher yields of essential oil with a high concentration of santalols.

  • Milder Conditions: It operates at lower temperatures than steam distillation, minimizing thermal degradation of heat-sensitive compounds.

  • Solvent-Free Product: The final product is free of solvent residues as CO2 is easily removed by depressurization.

  • Environmentally Friendly: CO2 is a non-toxic, non-flammable, and recyclable solvent.

Q5: Can this compound be produced biosynthetically?

A5: Yes, significant advances have been made in the microbial biosynthesis of santalene and this compound. Metabolic engineering strategies in microorganisms like yeast and bacteria offer a promising and sustainable alternative to extraction from wood, which is constrained by the slow growth of sandalwood trees and overharvesting concerns.

Troubleshooting Guides

Problem Area 1: Low Sandalwood Oil Yield
Question Possible Cause Recommended Solution
Why is my oil yield unexpectedly low? Inadequate raw material quality: Using sapwood instead of heartwood, or immature trees can result in lower oil content.Ensure you are using high-quality, mature sandalwood heartwood. The age and origin of the wood significantly impact oil yield.
Improper sample preparation: Large particle size of the wood chips can hinder efficient extraction.Grind the sandalwood to a fine and uniform powder to increase the surface area for extraction.
Suboptimal extraction parameters: Incorrect temperature, pressure, or extraction time for the chosen method.Optimize the extraction parameters. For steam distillation, ensure a sufficient distillation time (can be tens of hours). For scCO2 extraction, optimize pressure and temperature.
Inefficient extraction method: Traditional methods like hydrodistillation may inherently have lower yields compared to modern techniques.Consider using more advanced methods like supercritical CO2 extraction or microwave-assisted hydrodistillation for potentially higher yields.
Problem Area 2: Low this compound Content in the Extracted Oil
Question Possible Cause Recommended Solution
The total oil yield is acceptable, but the percentage of α- and β-santalol is below the expected range. Thermal degradation: High temperatures during extraction methods like traditional steam or hydrodistillation can degrade santalols.Employ lower temperature extraction methods like subcritical or supercritical CO2 extraction. For distillation, consider using vacuum distillation to lower the boiling points of the components.
Incorrect sandalwood species: Using a species other than Santalum album can result in different this compound profiles. S. spicatum, for example, has a different chemical composition.Verify the botanical identity of your raw material.
Co-extraction of other compounds: Solvent extraction may pull a broader range of compounds, diluting the this compound concentration.Use a more selective solvent or consider a purification step after extraction, such as fractional distillation or flash chromatography, to isolate the this compound fraction.
Problem Area 3: Issues with Microwave-Assisted Hydrodistillation (MAHD)
Question Possible Cause Recommended Solution
I am not getting any oil, or the yield is very low with my MAHD setup. Insufficient microwave power or time: The microwave power may be too low, or the extraction time too short to effectively heat the material and vaporize the oil.Increase the microwave power and/or the extraction time. A typical extraction might run for 2 hours at 600W.
Dry plant material: The material may not have enough moisture for efficient microwave heating and distillation.Ensure the sandalwood powder is mixed with a sufficient amount of deionized water. A common ratio is 20g of powder to 400 mL of water.
Condenser issues: The condenser may not be functioning correctly, leading to loss of volatile compounds.Ensure the condenser is properly set up and that there is a continuous flow of cooling water. Check for any leaks in the system.
I am experiencing arcing in the microwave. Improper setup of the apparatus: The metal components of the extraction kit may not be positioned correctly.Ensure the upper shield of the microwave extraction kit is sitting flat on the lid of the jar.

Data Presentation

Table 1: Comparison of Different this compound Extraction Methods

Extraction MethodTypical Oil Yield (%)Key AdvantagesKey DisadvantagesReference(s)
Steam Distillation 1.15 - 3.6Traditional, well-established method.Long extraction times (tens of hours), potential for thermal degradation.
Hydrodistillation 1.56 - 2.68Simple setup.Long extraction times, lower yield compared to other methods.
Solvent Extraction 2.58 - 3.70 (absolute)Can achieve high yields.Potential for solvent residue in the final product, may extract undesirable compounds.
Subcritical CO2 Extraction ~3.83 g/L (equivalent) - 4.11High yield, high this compound content, mild extraction temperatures.Requires specialized high-pressure equipment.
Supercritical CO2 Extraction HighHigh purity, no solvent residue, environmentally friendly.High initial equipment cost.
Microwave-Assisted Hydrodistillation (MAHD) 1.22 - 1.32Faster extraction times, reduced energy consumption.Requires specialized microwave equipment.
Subcritical Ethanol Extraction ~4.04"Green" technique, can yield high antioxidant activity.May extract more polar compounds.

Table 2: this compound Content from Various Extraction Processes on Santalum album

Extraction Processα-santalol (%)β-santalol (%)Reference
Subcritical CO2 Extraction (200 bars, 28°C) 54.5028.00
Solvent Extraction (Ethyl Alcohol) 54.5529.01
Steam-distillation (Pilot Plant) 54.7429.58
Hydrodistillation (pre-immersed chips) 56.7327.10
Hydrodistillation (alkaline treated) 41.9014.89
Steam Distillation (Clevenger, Trial 1) 55.1422.58
Steam Distillation (Clevenger, Trial 2) 54.6525.72

Experimental Protocols

Protocol 1: Steam Distillation using a Clevenger Apparatus
  • Material Preparation: Weigh 150-200 g of finely powdered Santalum album heartwood.

  • Apparatus Setup: Place the powdered sandalwood in a 2 L round-bottom flask and add distilled water until the powder is fully submerged. Assemble the Clevenger apparatus with the flask and a condenser.

  • Distillation: Heat the flask to boiling. The steam and volatile oil will rise, be condensed, and collected in the Clevenger trap. The water will be recycled back into the flask.

  • Extraction Duration: Continue the distillation for 20-24 hours.

  • Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the graduated tube of the Clevenger trap.

  • Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: Analyze the oil yield and composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Subcritical CO2 Extraction
  • Material Preparation: Charge the extraction vessel with pulverized sandalwood powder (e.g., 40 mm particle size).

  • Parameter Setup: Set the extraction parameters. A common starting point is a pressure of 200 bars and a temperature of 28°C.

  • Extraction: Introduce liquid CO2 into the extraction vessel at a controlled flow rate (e.g., 5 kg/h ).

  • Fractionation: Collect the extract intermittently (e.g., every hour) to analyze the fractionation of the oil over time. The first hour typically yields the highest amount of oil.

  • Depressurization: After the extraction is complete, the CO2 is depressurized, leaving the solvent-free essential oil.

  • Analysis: Determine the yield and analyze the chemical composition of the extracted oil using GC-MS to quantify α-santalol and β-santalol.

Protocol 3: Microwave-Assisted Hydrodistillation (MAHD)
  • Material Preparation: Place 20 g of sandalwood powder into a 1 L flask and add 400 mL of deionized water.

  • Apparatus Setup: Place the flask inside a modified domestic microwave oven (e.g., 800 W, 2.45 GHz). Connect a condenser to the top of the flask, outside the microwave cavity, to collect the distillate.

  • Extraction: Operate the microwave at a set power level (e.g., 600 W) for a specific duration (e.g., 2 hours).

  • Oil Separation: Collect the distillate, which contains the essential oil and water. Separate the oil from the aqueous phase using a separatory funnel.

  • Drying: Dry the oil over anhydrous sodium sulfate.

  • Storage and Analysis: Weigh the dried oil to determine the yield and store it in an amber vial at 4°C. Analyze the composition using GC-MS.

Visualizations

Experimental_Workflow_Steam_Distillation cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sandalwood Sandalwood Heartwood Powder Fine Powder Sandalwood->Powder Grinding Flask Flask with Powder & Water Clevenger Clevenger Apparatus Flask->Clevenger Vapor Clevenger->Flask Recycled Water Oil_Water Oil-Water Mixture Clevenger->Oil_Water Heating Heating Heating->Flask Separation Separation Oil_Water->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Final_Oil Pure Sandalwood Oil Drying->Final_Oil GCMS GC-MS Analysis Final_Oil->GCMS

Caption: Workflow for this compound Extraction via Steam Distillation.

Santalol_Biosynthesis_Pathway cluster_MEP MEP/MVA Pathway cluster_synthesis Sesquiterpene Synthesis cluster_hydroxylation Hydroxylation IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Santalenes α-, β-, epi-β-santalene & α-exo-bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols α-, β-, epi-β-santalol & α-exo-bergamotol Santalenes->Santalols Cytochrome P450s (CYP76F) FPPS FPPS FPPS->FPP SaSSy SaSSy SaSSy->Santalenes CYP76F CYP76F P450s CYP76F->Santalols

Caption: Simplified Biosynthetic Pathway of Santalols.

References

Technical Support Center: Optimizing Microwave-Assisted Hydrodistillation (MAHD) of Santalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted hydrodistillation (MAHD) for the extraction of santalol from sandalwood.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Microwave Power: Insufficient microwave power can lead to incomplete extraction. Conversely, excessive power may cause thermal degradation of this compound. For sandalwood, a microwave power of 450 W has been shown to produce the highest yield in some studies.[1] It is generally observed that a higher power results in a higher yield up to a certain point.[1]

  • Extraction Time: The duration of the hydrodistillation process is critical. While MAHD is significantly faster than conventional methods, an extraction time that is too short will not allow for complete extraction of the essential oil. For sandalwood, an extraction time of 120 minutes has been used effectively.[2][3][4]

  • Feed-to-Water Ratio: The ratio of sandalwood powder to water is a crucial parameter. A common ratio used in successful extractions is 0.05 g/mL. An inappropriate ratio can lead to either scorching of the plant material or inefficient heating.

  • Material Preparation: The particle size of the sandalwood powder can influence the extraction efficiency. Finely ground powder generally provides a larger surface area for microwave interaction and solvent penetration.

  • Airflow (in Microwave Air-Hydrodistillation): If you are using a modified MAHD setup with airflow (Microwave Air-Hydrodistillation), the airflow rate can significantly impact the yield. Increasing the airflow can enhance the recovery of essential oil components.

Q2: What is the difference between Microwave-Assisted Hydrodistillation (MAHD) and Microwave Air-Hydrodistillation (MAHD)?

A2: Microwave Air-Hydrodistillation is a modification of the standard MAHD technique. In MAHD, the plant material is heated in water using microwaves to release the essential oils, which are then condensed and collected. Microwave Air-Hydrodistillation introduces a continuous flow of air into the distillation flask during the process. This airflow aids in carrying the volatilized essential oil components towards the condenser, which can lead to a faster and more complete extraction, resulting in a higher yield compared to MAHD alone.

Q3: How does MAHD compare to conventional hydrodistillation for this compound extraction?

A3: MAHD offers significant advantages over conventional hydrodistillation for this compound extraction:

  • Extraction Time: MAHD can reduce the extraction time by an average of 67.17% compared to traditional methods. For instance, a 120-minute MAHD extraction can yield a comparable amount of this compound to a 30-hour conventional hydrodistillation.

  • Yield: MAHD can provide a higher yield of essential oil. Some studies have shown that MAHD can yield up to 32% more essential oil than conventional hydrodistillation.

  • Energy Consumption: Due to the shorter extraction times and direct heating mechanism, MAHD is generally more energy-efficient.

  • Quality of Oil: The composition of this compound in the essential oil extracted by MAHD (around 52.83%) is comparable to that obtained by conventional hydrodistillation (around 52.59%).

Q4: I am observing charring or burning of my sandalwood sample. What could be the cause?

A4: Charring of the sample is typically due to localized overheating. This can be caused by:

  • Inadequate amount of water: Ensure the feed-to-water ratio is correct and that the sandalwood powder is fully submerged.

  • Uneven microwave distribution: The formation of "hot spots" in the microwave cavity can lead to uneven heating. Rotating the distillation flask, if possible, or using a microwave with a built-in stirrer can help mitigate this.

  • Microwave power is too high: Reduce the microwave power to a level that allows for efficient heating without causing thermal degradation of the sample.

Data Presentation: Optimized Parameters for MAHD of Sandalwood

ParameterOptimized ValueSource
Microwave Power450 W - 600 W
Extraction Time120 minutes
Feed-to-Water Ratio0.05 g/mL
Air Flow Rate (for Microwave Air-Hydrodistillation)1.5 - 5.0 L/min

Experimental Protocols

Microwave-Assisted Hydrodistillation (MAHD) Protocol for this compound Extraction

  • Sample Preparation: Grind dried sandalwood to a fine powder.

  • Apparatus Setup:

    • Place a known quantity of sandalwood powder (e.g., 20 g) into a round-bottom flask.

    • Add distilled water to the flask according to the desired feed-to-water ratio (e.g., 400 mL for a 0.05 g/mL ratio).

    • Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.

    • Position the flask inside a microwave oven.

  • Extraction:

    • Set the microwave power to the desired level (e.g., 600 W).

    • Begin the hydrodistillation process and continue for the specified duration (e.g., 120 minutes).

  • Collection and Analysis:

    • After extraction, allow the apparatus to cool.

    • Collect the essential oil from the Clevenger apparatus.

    • Dry the collected oil over anhydrous sodium sulfate.

    • Analyze the oil for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

MAHD_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Analysis A Sandalwood Sample B Grinding A->B C Mixing with Water B->C D Microwave Irradiation C->D E Hydrodistillation D->E F Condensation E->F G Oil-Water Separation F->G H This compound Analysis (GC-MS) G->H

Caption: Workflow for Microwave-Assisted Hydrodistillation of this compound.

Troubleshooting_Logic cluster_params Check Extraction Parameters cluster_prep_check Check Material Preparation cluster_solutions Potential Solutions Start Low this compound Yield P1 Microwave Power Optimal? Start->P1 P2 Extraction Time Sufficient? Start->P2 P3 Feed-to-Water Ratio Correct? Start->P3 M1 Particle Size Appropriate? Start->M1 S1 Adjust Power P1->S1 S2 Increase Time P2->S2 S3 Adjust Ratio P3->S3 S4 Optimize Grinding M1->S4

Caption: Troubleshooting Logic for Low this compound Yield in MAHD.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Anticancer Potential of α-Santalol Versus the Enigmatic β-Santalol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research reveals a significant disparity in the scientific community's understanding of the anticancer properties of α-santalol and its isomer, β-santalol. While α-santalol has been the subject of extensive investigation, demonstrating promising anticancer activity across a range of cancer types, β-santalol remains largely unexplored in the context of oncology. This guide provides a comparative analysis of the available data, highlighting the well-documented anticancer effects of α-santalol and the conspicuous absence of research into the potential of β-santalol, a critical knowledge gap for researchers and drug development professionals.

Sandalwood oil, derived from the Santalum genus, is primarily composed of α-santalol and β-santalol.[1][2] Despite their structural similarity, the majority of studies on the therapeutic properties of sandalwood oil have focused almost exclusively on α-santalol.[3][4]

α-Santalol: A Promising Multi-Targeted Anticancer Agent

Numerous in vitro and in vivo studies have established the pro-apoptotic and anti-proliferative effects of α-santalol in various cancer models, including skin, breast, and prostate cancer.[5] Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways.

Quantitative Analysis of α-Santalol's Anticancer Efficacy

The following table summarizes the cytotoxic and anti-proliferative effects of α-santalol on various cancer cell lines as reported in the literature.

Cancer TypeCell LineAssayConcentration/DoseEffectReference
Breast Cancer MCF-7 (ER+)MTT Assay10-100 µM1-49.5% decrease in cell viability after 12h
MDA-MB-231 (ER-)MTT Assay10-100 µM0-50% decrease in cell viability after 12h
Skin Cancer A431 (Epidermoid Carcinoma)Cell Viability Assay50-100 µM26.7-56.8% decrease in cell viability after 24h
UACC-62 (Melanoma)Cell Viability Assay50-100 µM20.2-51.1% decrease in cell viability after 24h
Prostate Cancer LNCaP & PC-3Apoptosis AssayNot SpecifiedInduction of apoptosis
Prostate Cancer (in vivo) TRAMP miceNot ApplicableNot Specified52.9% reduction in prostate gland weight
TRAMP miceNot ApplicableNot Specified74.42% reduction in Ki-67 expression
Mechanistic Insights: Signaling Pathways Modulated by α-Santalol

α-Santalol exerts its anticancer effects by targeting key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

alpha_santalol_pathways

Figure 1: Signaling pathways modulated by α-santalol leading to its anticancer effects.

β-Santalol: A Scientific Enigma in Cancer Research

In stark contrast to its alpha isomer, there is a significant dearth of scientific literature investigating the anticancer properties of β-santalol. While some studies analyzing the composition of sandalwood oil identify β-santalol as a major component, they do not proceed to evaluate its specific biological activities in the context of cancer. One study on sandalwood essential oil, which contains (E)-β-santalol, reported genotoxic effects in MCF-7 breast cancer cells; however, the study did not isolate the effects of β-santalol from the other components of the oil.

This lack of dedicated research into β-santalol's anticancer potential represents a significant gap in the field. It is currently unknown whether β-santalol possesses similar, different, or no anticancer activity compared to α-santalol.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies on α-santalol.

Cell Viability and Proliferation Assays
  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of α-santalol for specified time periods. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added to each well. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured using a microplate reader to determine cell viability.

  • BrdU Cell Proliferation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells. Cells are treated with α-santalol and incubated with BrdU. The incorporated BrdU is detected using a specific antibody, and the signal is quantified to assess cell proliferation.

Apoptosis Assays
  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric assay. Cell lysates are incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The amount of released reporter molecule is proportional to the caspase activity.

  • PARP Cleavage Analysis (Western Blotting): Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP.

Cell Cycle Analysis
  • Flow Cytometry: Cells treated with α-santalol are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

experimental_workflow start Cancer Cell Culture treatment Treatment with α-santalol start->treatment cell_viability Cell Viability/Proliferation Assays (MTT, BrdU) treatment->cell_viability apoptosis_assay Apoptosis Assays (Caspase Activity, Western Blot for PARP) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis & Interpretation cell_viability->end pathway_analysis Signaling Pathway Analysis (Western Blot for key proteins) apoptosis_assay->pathway_analysis cell_cycle->pathway_analysis pathway_analysis->end

Figure 2: A generalized experimental workflow for investigating the anticancer activity of α-santalol.

Conclusion and Future Directions

The current body of scientific literature strongly supports the potential of α-santalol as a promising natural anticancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines through the modulation of multiple signaling pathways warrants further investigation, particularly in clinical settings.

Conversely, the anticancer potential of β-santalol remains a significant unknown. The lack of research on this isomer is a critical gap that needs to be addressed. Future studies should focus on isolating β-santalol and evaluating its cytotoxic, anti-proliferative, and pro-apoptotic effects in a range of cancer cell lines. A direct comparative study of α-santalol and β-santalol using standardized experimental protocols would be invaluable in determining if β-santalol shares, complements, or contrasts with the anticancer activities of its well-studied isomer. Such research could potentially unveil a new natural compound for anticancer drug development and provide a more complete understanding of the therapeutic properties of sandalwood oil.

References

Efficacy of α-Santalol in Preclinical Transgenic Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Santalol, a primary constituent of East Indian sandalwood oil, has garnered significant attention for its potential chemopreventive and therapeutic effects in various cancers.[1][2] Preclinical studies utilizing transgenic and carcinogen-induced mouse models have been instrumental in elucidating its efficacy and mechanisms of action. This guide provides a comparative overview of key findings from these studies, with a focus on experimental data and methodologies to aid researchers and drug development professionals in evaluating the potential of α-santalol as an anticancer agent. The primary comparison in the presented studies is between α-santalol treatment and a vehicle-treated control group.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of α-santalol treatment in different transgenic and carcinogen-induced mouse models of cancer.

Mouse ModelCancer TypeTreatmentKey FindingsReference
TRAMP Prostate Cancer100 mg/kg α-santalol (intraperitoneal injection)Reduced incidence of visible prostate tumors to 11% (1/9 mice) compared to 56% (5/9 mice) in the control group.[3]Decreased average urogenital tract weight by 74.28%.[4]Reduced average prostate gland weight by 52.9%.[4]Increased area of normal prostate tissue to 53% compared to 12% in controls.Reduced the expression of the proliferation marker Ki-67 by 74.42%.
CD-1 Chemically-induced Skin Papilloma5% Sandalwood Oil (topical)Reduced papilloma incidence by 67%.Reduced papilloma multiplicity by 96%.Inhibited TPA-induced ODC activity by 70%.
CD-1 & SENCAR Chemically-induced Skin Papillomaα-santalol (topical)Delayed papilloma development by 2 weeks.Significantly decreased papilloma incidence and multiplicity.Significantly inhibited TPA-induced ODC activity and DNA synthesis.
SKH-1 Hairless UVB-induced Skin Cancer5% α-santalol (topical)Delayed skin tumor development for 25 weeks.Significantly reduced tumor multiplicity.A 72% reduction in tumor multiplicity was observed in a UVB-induced complete tumorigenesis model.

Detailed Experimental Protocols

Prostate Cancer Chemoprevention in TRAMP Mice
  • Mouse Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice were used as an in vivo model for prostate cancer.

  • Treatment Protocol: Male TRAMP mice (5-6 weeks old) were administered α-santalol at a dose of 100 mg/kg body weight via intraperitoneal injection. The control group received saline injections. Injections were given three times a week for 20 weeks.

  • Outcome Measures:

    • Tumor Incidence and Organ Weight: At the end of the 20-week treatment period, the mice were euthanized, and the urogenital tract and prostate were excised and weighed. The incidence of visible prostate tumors was recorded.

    • Histopathological Analysis: Prostate tissues were fixed, sectioned, and stained for histological examination to determine the area of normal versus cancerous tissue.

    • Cell Proliferation and Apoptosis: Immunohistochemical staining for Ki-67 was performed to assess cell proliferation. Apoptosis was evaluated using the TUNEL assay to detect apoptotic bodies.

    • Western Blot Analysis: Protein levels of key regulators of cell cycle and apoptosis (survivin, XIAP, PCNA, cyclin D1, and CDC2) were determined by Western blotting of prostate/tumor tissue lysates.

Skin Cancer Chemoprevention in Chemically-Induced Models
  • Mouse Models: CD-1 and SENCAR mice were used for chemically-induced skin carcinogenesis studies.

  • Carcinogenesis Protocol: Skin tumors were initiated with a single topical application of 7,12-dimethylbenz(a)anthracene (DMBA) and promoted with twice-weekly applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) for 20 weeks.

  • Treatment Protocol: α-Santalol or sandalwood oil (e.g., 5% w/v in acetone) was applied topically during the promotion phase. The control group received the vehicle (acetone) alone.

  • Outcome Measures:

    • Tumor Incidence and Multiplicity: The number of papillomas per mouse (multiplicity) and the percentage of mice with papillomas (incidence) were recorded weekly.

    • Ornithine Decarboxylase (ODC) Activity: ODC activity, a marker of cell proliferation induced by TPA, was measured in the epidermis.

    • DNA Synthesis: The incorporation of ³H-thymidine into epidermal DNA was measured to assess DNA synthesis.

Skin Cancer Chemoprevention in UVB-Induced Models
  • Mouse Model: Female SKH-1 hairless mice were used for UVB-induced skin cancer studies.

  • Carcinogenesis Protocol: Mice were exposed to UVB radiation to initiate and promote skin tumor development over a period of 30 weeks.

  • Treatment Protocol: Different concentrations of α-santalol (e.g., 1.25%, 2.5%, and 5% in acetone) were applied topically before each UVB exposure. The control group received the vehicle alone.

  • Outcome Measures:

    • Tumor Development: The onset and number of skin tumors were monitored weekly for 30 weeks.

    • Lipid Peroxidation: The antioxidant effect of α-santalol was assessed by measuring malondialdehyde formation in skin and liver microsomes.

    • Apoptosis Markers: Activation of caspase-3 and cleavage of PARP in the skin were analyzed to evaluate the induction of apoptosis.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Experimental Workflow: TRAMP Mouse Model start Start: TRAMP Mice (5-6 weeks old) treatment Treatment Phase (20 weeks) - α-santalol (100 mg/kg) via IP injection (3x/week) - Control: Saline injection start->treatment monitoring Weekly Monitoring - Body weight treatment->monitoring euthanasia End of Study: Euthanasia and Tissue Collection monitoring->euthanasia analysis Data Analysis - Tumor incidence & organ weight - Histopathology - Immunohistochemistry (Ki-67) - TUNEL assay - Western Blot euthanasia->analysis G cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_migration Cell Migration santalol α-Santalol cyclinD1 Cyclin D1 This compound->cyclinD1 cdc2 CDC2 This compound->cdc2 pcna PCNA This compound->pcna survivin Survivin This compound->survivin xiap XIAP This compound->xiap beta_catenin β-catenin Pathway This compound->beta_catenin g2m_arrest G2/M Phase Arrest cyclinD1->g2m_arrest cdc2->g2m_arrest pcna->g2m_arrest caspases Caspase Activation survivin->caspases xiap->caspases apoptosis Induction of Apoptosis caspases->apoptosis migration Inhibition of Migration beta_catenin->migration

References

A Comparative Analysis of Santalol Content in Santalum album and Santalum spicatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the santalol content in two prominent sandalwood species, Santalum album (Indian Sandalwood) and Santalum spicatum (Australian Sandalwood). The primary aromatic and therapeutic compounds in sandalwood oil are the sesquiterpene alcohols, α-santalol and β-santalol.[1] Their concentrations dictate the oil's quality, fragrance profile, and medicinal value. This document summarizes quantitative data, details common experimental protocols for their analysis, and illustrates relevant biochemical pathways.

Quantitative Comparison of this compound Content

The most significant distinction between the essential oils of S. album and S. spicatum lies in their chemical composition, specifically the concentration of santalols.[2] Santalum album is renowned for its high this compound content, which is responsible for its characteristic sweet, creamy, and woody aroma.[1][3] In contrast, S. spicatum has a lower concentration of these key compounds.[2]

The international standard for high-quality S. album oil specifies an α-santalol content of 41–55% and a β-santalol content of 16–24%.

CompoundSantalum album (Indian Sandalwood)Santalum spicatum (Australian Sandalwood)
α-santalol 41% – 70%20% – 40% (typically 25-35%)
β-santalol 16% – 24%Lower than S. album
Total Santalols 70% – 90%20% – 40%

Note: this compound content can be influenced by factors such as the age of the tree, geographical origin, and the specific extraction method employed.

Experimental Protocols

The accurate quantification of santalols relies on precise and reproducible experimental methods. The following sections detail standard protocols for essential oil extraction and analysis.

1. Essential Oil Extraction

Several methods are employed to extract essential oil from the heartwood of sandalwood. Steam distillation is a conventional and widely used technique.

  • Sample Preparation: Heartwood from the desired Santalum species is obtained and pulverized into a fine powder to maximize the surface area for efficient extraction.

  • Steam Distillation:

    • The powdered heartwood is loaded into a distillation still.

    • Pressurized steam is passed through the powdered wood. The steam's high temperature and pressure rupture the plant's cell structure, releasing the aromatic essential oil.

    • The steam, now carrying the volatile oil molecules, is directed into a condenser.

    • The condenser cools the steam, turning it back into a liquid mixture of water and essential oil.

    • This mixture is collected in a separatory funnel, where the oil, being less dense than water, naturally separates and can be collected.

    • To remove any residual water, the collected oil is dried over anhydrous sodium sulfate.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical method for identifying and quantifying the chemical components of essential oils.

  • Instrumentation: A gas chromatograph (GC) system coupled with a mass selective detector (MS) is used.

  • Sample Injection: A small, diluted sample of the essential oil is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (like helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the oil travel through the column at different speeds based on their chemical properties (like boiling point and polarity), thus separating them.

  • Detection and Identification: As each separated compound exits the column, it enters the mass spectrometer. The MS bombards the molecules with electrons, causing them to break into charged fragments. The pattern of these fragments creates a unique "mass spectrum," which acts as a chemical fingerprint to identify the compound.

  • Quantification: The amount of each compound, such as α-santalol and β-santalol, is determined by the area of its corresponding peak in the gas chromatogram. For precise quantification, an internal standard may be used.

Visualizing Key Processes

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow from sample preparation to the final quantitative analysis of this compound content.

G cluster_prep Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_data Data Interpretation p1 Sandalwood Heartwood (S. album or S. spicatum) p2 Grinding/Pulverization p1->p2 e1 Steam Distillation p2->e1 e2 Condensation e1->e2 e3 Separation (Oil/Water) e2->e3 e4 Drying of Oil e3->e4 a1 GC-MS Injection e4->a1 a2 Component Separation a1->a2 a3 Mass Spectrometry (Detection & Identification) a2->a3 d1 Quantification of α-santalol & β-santalol a3->d1

Caption: Workflow for Sandalwood Oil Extraction and Analysis.

Simplified this compound Biosynthesis Pathway

Santalols are sesquiterpenes synthesized in sandalwood via the mevalonate (B85504) pathway. The key precursor is Farnesyl Pyrophosphate (FPP), which is cyclized and then hydroxylated to produce the final this compound compounds.

G FPP Farnesyl Pyrophosphate (FPP) SSy Santalene Synthase (SaSSy) FPP->SSy Intermediates α-santalene β-santalene epi-β-santalene SSy->Intermediates P450 Cytochrome P450 Oxidases Intermediates->P450 Santalols α-santalol β-santalol P450->Santalols

Caption: Key steps in the biosynthesis of santalols from FPP.

References

Santalol vs. Synthetic Sandalwood Odorants: A Comparative Guide to Cosmetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and underlying mechanisms of natural santalol and its synthetic counterparts in cosmetic applications, supported by experimental data.

In the realm of cosmetic science, the allure of sandalwood's fragrance is matched by its notable biological activity on the skin. For centuries, East Indian sandalwood oil, rich in the sesquiterpene alcohol this compound, has been prized for its soothing and restorative properties. Today, a variety of synthetic sandalwood odorants offer a consistent and sustainable alternative. This guide provides a detailed comparison of the efficacy of natural this compound versus synthetic sandalwood odorants, focusing on their cosmetic benefits, mechanisms of action, and the experimental data that substantiates these claims. This information is intended for researchers, scientists, and drug development professionals in the cosmetics industry.

Key Performance Indicators: A Side-by-Side Comparison

The cosmetic efficacy of this compound and synthetic sandalwood odorants can be evaluated across several key performance indicators, including wound healing, anti-inflammatory, and antimicrobial activities.

Wound Healing: The Role of Olfactory Receptors

A significant breakthrough in understanding the cosmetic action of sandalwood odorants came with the discovery of olfactory receptors in the skin. Specifically, the olfactory receptor OR2AT4, present in epidermal keratinocytes, has been identified as a key target for certain sandalwood odorants.

The synthetic sandalwood odorant, Sandalore , has been shown to be a potent agonist of OR2AT4. Activation of this receptor in keratinocytes triggers a signaling cascade that promotes cell proliferation and migration, essential processes for wound healing. In contrast, natural sandalwood oil and its primary components, α- and β-santalol, do not activate OR2AT4 and thus do not induce this specific wound healing pathway.

Table 1: Comparison of Wound Healing Efficacy

CompoundTarget ReceptorMechanism of ActionQuantitative Data (in vitro)
This compound (α and β) Not OR2AT4General anti-inflammatory and antimicrobial properties may contribute to an overall favorable environment for wound healing, but direct pro-migratory effects via OR2AT4 have not been demonstrated.Data on direct comparison in a scratch wound assay is limited.
Sandalore OR2AT4Agonist of the olfactory receptor OR2AT4, leading to increased intracellular Ca²⁺ and activation of the MAPK signaling pathway, which promotes keratinocyte proliferation and migration.Long-term stimulation of keratinocytes with Sandalore positively affected cell proliferation and migration, and regeneration of keratinocyte monolayers in an in vitro wound scratch assay.[1]
Anti-Inflammatory Effects: A Multi-Faceted Approach

Inflammation is a key factor in many skin conditions, and both natural this compound and some synthetic sandalwood odorants exhibit anti-inflammatory properties, albeit through different mechanisms.

α- and β-santalol , the primary constituents of East Indian sandalwood oil, have demonstrated significant anti-inflammatory activity. They work by suppressing the production of pro-inflammatory cytokines and chemokines, as well as inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (LOX).

Information on the anti-inflammatory effects of a wide range of synthetic sandalwood odorants is less comprehensive. However, the available data suggests that their primary mechanism of action is not focused on broad-spectrum anti-inflammatory pathways in the same way as this compound.

Table 2: Comparison of Anti-Inflammatory Efficacy

CompoundMechanism of ActionQuantitative Data (in vitro)
α-Santalol Inhibition of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1); Inhibition of COX and LOX pathways.Purified α-santalol and β-santalol equivalently suppressed the production of five indicator cytokines/chemokines at concentrations proportional to their presence in sandalwood oils.[1]
β-Santalol Inhibition of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1); Inhibition of COX and LOX pathways.Purified α-santalol and β-santalol equivalently suppressed the production of five indicator cytokines/chemokines at concentrations proportional to their presence in sandalwood oils.[1]
Synthetic Sandalwood Odorants (General) Primarily act on olfactory receptors; limited direct, broad-spectrum anti-inflammatory data available.Data on direct comparative studies for a wide range of synthetic odorants is limited.
Antimicrobial Activity: Targeting Skin Microbiota

Both natural sandalwood oil and its components, as well as some synthetic analogues, possess antimicrobial properties that can be beneficial in cosmetic formulations, particularly for acne-prone skin.

α-santalol has been shown to be effective against various bacteria, including those implicated in skin conditions. The antimicrobial efficacy of synthetic sandalwood odorants is more varied and compound-specific.

Table 3: Comparison of Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC in µg/mL)Propionibacterium acnes (MIC in µg/mL)
Sandalwood Oil (containing α- and β-santalol) Varies depending on the source and composition.Varies depending on the source and composition.
α-Santalol Data not consistently reported in a directly comparable format.Data not consistently reported in a directly comparable format.
Javanol Data not readily available in scientific literature.Data not readily available in scientific literature.
Ebanol Data not readily available in scientific literature.Data not readily available in scientific literature.

Note: The lack of standardized, publicly available MIC data for many synthetic sandalwood odorants against common skin bacteria presents a challenge for direct comparison.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments cited.

In Vitro Wound Healing Scratch Assay

This assay is used to evaluate the effect of a substance on cell migration and proliferation, mimicking the process of wound closure.

1. Cell Culture:

  • Human epidermal keratinocytes (HaCaT cell line) are cultured to confluence in a 6-well plate.

2. Scratch Creation:

  • A sterile 200 µL pipette tip is used to create a uniform scratch or "wound" in the center of the cell monolayer.

3. Treatment:

  • The cells are then washed to remove dislodged cells, and a medium containing the test substance (e.g., Sandalore or this compound) at a specific concentration is added. A control group with a medium lacking the test substance is also prepared.

4. Imaging and Analysis:

  • Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

  • The area of the scratch is measured using image analysis software (e.g., ImageJ).

  • The rate of wound closure is calculated as the percentage decrease in the scratch area over time.

Cytokine Inhibition Assay

This assay measures the ability of a substance to suppress the production of pro-inflammatory cytokines in skin cells.

1. Cell Culture and Stimulation:

  • Human dermal fibroblasts and neonatal epidermal keratinocytes are co-cultured.

  • The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of cytokines.

2. Treatment:

  • The cells are simultaneously treated with the test substance (e.g., α-santalol, β-santalol) at various concentrations. A positive control (e.g., ibuprofen) and a negative control (vehicle) are included.

3. Sample Collection and Analysis:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a cytokine antibody array.

4. Data Interpretation:

  • The percentage of cytokine inhibition by the test substance is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.

1. Microorganism Preparation:

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Propionibacterium acnes) is prepared.

2. Serial Dilution:

  • The test substance is serially diluted in a liquid growth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared microorganism.

  • The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanisms of Action

The cosmetic effects of this compound and synthetic sandalwood odorants are underpinned by their interaction with specific cellular signaling pathways.

Sandalore and the OR2AT4 Signaling Pathway

The binding of Sandalore to the OR2AT4 receptor on keratinocytes initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to an increase in intracellular calcium (Ca²⁺) levels and the activation of adenylyl cyclase, which in turn increases cyclic AMP (cAMP) levels. These second messengers activate downstream protein kinases, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38. The activation of these pathways ultimately promotes gene expression related to cell proliferation and migration, accelerating wound healing.

Sandalore_Signaling_Pathway Sandalore Sandalore OR2AT4 OR2AT4 Receptor Sandalore->OR2AT4 Binds to G_Protein G-Protein OR2AT4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Ca2 Intracellular Ca²⁺ G_Protein->Ca2 Increases cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (ERK1/2, p38) Ca2->MAPK Activates PKA->MAPK Activates Proliferation Cell Proliferation & Migration MAPK->Proliferation Promotes

Caption: Sandalore-OR2AT4 signaling pathway in keratinocytes.

This compound and Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of α- and β-santalol are mediated through the inhibition of multiple pro-inflammatory signaling pathways. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. Additionally, this compound can directly inhibit the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, both of which are potent inflammatory molecules.

Santalol_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates COX_LOX_Pathways COX & LOX Pathways Inflammatory_Stimuli->COX_LOX_Pathways Activates Cell_Membrane Cell Membrane Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Prostaglandins NFkB_Pathway->Pro_inflammatory_Mediators Upregulates COX_LOX_Pathways->Pro_inflammatory_Mediators Produces This compound α- & β-Santalol This compound->NFkB_Pathway Inhibits This compound->COX_LOX_Pathways Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Leads to

Caption: Anti-inflammatory mechanisms of this compound.

Conclusion

The choice between natural this compound and synthetic sandalwood odorants in cosmetic formulations depends on the desired biological effect.

For applications focused on wound healing and skin regeneration , synthetic odorants that specifically target the OR2AT4 receptor, such as Sandalore , offer a clear, mechanistically defined advantage. Their ability to promote keratinocyte proliferation and migration through a targeted signaling pathway is a distinct benefit.

For products aimed at providing broad-spectrum anti-inflammatory and soothing effects , natural this compound (and sandalwood oil rich in it) remains a compelling choice. Its multi-pronged approach of inhibiting various pro-inflammatory pathways, including NF-κB, COX, and LOX, provides a comprehensive anti-inflammatory action.

The antimicrobial properties of both natural and synthetic sandalwood compounds warrant further investigation to establish a clear comparative advantage for specific applications.

Ultimately, the selection of a sandalwood-derived active ingredient should be guided by the specific cosmetic claim and supported by a thorough understanding of the underlying scientific evidence. As research in this area continues, a deeper understanding of the diverse biological activities of both natural and synthetic sandalwood odorants will undoubtedly emerge, paving the way for more innovative and effective cosmetic formulations.

References

A Comparative Analysis of Santalol Extraction: Hydro-distillation vs. Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two primary methods for extracting santalol from sandalwood, this guide offers a comparative analysis of hydro-distillation and solvent extraction. Tailored for researchers, scientists, and professionals in drug development, this document provides a quantitative comparison, detailed experimental protocols, and a visual representation of the extraction workflows.

The extraction of this compound, the key bioactive and aromatic compound in sandalwood (Santalum album), is a critical process for its application in pharmaceuticals, perfumery, and cosmetics. The choice of extraction method significantly impacts the yield, purity, and overall quality of the final product. This guide delves into a comparative study of two conventional methods: hydro-distillation and solvent extraction, presenting data-driven insights to inform methodological selection.

Comparative Performance Analysis

The efficiency of this compound extraction is determined by several key parameters, including the total oil yield, the concentration of α- and β-santalol, and the duration of the extraction process. The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of hydro-distillation and solvent extraction methods.

ParameterHydro-distillationSolvent Extraction (Soxhlet)Notes
Total Oil Yield (%) 1.5 - 2.68%[1][2]0.37% (absolute from concrete)[1]Yield can be influenced by the specific parameters of each method and the quality of the sandalwood.
α-Santalol Content (%) 40.19 - 56.73%[1]38.21 - 39.71%[1]The this compound content is a crucial indicator of the oil's quality and therapeutic efficacy.
β-Santalol Content (%) 12.40 - 28.73%19.76 - 22.96%The ratio of α- to β-santalol can affect the aromatic profile and biological activity of the oil.
Total this compound Content (%) ~52.6 - 85.4%~57.9 - 62.6%Calculated as the sum of α- and β-santalol content.
Extraction Time 30 - 48 hours5.15 hours (for concrete)Solvent extraction is generally faster for the initial extraction phase.
Solvent/Water Consumption HighHighBoth methods require significant amounts of water or organic solvents.
Potential for Thermal Degradation HighLower (depending on solvent boiling point)Prolonged exposure to high temperatures in hydro-distillation can potentially degrade thermolabile compounds.
Purity of Final Product High (wax-free essential oil)Lower (initially yields concrete with waxes and resins)Solvent extracts require further processing to obtain the absolute oil.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for both extraction techniques are provided below.

Hydro-distillation Protocol

Hydro-distillation is a traditional method that involves the co-distillation of sandalwood powder with water.

  • Sample Preparation: 20 g of powdered heartwood of Santalum album is placed in a 1 L round-bottom flask.

  • Apparatus Setup: The flask is connected to a Clevenger-type apparatus, which is designed for the extraction of essential oils lighter than water.

  • Extraction Process: 400 mL of deionized water is added to the flask. The mixture is heated to boiling. The resulting steam, carrying the volatile sandalwood oil, rises into the condenser.

  • Condensation and Separation: The condensed steam and oil are collected in the graduated tube of the Clevenger apparatus. The oil, being less dense than water, separates and floats on top.

  • Duration: The distillation is carried out for a period of up to 30 hours to ensure complete extraction.

  • Oil Collection: The collected essential oil is then carefully separated from the aqueous layer.

  • Drying: The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual moisture.

Solvent Extraction Protocol (Soxhlet Extraction)

Solvent extraction utilizes an organic solvent to dissolve the desired compounds from the raw material.

  • Sample Preparation: A known quantity of dried and powdered sandalwood is placed in a thimble made of filter paper.

  • Apparatus Setup: The thimble is placed into the main chamber of a Soxhlet extractor. The Soxhlet extractor is fitted to a flask containing the extraction solvent (e.g., toluene, ethanol, or hexane) and a condenser.

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools and drips back down into the chamber.

  • Siphoning: Once the chamber is full, the solvent is automatically siphoned back down to the distillation flask. This process is repeated for several cycles, allowing for a thorough extraction.

  • Duration: The extraction is typically carried out for 5 to 6 hours.

  • Solvent Recovery: After extraction, the solvent is evaporated using a rotary evaporator to yield a semi-solid mass known as concrete, which contains the essential oil, waxes, and resins.

  • Absolute Production: The concrete is then treated with a second solvent, such as ethanol, to separate the fragrant oil from the waxes, resulting in the absolute.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the hydro-distillation and solvent extraction processes.

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection Sandalwood Sandalwood Heartwood Powder Powdered Sandalwood Sandalwood->Powder Grinding Flask Round-bottom Flask (Powder + Water) Powder->Flask Heating Heating to Boil Flask->Heating Clevenger Clevenger Apparatus Condensation Condensation Clevenger->Condensation Heating->Clevenger Steam & Oil Vapor Separation Oil/Water Separation Condensation->Separation Collection Essential Oil Collection Separation->Collection Drying Drying (Anhydrous Na2SO4) Collection->Drying Final_Oil Pure this compound Oil Drying->Final_Oil

Caption: Workflow of this compound Extraction via Hydro-distillation.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Soxhlet Extraction cluster_processing Post-Extraction Processing Sandalwood Sandalwood Heartwood Powder Powdered Sandalwood Sandalwood->Powder Grinding Thimble Thimble with Powder Powder->Thimble Soxhlet Soxhlet Apparatus (with Solvent) Thimble->Soxhlet Heating Heating Soxhlet->Heating Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation Heating->Soxhlet Solvent Cycling Concrete Concrete (Oil + Waxes) Evaporation->Concrete Absolute_Extraction Absolute Extraction (e.g., with Ethanol) Concrete->Absolute_Extraction Final_Absolute This compound Absolute Absolute_Extraction->Final_Absolute

Caption: Workflow of this compound Extraction via Solvent Extraction.

Conclusion

Both hydro-distillation and solvent extraction present viable methods for obtaining this compound from sandalwood, each with distinct advantages and disadvantages. Hydro-distillation, while time-consuming, yields a pure, wax-free essential oil. In contrast, solvent extraction is significantly faster for the initial extraction but requires additional steps to separate the desired oil from waxes and resins. The choice between these methods will ultimately depend on the specific requirements of the application, including desired purity, yield, processing time, and available equipment. Newer technologies such as microwave-assisted hydro-distillation and supercritical CO2 extraction are also emerging as more efficient and "greener" alternatives, offering faster extraction times and higher yields.

References

Comparative Analysis of α-Santalol's Efficacy in Inducing Cell Cycle Arrest in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation Against Other Natural Compounds

This guide provides a comparative analysis of α-santalol's ability to induce cell cycle arrest in human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). The performance of α-santalol is compared with two other well-researched natural compounds, curcumin (B1669340) and resveratrol (B1683913), which are also known for their anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Efficacy in Inducing G2/M Cell Cycle Arrest

α-Santalol, a major component of sandalwood oil, has demonstrated significant anticancer activity by inducing cell cycle arrest, primarily at the G2/M phase, in both ER-positive and ER-negative breast cancer cells.[1][2] This effect is crucial as the G2/M checkpoint prevents cells from entering mitosis with damaged DNA, and its arrest can lead to apoptosis. The following tables present a quantitative comparison of the effects of α-santalol, curcumin, and resveratrol on cell cycle distribution.

Table 1: Effect of α-Santalol, Curcumin, and Resveratrol on Cell Cycle Distribution in Breast Cancer Cells

Cell LineCompoundConcentration (µM)Duration (h)% G0/G1 Phase% S Phase% G2/M PhaseReference
MCF-7 Control (DMSO)-2465.123.511.4[1]
α-Santalol502442.318.239.5[1]
α-Santalol752435.815.149.1[1]
Resveratrol5024--"Significant arrest"
Curcumin4024G0/G1 arrest--
MDA-MB-231 Control (DMSO)-2458.228.313.5
α-Santalol502439.820.739.5
α-Santalol752430.217.552.3
Curcumin23.292443.1 (from 61.2)-2.8-fold increase
Resveratrolup to 200-No significant changeS-phase arrestNo significant change

Data for resveratrol and curcumin in MCF-7 cells show varied results, with some studies indicating G2/M arrest and others S-phase or G0/G1 arrest, highlighting cell-type and experimental condition dependencies.

Molecular Mechanisms: Impact on G2/M Regulatory Proteins

The induction of G2/M arrest by these compounds is associated with the modulation of key cell cycle regulatory proteins. α-Santalol, for instance, has been shown to decrease the expression of crucial G2/M transition proteins.

Table 2: Comparative Effects on Key G2/M Regulatory Proteins

Proteinα-SantalolCurcuminResveratrol
Cyclin A Decreased-Decreased
Cyclin B1 DecreasedDecreasedDecreased
CDK2 Decreased--
Cdc2 (CDK1) DecreasedDecreased-
Cdc25C Decreased--
pCdc25C (Ser216) Increased--
p21 Upregulated (MDA-MB-231)UpregulatedUpregulated

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution in breast cancer cells treated with test compounds using propidium (B1200493) iodide (PI) staining.

  • Cell Culture and Treatment:

    • Seed MCF-7 or MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of α-santalol, curcumin, resveratrol, or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by Western blotting.

  • Protein Extraction:

    • Treat cells as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, Cdc2, p21) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the signaling pathway involved in α-santalol-induced cell cycle arrest.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_analysis Cell Cycle Analysis cluster_western Protein Analysis start Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) treatment Treat with α-Santalol or Alternative Compound start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest lyse Cell Lysis and Protein Extraction treatment->lyse stain Stain with Propidium Iodide & RNase A harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->data wb Western Blotting for Cyclins, CDKs, p21 lyse->wb quantify_wb Quantify Protein Expression wb->quantify_wb

Experimental workflow for validating cell cycle arrest.

santalol_pathway cluster_proteins G2/M Regulatory Proteins santalol α-Santalol cyclinB1_cdc2 Cyclin B1 / Cdc2 Complex This compound->cyclinB1_cdc2 downregulates cdc25c Cdc25C This compound->cdc25c downregulates p_cdc25c p-Cdc25C (Ser216) (Inactive) This compound->p_cdc25c upregulates p21 p21 This compound->p21 upregulates (p53-independent) g2m_arrest G2/M Phase Cell Cycle Arrest cyclinB1_cdc2->g2m_arrest promotes transition (inhibited) cdc25c->cyclinB1_cdc2 activates p_cdc25c->cdc25c inhibits p21->cyclinB1_cdc2 inhibits

α-Santalol's signaling pathway for G2/M arrest.

References

α-Santalene vs. β-Santalene: A Comparative Guide for Santalol Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The characteristic woody and sweet fragrance of sandalwood oil, a prized ingredient in perfumery and traditional medicine, is primarily attributed to the sesquiterpene alcohols, α-santalol and β-santalol.[1] These valuable compounds are biosynthetically derived from their corresponding olefin precursors, α-santalene and β-santalene.[1] This guide provides a comparative analysis of α-santalene and β-santalene as precursors for santalol synthesis, supported by available experimental data and methodologies, to inform research and development in metabolic engineering and synthetic biology.

Biosynthetic Pathway Overview

The biosynthesis of santalols originates from the mevalonate (B85504) (MVA) pathway in the cytosol of sandalwood (Santalum species) heartwood.[2] The key steps involve the conversion of farnesyl diphosphate (B83284) (FPP), a central intermediate in terpenoid biosynthesis, into a mixture of santalenes by the enzyme santalene synthase (SSy).[3][4] Specifically, the santalene synthase from Santalum album (SaSSy) cyclizes (E,E)-FPP to produce a mixture of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.

Subsequent hydroxylation of α-santalene and β-santalene at the C12 position yields the corresponding α-santalol and β-santalol. This critical oxidation step is catalyzed by cytochrome P450 monooxygenases (CYPs), particularly those belonging to the CYP76F subfamily.

dot

Santalol_Biosynthesis FPP Farnesyl Diphosphate (FPP) Santalenes α-Santalene, β-Santalene, epi-β-Santalene, α-exo-Bergamotene FPP->Santalenes SSy_label Santalene Synthase (SaSSy) Santalols α-Santalol, β-Santalol, epi-β-Santalol, α-exo-Bergamotol Santalenes->Santalols CYP_label Cytochrome P450s (CYP76F)

Caption: General biosynthetic pathway of santalols from FPP.

Comparative Performance of Precursors

While both α-santalene and β-santalene serve as direct precursors to their respective santalols, a direct comparative study quantifying the efficiency of each precursor pathway under identical conditions is not extensively documented in publicly available literature. However, insights can be gleaned from studies on the recombinant production of santalols in engineered microorganisms, such as Saccharomyces cerevisiae.

In these systems, the co-expression of a santalene synthase and a suitable cytochrome P450 enzyme leads to the production of a mixture of santalols. The relative abundance of α-santalol and β-santalol in the final product is influenced by the product profile of the santalene synthase and the substrate specificity and catalytic efficiency of the chosen P450 enzyme. For instance, SaSSy produces α-santalene and β-santalene in a specific ratio, which naturally influences the potential maximum yield of their corresponding alcohols.

One study functionally characterized ten CYPs from S. album and found that nine of them encoded santalene/bergamotene oxidases. The in vitro assays with microsomes containing SaCYP76F39v1 showed the production of both (E)-α-santalol and (Z)-α-santalol, as well as (E)-β-santalol and (Z)-β-santalol. This indicates that a single P450 enzyme can act on both santalene isomers. However, the relative conversion rates for each isomer were not explicitly detailed.

PrecursorCorresponding ProductKey EnzymeNotes
α-Santaleneα-SantalolCytochrome P450s (e.g., CYP76F subfamily)The ratio of (E)- to (Z)-α-santalol can vary depending on the specific P450 enzyme.
β-Santaleneβ-SantalolCytochrome P450s (e.g., CYP76F subfamily)The ratio of (E)- to (Z)-β-santalol can also vary depending on the specific P450 enzyme.

Table 1. Summary of Precursors and Products in this compound Synthesis.

Experimental Protocols

The following provides a generalized methodology for the in vivo and in vitro synthesis of santalols, based on protocols described in the literature.

In Vivo this compound Production in Engineered Yeast (Saccharomyces cerevisiae)

This protocol outlines the general steps for producing santalols by co-expressing santalene synthase and a cytochrome P450 in yeast.

  • Strain and Plasmid Construction:

    • The S. cerevisiae strain BY4741 is commonly used.

    • Genes encoding santalene synthase (e.g., SaSSy) and a cytochrome P450 (e.g., from the SaCYP76F family) are cloned into suitable yeast expression vectors. A cytochrome P450 reductase (CPR) is often co-expressed to ensure electron transfer to the P450.

  • Yeast Transformation and Cultivation:

    • Yeast cells are transformed with the expression plasmids.

    • Transformed cells are grown in appropriate selection media to maintain the plasmids.

    • For production, cultures are typically grown in a suitable fermentation medium, often containing galactose to induce gene expression from GAL promoters.

  • Product Extraction and Analysis:

    • After a set fermentation period, the culture is harvested.

    • The sesquiterpene products, which are often found in both the cells and the culture medium (and can be captured by an organic overlay), are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • The extracted samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced santalenes and santalols.

dot

Yeast_Production_Workflow Plasmid Construct Expression Plasmids (Santalene Synthase, CYP, CPR) Transform Transform S. cerevisiae Plasmid->Transform Cultivate Cultivate and Induce Gene Expression Transform->Cultivate Extract Extract Sesquiterpenes Cultivate->Extract Analyze Analyze by GC-MS Extract->Analyze Data Quantify Santalenes and Santalols Analyze->Data

Caption: Workflow for this compound production in engineered yeast.

In Vitro Enzyme Assays for Santalene Hydroxylation

This protocol describes a method to assess the activity of cytochrome P450 enzymes on santalene substrates.

  • Microsome Preparation:

    • The cytochrome P450 and its reductase are co-expressed in a suitable host (e.g., yeast or E. coli).

    • The cells are harvested, lysed, and the microsomal fraction containing the membrane-bound P450 is isolated by ultracentrifugation.

  • Enzyme Reaction:

    • The reaction mixture typically contains:

      • Microsomal preparation

      • Buffer (e.g., phosphate (B84403) or HEPES buffer)

      • NADPH as a cofactor

      • The santalene substrate (α-santalene or β-santalene), which may need to be solubilized with a detergent or solvent.

    • The reaction is initiated by the addition of NADPH and incubated at a specific temperature for a defined period.

  • Product Analysis:

    • The reaction is quenched, and the products are extracted with an organic solvent.

    • The extract is analyzed by GC-MS to identify and quantify the this compound products.

Conclusion

Both α-santalene and β-santalene are indispensable precursors in the biosynthesis of the commercially significant santalols. The production of these fragrant alcohols has been successfully demonstrated in engineered microorganisms, primarily relying on the co-expression of santalene synthases and cytochrome P450 monooxygenases. While the available data confirms that both santalene isomers can be hydroxylated to their corresponding alcohols, a definitive, quantitative comparison of the reaction efficiencies is an area that warrants further investigation. Future research focusing on the kinetic characterization of different CYP76F enzymes with purified α-santalene and β-santalene will be crucial for optimizing the microbial production of specific this compound isomers and for fully understanding the intricacies of sandalwood oil biosynthesis.

References

Cross-validation of santalol quantification using GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of santalol, the primary active constituent of sandalwood oil, is critical for quality control, formulation development, and scientific research. Two of the most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, experimental protocols, and practical considerations.

At a Glance: Method Comparison

Both GC-MS and HPLC offer robust and reliable means for this compound quantification, each with its own set of advantages and disadvantages. The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the need for structural confirmation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV-Vis).
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility. This compound is inherently volatile.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.
Selectivity & Identification High selectivity and confident peak identification through mass spectral libraries.Selectivity depends on the detector; peak identification is based primarily on retention time against a standard.
Sensitivity Generally offers high sensitivity, with the ability to detect and quantify trace amounts of analytes.Sensitivity is detector-dependent; UV detectors are common but may have limitations for compounds with poor chromophores.
Sample Preparation Often requires extraction with a non-polar solvent like n-hexane.May involve extraction with polar solvents like methanol (B129727) or ethanol, followed by filtration.[1]
Instrumentation Cost Typically higher initial instrument cost.Generally lower initial instrument cost compared to GC-MS.
Analysis Time Run times can be optimized for rapid analysis.Run times are variable and depend on the complexity of the separation.

Quantitative Performance: A Side-by-Side Look

The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability. The following table summarizes key validation parameters for the quantification of this compound and other terpenes using GC-MS and HPLC.

Validation ParameterGC-MS (for α-Santalol)HPLC (Representative for Terpenes)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) Not explicitly reported for this compound, but generally in the low ng/mL range for terpenes.0.54 - 11.65 µg/mL[2]
Limit of Quantification (LOQ) Not explicitly reported for this compound, but generally in the low to mid ng/mL range for terpenes.2.30 - 35.60 µg/mL
Accuracy (Recovery %) Not explicitly reported for this compound, but typically 80-120% for related compounds.95 - 105%
Precision (RSD %) Not explicitly reported for this compound, but generally < 15% for related compounds.< 2.0%

Note: The HPLC data presented is representative of terpene analysis and is included to provide a comparative framework in the absence of comprehensive published validation data specifically for this compound by HPLC.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the quantification of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of this compound in sandalwood oil.

1. Sample Preparation:

  • Accurately weigh a known amount of sandalwood oil or sample extract.

  • Dissolve the sample in a suitable volatile solvent, such as n-hexane, to a final concentration within the calibration range.

  • If necessary, perform a solvent extraction for solid samples.

  • Add an internal standard if required for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar fused silica (B1680970) capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp to 120 °C at 20 °C/min, hold for 1 min.

    • Ramp to 160 °C at 8 °C/min, hold for 2 min.

    • Ramp to 170 °C at 2 °C/min, hold for 3 min.

    • Ramp to 200 °C at 5 °C/min, hold for 2 min.

    • Ramp to 250 °C at 3 °C/min, hold for 3 min.

    • Ramp to 280 °C at 20 °C/min, hold for 20 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

3. Data Analysis:

  • Identify α-santalol and β-santalol peaks based on their retention times and mass spectra.

  • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve prepared from certified reference standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of this compound, based on methods used for other sesquiterpenes.

1. Sample Preparation:

  • Accurately weigh a known amount of sandalwood oil or sample extract.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) is commonly used. A typical gradient might be:

    • 0-10 min: 60% to 80% A

    • 10-20 min: 80% to 100% A

    • 20-30 min: Hold at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detector Wavelength: Santalols have weak UV absorbance; detection is often performed at low wavelengths such as 210 nm or 220 nm.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify α-santalol and β-santalol peaks based on their retention times compared to certified reference standards.

  • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve.

Visualizing the Workflow and Logic

To better illustrate the analytical processes and the logic of cross-validation, the following diagrams are provided.

Analytical Workflow cluster_0 GC-MS Workflow cluster_1 HPLC Workflow Sample Preparation (GC) Sample Preparation (Extraction with Hexane) GC Separation Gas Chromatography (Volatility-based Separation) Sample Preparation (GC)->GC Separation MS Detection Mass Spectrometry (Mass-based Detection) GC Separation->MS Detection Data Analysis (GC) Data Analysis (Library Matching & Quantification) MS Detection->Data Analysis (GC) Sample Preparation (HPLC) Sample Preparation (Dissolution & Filtration) HPLC Separation Liquid Chromatography (Polarity-based Separation) Sample Preparation (HPLC)->HPLC Separation UV-Vis Detection UV-Vis Detection (Absorbance-based Detection) HPLC Separation->UV-Vis Detection Data Analysis (HPLC) Data Analysis (Retention Time & Quantification) UV-Vis Detection->Data Analysis (HPLC)

Caption: General experimental workflows for this compound quantification by GC-MS and HPLC.

CrossValidation Same_Sample Identical Sample Aliquots GCMS_Analysis GC-MS Quantification Same_Sample->GCMS_Analysis HPLC_Analysis HPLC Quantification Same_Sample->HPLC_Analysis Results_GCMS Quantitative Results (GC-MS) GCMS_Analysis->Results_GCMS Results_HPLC Quantitative Results (HPLC) HPLC_Analysis->Results_HPLC Comparison Comparative Analysis (Accuracy, Precision, Linearity, etc.) Results_GCMS->Comparison Results_HPLC->Comparison Conclusion Method Performance Conclusion Comparison->Conclusion

Caption: Logical flow of a cross-validation study for analytical methods.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS provides unparalleled confidence in compound identification due to the rich structural information from mass spectrometry, making it an excellent choice for complex matrices and research applications where unambiguous identification is paramount. HPLC, on the other hand, offers a cost-effective and versatile alternative, particularly for routine quality control where the primary goal is to quantify known analytes against a standard.

The selection of the optimal method will ultimately depend on the specific analytical needs, available resources, and the regulatory landscape. For comprehensive analysis, the use of both techniques can be complementary, with HPLC for high-throughput screening and GC-MS for confirmation and detailed characterization. This guide provides the foundational information for researchers and professionals to make an informed decision on the most appropriate method for their this compound quantification needs.

References

Comparative toxicological profile of natural vs synthetic santalol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Toxicological Profiles of Natural and Synthetic Santalol for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological data for natural and synthetic this compound, the primary constituent of sandalwood oil. The information presented is collated from publicly available safety assessments and scientific literature to support research and development activities. While direct comparative studies are limited, this guide offers a side-by-side overview of the existing data for both forms of this compound.

Natural this compound is a mixture of α- and β-isomers extracted from the heartwood of the sandalwood tree (Santalum album). Synthetic this compound, also comprising α- and β-isomers, is chemically synthesized and has been approved for use as a flavoring agent by global regulatory bodies, indicating a thorough toxicological evaluation.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicology of this compound. It is important to note that the data for "this compound" often refers to a mixture of α- and β-isomers, and the source (natural or synthetic) is not always specified in the available literature. However, the approval of synthetic this compound as a food additive by the U.S. Food and Drug Administration (FDA) and its designation as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) confirm its safety based on extensive toxicological evaluation.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
α-Santalol RatOralLD50: 3800 mg/kg bw[1]
RabbitDermalLD50: >5000 mg/kg bw[1]
Sandalwood Oil RatOralLD50: 5580 mg/kg bw[1]
RabbitDermalLD50: >5000 mg/kg bw[1]

Table 2: Skin Irritation & Sensitization

TestSpeciesConcentrationResultReference
This compound Humanup to 20%Not a strong skin irritant[1]
α- and β-Santalol mixture Human1%, 2%, 10% in petrolatumPositive reactions in 0.6%, 0.6%, and 1.5% of patients with facial dermatoses, respectively.
Sandalwood Oil Human2%0.4–1.8% incidence of positive reactions in patients with suspected allergies.

Table 3: Genotoxicity

TestSystemResultReference
Sandalwood Oil in vitroNot likely to be genotoxic
Santalyl Acetate and Phenylacetate Not specifiedDo not give rise to concern with respect to genotoxicity

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a protocol similar to the OECD Test Guideline 401 (now superseded, but historically used).

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (commonly rats), with one dose per group.

  • Procedure:

    • Healthy, young adult animals are acclimatized to laboratory conditions.

    • Food is withheld overnight before dosing.

    • The test substance is administered by gavage in a single dose. If a single dose is not feasible, it may be given in smaller fractions over a period not exceeding 24 hours.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy of all animals is performed at the end of the study.

    • The LD50, the dose estimated to be lethal to 50% of the animals, is calculated.

Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

The potential for a substance to induce skin sensitization is often evaluated using the Human Repeat Insult Patch Test (HRIPT).

  • Principle: The test material is repeatedly applied to the same site on the skin of human volunteers to induce sensitization, followed by a challenge phase where the substance is applied to a new site to elicit a response.

  • Procedure:

    • Induction Phase: A small amount of the test substance at a sub-irritating concentration is applied to the skin under an occlusive patch. This is repeated 9 times over a 3-week period.

    • Rest Period: A 2-week rest period follows the induction phase, during which no applications are made.

    • Challenge Phase: A single patch containing the test substance is applied to a naive skin site.

    • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 24 and 48 hours after patch removal.

Genotoxicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine and grow in a histidine-free medium.

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Signaling Pathways & Experimental Workflows

While specific toxicological signaling pathways for this compound are not extensively detailed in the public literature, its known pharmacological activities may provide insights into potential mechanisms. For instance, the chemopreventive effects of α-santalol have been studied, suggesting interactions with cellular pathways controlling proliferation and apoptosis. Further research is needed to fully elucidate the molecular mechanisms underlying the toxicological profile of this compound.

Below are graphical representations of the experimental workflows for the key toxicological assays described.

Acute_Oral_Toxicity_Workflow start Start: Healthy Young Adult Animals acclimatization Acclimatization to Lab Conditions start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Dose Administration (Gavage) fasting->dosing observation 14-Day Observation (Mortality, Toxicity Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End: LD50 Calculation necropsy->end HRIPT_Workflow start Start: Human Volunteers induction Induction Phase (9 applications over 3 weeks) start->induction rest 2-Week Rest Period induction->rest challenge Challenge Phase (Single application to naive site) rest->challenge evaluation Evaluation at 24 & 48 hours (Erythema, Edema) challenge->evaluation end End: Assessment of Sensitization Potential evaluation->end Ames_Test_Workflow cluster_exposure Exposure strain Salmonella typhimurium (His- auxotrophs) plating Plating on Histidine-Free Medium strain->plating substance Test Substance (Various Concentrations) substance->plating s9 Metabolic Activation (+/- S9 Mix) s9->plating incubation Incubation (48-72 hours) plating->incubation counting Counting of Revertant Colonies incubation->counting analysis Data Analysis (Comparison to Control) counting->analysis result Result: Mutagenic or Non-mutagenic analysis->result

References

Safety Operating Guide

Personal protective equipment for handling Santalol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Santalol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

This compound, a primary component of sandalwood oil, is valued in research for its aromatic and potential therapeutic properties. While it has low acute toxicity, it is classified as a skin sensitizer, necessitating careful handling to avoid allergic reactions.

Hazard Identification and Personal Protective Equipment (PPE)

The primary health hazard associated with this compound is its potential to cause an allergic skin reaction (H317)[1][2][3]. Some formulations may also cause skin irritation[3][4]. Therefore, implementing appropriate engineering controls and wearing the correct PPE is mandatory.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the inhalation of vapors or mists.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the workspace.

Required Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Prevents accidental splashes from contacting the eyes.
Skin Protection Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact. Lab Coat/Clothing: Wear a lab coat or impervious clothing to prevent skin contact.This compound is a skin sensitizer; direct contact may cause an allergic reaction. Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection Generally not required if work is performed in a well-ventilated area or fume hood. If ventilation is inadequate, exposure limits are exceeded, or irritation occurs, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.Protects against inhalation of vapors or mists, which may cause respiratory tract irritation.

This compound Properties and Exposure Data

While no specific occupational exposure limits have been established for this compound, understanding its physical and toxicological properties is key to safe handling.

Property Value Source(s)
Chemical Characterization A mixture of alpha-Santalol (41-55%) and beta-Santalol (16-24%)
Appearance Viscous Liquid-
Boiling Point 312°C at 760 mmHg
Flash Point (Closed Cup) 100°C - 136°C
Specific Gravity 0.968 - 0.990 @ 20°C
Acute Oral Toxicity (LD50, Rat) 3800 mg/kg (for alpha-Santalol); >5000 mg/kg (for this compound mixture)
Acute Dermal Toxicity (LD50, Rabbit) >5000 mg/kg (for alpha-Santalol)
Hazard Statements H317: May cause an allergic skin reaction.

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for the safe handling of this compound in a laboratory setting, from initial preparation through to final disposal.

G prep Step 1: Preparation - Review SDS - Verify Engineering Controls (Hood) - Don full PPE handling Step 2: Handling & Use - Work in a well-ventilated area - Avoid generating mists/aerosols - Keep container tightly closed prep->handling Proceed spill Step 3: Spill Management - Evacuate non-essential personnel - Remove ignition sources - Contain with inert absorbent material handling->spill If Spill Occurs decon Step 4: Decontamination - Wash hands and affected areas - Decontaminate work surfaces - Remove PPE correctly handling->decon spill->decon After Cleanup storage Step 5: Storage - Store in a cool, dry, well-ventilated area - Keep container tightly sealed - Store away from incompatible materials decon->storage After Use disposal Step 6: Waste Disposal - Collect waste in labeled, sealed containers - Segregate from other waste streams - Dispose via certified hazardous waste handler decon->disposal End of Workflow storage->handling For Next Use

Workflow for Safe Handling of this compound.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical is a prerequisite for beginning any laboratory work.

First Aid Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical advice if symptoms persist.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.

Spill Response:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wearing appropriate PPE, contain the spillage using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Prevent the spill from entering drains or waterways, as this compound can be harmful to aquatic life.

Waste Disposal Protocol: The guiding principle is to formulate a disposal plan before starting any procedure.

  • Segregation: Collect all this compound-contaminated waste, including empty containers, used absorbents, and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

  • Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. Unwanted or surplus this compound should also be treated as hazardous waste for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.